4-Iodopyridine-2-carboxylic acid hydroiodide
Description
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Properties
IUPAC Name |
4-iodopyridine-2-carboxylic acid;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2.HI/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQAFQCXISTQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)O.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670619 | |
| Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959771-81-4 | |
| Record name | 4-Iodopyridine-2-carboxylic acid--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Iodopyridine-2-carboxylic acid hydroiodide chemical properties
An In-Depth Technical Guide to 4-Iodopyridine-2-carboxylic acid hydroiodide for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond surface-level data to offer actionable insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.
Core Compound Identity and Physicochemical Profile
This compound is the salt form of 4-iodopicolinic acid, a compound distinguished by a pyridine core functionalized with both a carboxylic acid and an iodine atom. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The hydroiodide salt form is often a direct result of specific synthetic routes employing hydroiodic acid and can influence the compound's stability and solubility characteristics.
The parent compound, 4-Iodopyridine-2-carboxylic acid, serves as a key building block for creating complex molecular architectures due to its capacity to engage in a variety of chemical transformations, such as cross-coupling and nucleophilic substitution reactions[1].
Structural Representation
The structure consists of a pyridine ring substituted at the C2 position with a carboxylic acid group and at the C4 position with an iodine atom. The hydroiodide salt involves the protonation of the pyridine nitrogen by hydroiodic acid.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key properties for both the hydroiodide salt and its parent compound for ease of comparison and experimental planning.
| Property | This compound | 4-Iodopyridine-2-carboxylic acid (Parent) | Reference |
| CAS Number | 959771-81-4 | 405939-79-9 | [1][2] |
| Molecular Formula | C₆H₅I₂NO₂ | C₆H₄INO₂ | [2] |
| Molecular Weight | 376.92 g/mol | 249.01 g/mol | [2][3] |
| Appearance | - | Creamish solid | [1] |
| Melting Point | - | 166 - 174 °C | [1] |
| pKa | - | 3.29 ± 0.10 (Predicted) | [4] |
| Solubility (Water) | - | 626.4 mg/L at 25°C (Predicted) | [4] |
| Storage Conditions | Store at 0-8°C, dry, away from light | Store at 0-8°C | [1][5] |
Synthesis and Purification: A Protocol with Mechanistic Rationale
The synthesis of 4-iodopyridine-2-carboxylic acid often proceeds from a more readily available halogenated precursor, such as a chloropyridine derivative. The hydroiodide salt is typically formed in situ due to the reagents used.
Workflow for Synthesis
Caption: General workflow for the synthesis of 4-iodopicolinic acid.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures[6].
Objective: To synthesize 4-iodopyridine-2-carboxylic acid from methyl 4-chloropyridinecarboxylate.
Materials:
-
Methyl 4-chloropyridinecarboxylate
-
57% Hydriodic acid (HI)
-
50% aqueous Hypophosphorous acid (H₃PO₂)
-
10N aqueous Sodium Hydroxide (NaOH)
-
Cold deionized water
Procedure:
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine methyl 4-chloropyridinecarboxylate (1.0 eq), 57% hydriodic acid (8.3 eq), and 50% aqueous hypophosphorous acid (0.43 eq).
-
Expert Insight: Hydriodic acid serves as both the iodine source and the acid catalyst for the concurrent halogen exchange (Cl to I) and ester hydrolysis (methyl ester to carboxylic acid). Hypophosphorous acid is a crucial reducing agent that prevents the oxidation of iodide (I⁻) to iodine (I₂), which would otherwise lead to unwanted side reactions and lower yields.
-
-
Heating: Stir the reaction mixture at 85°C for 2 hours. Subsequently, increase the temperature to 107°C and continue the reaction overnight.
-
Expert Insight: The two-stage heating profile allows for controlled initiation of the reaction before driving it to completion at a higher temperature, which is necessary for both the halogen exchange and the hydrolysis.
-
-
Workup and Neutralization: Upon completion, cool the mixture to 95°C. Slowly and carefully add 10N aqueous sodium hydroxide solution to neutralize the excess acid.
-
Trustworthiness Check: This step is highly exothermic. Slow addition and careful temperature monitoring are critical for safety. The goal is to precipitate the free acid product by adjusting the pH.
-
-
Precipitation and Isolation: Continue cooling the mixture to room temperature and stir for 1 hour to ensure complete precipitation.
-
Purification: Collect the resulting yellow solid by filtration. Wash the solid thoroughly with cold water to remove residual salts and impurities. Dry the product under vacuum overnight.
Chemical Reactivity and Strategic Applications
The synthetic utility of 4-iodopyridine-2-carboxylic acid stems from the orthogonal reactivity of its functional groups. The C-I bond at the 4-position is a prime handle for metal-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position can be used for amide bond formation or other derivatizations.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring, combined with the excellent leaving group ability of iodine, makes this compound an ideal substrate for a wide range of Pd-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are foundational in modern drug discovery for constructing complex bi-aryl or carbon-heteroatom bonds.
Caption: Role in a generalized Suzuki cross-coupling reaction.
Applications in Medicinal Chemistry and Materials Science
This building block is instrumental in several high-value research areas:
-
Pharmaceutical Synthesis: It is a key intermediate for synthesizing anti-inflammatory and anti-cancer agents, where the pyridine core is a common pharmacophore[1][7][8].
-
Ligand Development: The molecule is used in coordination chemistry to create sophisticated ligands for metal complexes, which have applications in catalysis and materials science[1].
-
Agrochemicals: It is applied in the development of novel pesticides and herbicides[1].
-
Fluorescent Probes: The scaffold can be elaborated to create fluorescent probes for biological imaging, aiding in the visualization of cellular processes[1].
Safety, Handling, and Storage
As a research chemical, this compound and its parent compound must be handled with appropriate care. The safety information is synthesized from data sheets of structurally related compounds[9][10].
-
Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral). Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation[9][10].
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a fume hood[10].
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[10].
-
Avoid breathing dust. Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling[9].
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[9].
-
If on Skin: Wash with plenty of water. If irritation occurs, seek medical attention[10].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a doctor[9].
-
If Inhaled: Move person to fresh air and keep comfortable for breathing[10].
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from light, as some iodinated compounds can be photosensitive[5]. Recommended storage temperature is between 0-8°C[1].
References
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Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved January 19, 2026, from [Link]
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Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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Drobnjak, D., et al. (2012). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]
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Patel, M. R., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499-35504. [Link]
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4-Iodopyridine-2-carboxylic acid hydroiodide synthesis routes
An In-depth Technical Guide: Synthesis Routes for 4-Iodopyridine-2-carboxylic Acid Hydroiodide
Abstract
4-Iodopyridine-2-carboxylic acid, also known as 4-iodopicolinic acid, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for pharmaceuticals, agrochemicals, and advanced materials stems from the reactivity of the iodine substituent, which allows for a variety of cross-coupling reactions and nucleophilic substitutions.[1] This guide provides a detailed examination of the predominant and most reliable synthesis route for its hydroiodide salt, beginning from readily available picolinic acid. We will dissect the causality behind experimental choices, present detailed protocols, and summarize key data to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Introduction to 4-Iodopyridine-2-carboxylic Acid
Chemical Identity and Significance
4-Iodopyridine-2-carboxylic acid (C₆H₄INO₂) is a pyridine derivative featuring a carboxylic acid group at the 2-position and an iodine atom at the 4-position.[3] It is frequently handled and synthesized as its hydroiodide salt (C₆H₅I₂NO₂), which often exhibits greater stability.[4] The strategic placement of the iodo and carboxyl groups makes this molecule a versatile intermediate. The carboxylic acid moiety provides a handle for amide bond formation or other modifications, while the iodine atom is an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds, particularly in metal-catalyzed reactions.[2]
Applications in Research and Development
The compound is a valuable precursor in the synthesis of complex molecular architectures. Its applications include:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1]
-
Ligand Development: In coordination chemistry, it is used to create ligands for metal complexes that are essential for catalysis and materials science.[1]
-
Agrochemicals: The scaffold is utilized in the formulation of herbicides and fungicides.[5]
Overview of Synthetic Strategies
While direct iodination of pyridine rings is possible, it is often challenging and lacks regioselectivity, especially on pyridine rings deactivated by electron-withdrawing groups like a carboxylic acid.[6] Therefore, the most robust and scalable synthesis of 4-iodopyridine-2-carboxylic acid relies on a multi-step pathway starting from picolinic acid. This approach involves an initial halogenation to install a more reactive halogen (chlorine), followed by a halogen exchange (Finkelstein) reaction to introduce the desired iodine.
Primary Synthesis Pathway: From Picolinic Acid
The most field-proven route proceeds via a two-step sequence: (1) the chlorination of picolinic acid to form a 4-chloro intermediate, and (2) the subsequent iodo-de-chlorination to yield the final product.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Catalytic Chlorination and Esterification of Picolinic Acid
The initial challenge is the selective introduction of a halogen at the 4-position of the pyridine ring. This is achieved by reacting picolinic acid with thionyl chloride.
Expertise & Causality: Direct chlorination of picolinic acid with thionyl chloride alone is notoriously slow and inefficient. Research has shown that adding a catalytic amount of N,N-dimethylformamide (DMF) dramatically accelerates the reaction.[7][8] The DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a much more potent electrophilic chlorinating agent than thionyl chloride itself. The resulting acid chloride is highly reactive and is typically not isolated. Instead, it is directly quenched with methanol in a subsequent step to form the more stable methyl ester, methyl 4-chloropicolinate hydrochloride.[7][9] For scalability and product purity, an "inverse addition" (adding the intermediate acid chloride solution to methanol) is recommended to maintain control and avoid degradation.[7]
Detailed Experimental Protocol:
-
To a reaction vessel, add picolinic acid (1.0 eq) and thionyl chloride (5.0 eq).
-
Under an inert atmosphere, add N,N-dimethylformamide (0.16 eq) dropwise.
-
Heat the reaction mixture to approximately 72°C and stir for 24 hours.[7]
-
In a separate vessel, prepare a solution of methanol in toluene.
-
After cooling the reaction mixture, carefully and slowly add it to the methanol solution, maintaining a low temperature.
-
The resulting precipitate, methyl 4-chloropicolinate hydrochloride, is collected by filtration.
-
The crude product can be purified by recrystallization from acetone to yield pure material.[7]
Step 2: Iodo-de-chlorination via Halogen Exchange
With the 4-chloro intermediate in hand, the crucial halogen exchange reaction is performed to install the iodine atom. This step also hydrolyzes the methyl ester back to a carboxylic acid.
Expertise & Causality: This transformation is accomplished by heating the methyl 4-chloropicolinate hydrochloride in concentrated hydroiodic acid (HI).[7][9] HI serves as both the iodine source and the acid catalyst for ester hydrolysis. A key challenge in this reaction is the potential for oxidative side reactions that form molecular iodine (I₂). To mitigate this, a reducing agent such as phosphonic acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) is added.[7][9] These agents scavenge any I₂ that forms, preventing unwanted side reactions and improving the overall yield and purity of the final product. The product, 4-iodopicolinic acid, precipitates from the acidic solution as its hydroiodide salt.[7]
Detailed Experimental Protocol:
-
Charge a round-bottomed flask with methyl 4-chloropicolinate hydrochloride (1.0 eq), 57% aqueous hydroiodic acid, and a catalytic amount of 50% hypophosphorous acid (H₃PO₂).[9]
-
Heat the reaction mixture to 110°C with vigorous stirring for approximately 6 hours.[7] During this time, iodomethane may be observed distilling from the reaction.[9]
-
Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC).
-
After cooling, partially neutralize the reaction mixture with a sodium hydroxide solution to optimize precipitation.[7]
-
Collect the resulting solid by filtration.
-
The solid is washed with cold water and dried under vacuum to yield this compound as a solid. Titration can confirm that the product contains the hydroiodide salt.[7]
Summary of Key Process Parameters
The following table summarizes the critical parameters for the primary synthesis route.
| Step | Starting Material | Key Reagents & Catalysts | Temperature | Time | Typical Yield | Product |
| 1 | Picolinic Acid | SOCl₂, DMF (cat.), Methanol | 72°C | 24 h | ~55% | Methyl 4-chloropicolinate hydrochloride |
| 2 | Methyl 4-chloropicolinate HCl | 57% aq. HI, H₃PO₂ | 110°C | 6 h | ~71% | This compound |
(Yields are based on published procedures and may vary with scale and specific conditions)[7]
Alternative and Emerging Synthesis Routes
While the halogen-exchange route is the most established, other strategies are conceptually possible, though less documented for this specific molecule.
-
Direct Iodination: The direct iodination of aromatic carboxylic acids is difficult due to the deactivating nature of the carboxyl group.[6] Methods often require harsh conditions, such as using strong oxidizing agents (e.g., potassium persulfate) or oleum to generate a potent iodinating electrophile (I+).[6] These methods often suffer from poor regioselectivity and functional group tolerance.
-
Decarboxylative Iodination: Modern palladium-catalyzed methods have been developed for the decarbonylative iodination of aryl carboxylic acids using sources like 1-iodobutane.[10] While powerful, the application of this methodology to a substrate like 4-halopyridine-2-carboxylic acid has not been specifically detailed and would require further research and development.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-step process starting from picolinic acid. The key transformations involve a DMF-catalyzed chlorination followed by a robust iodo-de-chlorination using hydroiodic acid. Understanding the mechanistic rationale for each step—the role of the DMF catalyst, the necessity of an inverse quench, and the use of a reducing agent during iodination—is critical for successful and scalable synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
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An In-depth Technical Guide to 4-Iodopyridine-2-carboxylic Acid Hydroiodide (CAS 959771-81-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodopyridine-2-carboxylic acid hydroiodide, also known as 4-iodopicolinic acid hydroiodide, is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, the picolinic acid scaffold, is a recurring feature in a variety of biologically active compounds, including those with herbicidal, anti-inflammatory, and anticancer properties. The presence of an iodine atom at the 4-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the known properties, potential synthetic routes, and hypothetical experimental workflows for the investigation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 959771-81-4 | [1][2] |
| Molecular Formula | C6H5I2NO2 | [1] |
| Molecular Weight | 376.92 g/mol | [1] |
| IUPAC Name | 4-iodopyridine-2-carboxylic acid;hydroiodide | [1] |
| Synonyms | 4-Iodopicolinic acid hydroiodide | [1] |
| Melting Point | 185-190 °C | [2] |
| Appearance | Solid | N/A |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis and Chemical Reactivity
While specific synthetic procedures for this compound are not extensively documented in peer-reviewed literature, plausible synthetic routes can be inferred from related compounds. The synthesis of the free base, 4-iodopicolinic acid, has been described and can be adapted.
Proposed Synthetic Pathway
A potential synthetic route starting from 4-chloromethylpicolinate hydrochloride is outlined below. This multi-step process involves the conversion of the chloro derivative to the iodo derivative, followed by hydrolysis of the ester to yield the carboxylic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the synthesis of 4-iodopicolinic acid, based on a reported procedure for a similar transformation.
Step 1: Iodination
-
To a solution of 4-chloromethylpicolinate hydrochloride in a suitable solvent, add hydriodic acid (HI) and hypophosphorous acid (H3PO2).
-
Heat the reaction mixture at an elevated temperature (e.g., 107 °C) for several hours to facilitate the conversion of the chloride to the iodide.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and isolate the crude 4-iodopicolinic acid.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Step 3: Salt Formation
-
To obtain the hydroiodide salt, the purified 4-iodopicolinic acid can be treated with a solution of hydriodic acid.
-
The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Potential Biological and Pharmacological Profile (Hypothetical)
-
Herbicidal Activity: Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. The core structure of this compound could potentially interact with plant auxin receptors, disrupting normal growth processes.
-
Anti-inflammatory and Anticancer Activity: Some commercial suppliers suggest that 4-Iodopyridine-2-carboxylic acid is used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. This implies that derivatives of this compound may possess such activities. The pyridine ring is a common scaffold in many kinase inhibitors and other targeted therapies.
-
Ligand for Metal Complexes: The carboxylic acid and the pyridine nitrogen can act as a bidentate ligand for various metal ions. Metal complexes of picolinic acid derivatives have been explored for their catalytic and biological properties.
Proposed Experimental Workflow for Biological Evaluation
For researchers interested in investigating the biological potential of this compound, a general experimental workflow is proposed below.
Caption: A general workflow for the biological evaluation of a novel compound.
Step-by-Step Methodologies
1. Initial Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
2. Herbicidal Activity Screening (Seed Germination Assay)
-
Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water.
-
Treatment: Place seeds of a model plant (e.g., Arabidopsis thaliana) on filter paper in petri dishes and moisten with the test solutions.
-
Incubation: Incubate the petri dishes under controlled conditions of light and temperature.
-
Assessment: After a defined period, count the number of germinated seeds and measure the radicle length.
-
Data Analysis: Compare the germination rate and radicle length of the treated groups with the control group to determine the herbicidal effect.
Conclusion
This compound is a chemical entity with untapped potential. While direct evidence of its biological activity is currently limited, its structural features and the known properties of related compounds suggest that it could serve as a valuable starting point for the development of new pharmaceuticals or agrochemicals. The synthetic strategies and experimental workflows outlined in this guide provide a framework for researchers to begin exploring the properties and applications of this intriguing molecule. As with any novel compound, thorough experimental validation is essential to confirm its potential and elucidate its mechanism of action.
References
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A Technical Guide to the Structural Elucidation of 4-Iodopicolinic Acid Hydroiodide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-iodopicolinic acid hydroiodide, a compound of interest in medicinal chemistry and organic synthesis.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multi-technique approach required for unambiguous structure confirmation. We will delve into the theoretical underpinnings and practical application of elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction. The causality behind experimental choices and the integration of data from these orthogonal techniques will be emphasized to ensure a self-validating and robust structural assignment.
Introduction: The Imperative of Unambiguous Structure Confirmation
4-Iodopicolinic acid, a derivative of picolinic acid, serves as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The formation of its hydroiodide salt is a common strategy to enhance solubility and stability, crucial attributes for drug development.[3][4] However, the introduction of a counter-ion and the potential for protonation at the pyridine nitrogen fundamentally alter the molecule's electronic and structural characteristics. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely academic but a prerequisite for its application in any regulated field.
This guide will walk through a logical workflow for confirming the structure of 4-iodopicolinic acid hydroiodide, demonstrating how different analytical techniques provide complementary pieces of the structural puzzle.
Foundational Analysis: Elemental Composition and Molecular Mass
Before delving into complex spectroscopic and crystallographic techniques, establishing the empirical and molecular formula is a critical first step.
Elemental Analysis
Combustion analysis provides the weight percentage of carbon, hydrogen, and nitrogen in the sample.[5] For an organoiodine compound, the presence of iodine can be confirmed qualitatively and quantitatively through methods like inductively coupled plasma mass spectrometry (ICP-MS) after appropriate sample digestion.
Table 1: Theoretical Elemental Composition of 4-Iodopicolinic Acid Hydroiodide (C₆H₅I₂NO₂)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 19.12 |
| Hydrogen (H) | 1.01 | 5 | 5.05 | 1.34 |
| Iodine (I) | 126.90 | 2 | 253.80 | 67.49 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 3.72 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 8.50 |
| Total | 376.92 | 100.00 |
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the dried 4-iodopicolinic acid hydroiodide sample into a tin capsule.
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[5]
-
Data Interpretation: The obtained weight percentages of C, H, and N are compared with the theoretical values. A deviation of less than 0.4% is generally considered acceptable.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the intact molecule and to gain structural insights from its fragmentation patterns.[6] For a salt, electrospray ionization (ESI) is a suitable technique as it can detect the cationic form of the molecule.
Expected Observations:
-
Positive Ion Mode (ESI+): The primary ion observed would be the protonated 4-iodopicolinic acid, [C₆H₄INO₂ + H]⁺, at a mass-to-charge ratio (m/z) of approximately 250.0. This arises from the loss of the iodide counter-ion in the gas phase.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental composition.
-
Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion would likely involve the loss of the carboxylic acid group (-COOH) and potentially the iodine atom. The base peak in the mass spectrum of many picolinic acid derivatives is often the acylium ion, formed by the cleavage of the C-Y bond.[7]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic techniques, particularly NMR, provide detailed information about the chemical environment of individual atoms, which is crucial for confirming the connectivity and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] The formation of the hydroiodide salt is expected to have a significant impact on the chemical shifts of the pyridine ring protons and carbons due to the protonation of the nitrogen atom.[8]
¹H NMR Spectroscopy:
The protonation of the pyridine nitrogen leads to a decrease in electron density on the aromatic ring, causing a downfield shift (to higher ppm values) for all ring protons compared to the free base.[8]
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Iodopicolinic Acid Hydroiodide in DMSO-d₆
| Proton | Predicted Multiplicity | Predicted Chemical Shift (δ) | Rationale |
| H-3 | Singlet (or narrow doublet) | ~8.5-8.7 | Adjacent to the electron-withdrawing iodinated carbon and the protonated nitrogen. |
| H-5 | Doublet | ~8.0-8.2 | deshielded by the protonated nitrogen. |
| H-6 | Doublet | ~8.8-9.0 | deshielded by the adjacent protonated nitrogen and the carboxylic acid group. |
| -COOH | Broad Singlet | >13 | Acidic proton, often broad and exchangeable with D₂O. |
¹³C NMR Spectroscopy:
Similar to the proton signals, the carbon signals of the pyridine ring will also experience a downfield shift upon protonation. The carbon attached to the iodine atom (C-4) will be significantly influenced by the heavy atom effect.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition and Processing:
-
¹H NMR: Acquire with sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for confirming the substitution pattern.
-
-
Logical Workflow for NMR Data Interpretation:
Caption: NMR data interpretation workflow.
Definitive Structure Determination: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence for the molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of atomic connectivity, conformation, and intermolecular interactions in the solid state.[9][10] This technique is particularly valuable for confirming the salt form, as it can directly locate the proton on the pyridine nitrogen and the position of the iodide counter-ion.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 4-iodopicolinic acid hydroiodide suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters. The location of the acidic proton on the pyridine nitrogen can be confirmed from the electron density map.[11][12]
Data Presentation: Crystallographic Data Summary
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-N, C-C, C-I, C=O, C-O |
| Bond Angles (°) | Angles within the pyridine ring and carboxylic acid group |
| Torsion Angles (°) | Orientation of the carboxylic acid group relative to the ring |
| Intermolecular Interactions | Hydrogen bonding between the protonated nitrogen, carboxylic acid, and iodide ion. |
Visualization of the Structure Elucidation Process:
Caption: Overall workflow for structure elucidation.
Conclusion: A Self-Validating Approach
The structural elucidation of 4-iodopicolinic acid hydroiodide is a case study in the power of a multi-technique, orthogonal approach. Each method provides a layer of evidence that, when combined, creates a self-validating system. Elemental analysis and mass spectrometry establish the fundamental composition and molecular weight. NMR spectroscopy then provides a detailed map of the molecular connectivity and confirms the site of protonation. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state. By following this rigorous workflow, researchers can have the utmost confidence in the identity and purity of their compounds, a critical requirement for advancing drug discovery and development.
References
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). ChemistryOpen, 14(10).
- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography. (2022). The Journal of Organic Chemistry.
- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. (2022).
- Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. (2022). The Journal of Organic Chemistry.
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- 4-Iodopyridine-2-carboxylic acid. Chem-Impex.
- 4-Iodopicolinic acid. MySkinRecipes.
- Elemental Analysis - Organic & Inorganic Compounds. Eltra.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
- Spectroscopy of Carboxylic Acid Deriv
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 617-630.
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Physical and chemical characteristics of 4-Iodopyridine-2-carboxylic acid hydroiodide
An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Iodopyridine-2-carboxylic acid hydroiodide
Introduction
This compound is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in pharmaceutical and materials science research.[1][2] As a salt of 4-Iodopyridine-2-carboxylic acid (also known as 4-iodopicolinic acid), this compound combines the versatile reactivity of an iodinated aromatic ring with the functional handle of a carboxylic acid.[1][3] The hydroiodide formulation enhances aqueous solubility and stability, making it a convenient precursor for a wide array of synthetic transformations.
This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound. It is designed for researchers and drug development professionals, offering not just data, but also field-proven insights into its structural features, reactivity, and practical applications. We will delve into its properties, synthetic utility, and the standard protocols for its characterization, establishing a foundational understanding for its effective use in the laboratory.
Molecular Structure and Identification
Chemical Identity
The compound is the hydroiodide salt of 4-Iodopyridine-2-carboxylic acid.[3] The core structure is a pyridine ring substituted at the 4-position with an iodine atom and at the 2-position with a carboxylic acid group. In the hydroiodide salt, the pyridine nitrogen is protonated, forming a pyridinium cation, with an iodide anion (I⁻) as the counterion.
Structural Elucidation
The structural formula confirms the arrangement of the functional groups, which dictates the molecule's reactivity and physicochemical properties.
Caption: Key reaction pathways for the core scaffold.
Experimental Protocols for Characterization
Verifying the identity, purity, and structure of this compound is critical. The following protocols represent a standard workflow for its characterization.
Caption: Standard workflow for chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals confirm the substitution pattern on the pyridine ring, while ¹³C NMR confirms the number and type of carbon atoms.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which will allow observation of the acidic COOH and N-H protons).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis (Expected Features for the Cation):
-
¹H NMR:
-
Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The splitting patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-substitution.
-
Two broad singlets corresponding to the acidic protons of the carboxylic acid (-COOH) and the protonated pyridine (-N⁺H-), likely downfield (>10 ppm).
-
-
¹³C NMR:
-
Six distinct carbon signals.
-
One signal for the carboxylic carbon (~160-170 ppm).
-
Five signals for the pyridine ring carbons, with the carbon bearing the iodine (C4) being significantly shielded and appearing further upfield compared to the others.
-
-
Mass Spectrometry (MS)
Causality: Mass spectrometry confirms the molecular weight of the molecule, providing definitive evidence of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of polar, salt-like compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample into an ESI mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis (Expected Features):
-
The primary ion observed will be the protonated parent molecule (the cation), [C₆H₄INO₂ + H]⁺, which corresponds to the mass of the free acid.
-
Expected m/z = 249.9360 (monoisotopic mass). The detection of this ion confirms the mass of the organic component of the salt.
-
Applications in Research and Development
The unique combination of functional groups makes this compound a high-value intermediate.
-
Pharmaceutical Synthesis: It serves as a crucial building block for synthesizing biologically active compounds, including potential anti-inflammatory and anti-cancer agents. [1]The pyridine scaffold is a common feature in many approved drugs, and this intermediate allows for rapid diversification to explore structure-activity relationships (SAR). [4]* Ligand Development: In coordination chemistry, it is used to create specialized ligands for metal complexes. [1][5]These complexes can have applications in catalysis, enabling new chemical reactions or improving the efficiency of existing ones.
-
Functional Materials: The reactivity of the iodopyridine moiety is leveraged in the synthesis of functional organic materials, such as polymers and coatings, where the pyridine unit can impart specific electronic or physical properties. [5]
Conclusion
This compound is a versatile and powerful synthetic intermediate. Its well-defined physicochemical properties, combined with the dual reactivity of the C-I bond and the carboxylic acid group, provide chemists with a robust tool for molecular construction. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in advancing drug discovery, catalysis, and materials science.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966). [Link]
-
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
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- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Discovery and Synthesis of 4-Iodopyridine-2-carboxylic acid hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridinecarboxylic Acids
Pyridin-2-carboxylic acids, also known as picolinic acids, and their derivatives are foundational scaffolds in medicinal chemistry and materials science. The pyridine ring, an electron-deficient aromatic system, offers versatile interaction capabilities, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.[1] The carboxylic acid group provides a key site for polar interactions and can coordinate with metal ions, a property frequently exploited in the design of enzyme inhibitors.[1]
The strategic placement of a halogen atom, particularly iodine, onto this scaffold dramatically enhances its synthetic utility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making 4-iodopyridine-2-carboxylic acid a highly valuable intermediate for carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[2] This reactivity has positioned the title compound as a key building block in the development of novel pharmaceuticals, particularly in oncology and anti-inflammatory research, as well as in the creation of advanced agrochemicals and functional materials like fluorescent probes.[2]
This guide provides a detailed examination of the history, synthesis, and chemical rationale behind the preparation of 4-Iodopyridine-2-carboxylic acid hydroiodide, offering field-proven insights for its application in research and development.
Historical Context and Key Synthesis Development
While the fundamental chemistry of pyridine halogenation has been explored for over a century, the development of a practical, large-scale synthesis for 4-Iodopyridine-2-carboxylic acid is a more recent achievement. Early methods for related transformations were often cumbersome and not amenable to scale-up. For instance, a 1928 procedure for the chlorination of picolinic acid required refluxing in thionyl chloride with a large excess of sulfur dioxide for four days, a process plagued by the slow decomposition of thionyl chloride and the handling of enormous gas volumes.[3]
A significant advancement came in 1996 when Olivier Lohse at SANDOZ PHARMA AG developed an "Improved Large-Scale Preparation of 4-Iodopicolinic Acid".[3] This work established the basis for the modern, reliable synthesis of the compound and its salts. Lohse identified that dimethylformamide (DMF) has a dramatic catalytic effect on the chlorination of picolinic acid with thionyl chloride, reducing the reaction time and improving scalability.[3] This key discovery led to an efficient two-step process that remains a benchmark for the synthesis of this important intermediate.
The product isolated directly from the second step of this synthesis, which is conducted in a strong solution of hydriodic acid (HI), is a stable salt form. Lohse's analysis confirmed that the initial product is a hemi-hydroiodide, hydrate of 4-iodopicolinic acid, containing half an equivalent of HI per molecule of the pyridine.[3] The full 1:1 hydroiodide salt, which is the subject of this guide, can be readily prepared from this intermediate.
Core Synthesis Pathway
The most robust and well-documented pathway to this compound proceeds via a two-step sequence starting from readily available picolinic acid. The process first involves the formation of a key intermediate, methyl 4-chloropicolinate, followed by a halogen exchange and hydrolysis reaction.
Caption: Experimental workflow for the synthesis and isolation.
Data Presentation: Physicochemical Properties
The following table summarizes key properties of 4-Iodopyridine-2-carboxylic acid and its hydroiodide salt, compiled from authoritative sources.
| Property | 4-Iodopyridine-2-carboxylic acid | This compound |
| Synonyms | 4-Iodopicolinic acid | 4-Iodopicolinic acid hydroiodide |
| CAS Number | 405939-79-9 [2] | 959771-81-4 [4] |
| Molecular Formula | C₆H₄INO₂ [2] | C₆H₅I₂NO₂ [4] |
| Molecular Weight | 249.01 g/mol [2] | 376.92 g/mol [4] |
| Appearance | Creamish solid [2] | Data not available |
| Melting Point | 166 - 174 °C [2] | Data not available |
| Purity | ≥ 98% (HPLC) [2] | ≥ 97% |
Conclusion
This compound is a strategic and versatile building block whose importance is rooted in the predictable and high-yield reactivity of its carbon-iodine bond. The historical development of its synthesis, culminating in the efficient, scalable protocol established by Lohse, showcases a classic example of process chemistry improvement—transforming a difficult laboratory preparation into a robust industrial method. Understanding the causality behind the choice of reagents, such as the catalytic role of DMF and the reductive function of hypophosphorous acid, is key to successfully applying and adapting this synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to leverage this powerful synthetic intermediate in their own discovery programs.
References
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PubMed (n.d.). A note on the preparation of dipicolinic acid. Retrieved from [Link] [5]9. Taylor & Francis Online (1996). Synthetic Communications, Volume 26, Issue 10. Retrieved from [Link] [6]10. PubMed Central (2020). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
Sources
Spectroscopic data of 4-Iodopyridine-2-carboxylic acid hydroiodide
An In-depth Technical Guide to the Spectroscopic Profile of 4-Iodopyridine-2-carboxylic acid Hydroiodide
Disclaimer: Direct experimental spectroscopic data for this compound is not extensively available in public databases. This guide provides a comprehensive, inferred spectroscopic profile based on the known structure of the molecule, fundamental principles of spectroscopy, and data from closely related structural analogs. The information herein is intended as a robust reference for researchers and professionals in drug development and should be used as a predictive guide for experimental analysis.
Introduction and Molecular Structure
This compound (C₆H₅I₂NO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure features a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position. The hydroiodide salt form indicates that the pyridine nitrogen is protonated. This protonation, along with the electronic effects of the iodo and carboxyl groups, profoundly influences the molecule's spectroscopic characteristics. Understanding this profile is crucial for structural elucidation, purity assessment, and reaction monitoring.
The key structural features that dictate the spectroscopic output are:
-
The Pyridine Ring: An aromatic heterocycle whose electronic environment is heavily influenced by substituents.
-
The Carboxylic Acid Group: Gives rise to characteristic signals in both NMR and IR spectroscopy.
-
The Iodine Substituent: A heavy halogen that influences chemical shifts in NMR and has a characteristic low-frequency vibration in IR.
-
The Hydroiodide Salt: Protonation of the pyridine nitrogen deshields adjacent protons and carbons, causing significant downfield shifts in NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The protonation of the pyridine nitrogen is expected to cause a general downfield shift for all ring protons and carbons compared to the free base.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protonation of the nitrogen atom will significantly deshield these protons, pushing their chemical shifts further downfield.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |
| ~8.7 - 8.9 | d | ~1.5 - 2.0 | H-3 | Located between the protonated nitrogen and the iodine atom, experiencing strong deshielding. Shows small meta-coupling to H-5. |
| ~8.4 - 8.6 | dd | ~5.0 - 5.5, ~1.5 - 2.0 | H-5 | Coupled to both H-6 (ortho-coupling) and H-3 (meta-coupling). |
| ~8.2 - 8.4 | d | ~5.0 - 5.5 | H-6 | Adjacent to the protonated nitrogen and ortho-coupled to H-5. |
| ~13.0 - 15.0 | br s | - | -COOH | The carboxylic acid proton is acidic and often exchanges, resulting in a broad singlet. Its visibility may depend on the solvent and water content. |
Solvent: DMSO-d₆
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The electron-withdrawing effects of the protonated nitrogen, iodine, and carboxylic acid group will be evident in the chemical shifts.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 - 168 | C=O | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ~150 - 153 | C-2 | Attached to the carboxylic acid and adjacent to the protonated nitrogen. |
| ~148 - 151 | C-6 | Adjacent to the protonated nitrogen. |
| ~135 - 138 | C-5 | Standard aromatic carbon shift, influenced by adjacent atoms. |
| ~130 - 133 | C-3 | Standard aromatic carbon shift, influenced by adjacent atoms. |
| ~105 - 110 | C-4 | Carbon bearing the iodine atom; the heavy atom effect shifts this signal significantly upfield. |
Solvent: DMSO-d₆
Experimental Protocol: NMR Spectroscopy
Instrumentation: A standard NMR spectrometer operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
-
Chemical Shift Referencing: Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[2]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Chemical Shift Referencing: Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by the vibrations of the carboxylic acid and the substituted pyridine ring.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | The very broad nature of this band is characteristic of the hydrogen-bonded carboxylic acid dimer.[3] |
| ~1700-1725 | Strong, Sharp | C=O stretch | Typical stretching frequency for a carboxylic acid carbonyl group.[3] |
| ~1600-1620 | Medium | C=N, C=C stretch | Aromatic ring stretching vibrations. |
| ~1200-1300 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
| Below 600 | Weak-Medium | C-I stretch | The carbon-iodine bond vibration occurs at low frequencies. |
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the hydroiodide salt, electrospray ionization (ESI) would be a suitable technique, likely showing the protonated molecule of the free base.
Predicted MS Data (ESI+):
| m/z | Assignment | Rationale |
| 250.9 | [M+H]⁺ | Molecular ion of the free base (4-Iodopyridine-2-carboxylic acid, C₆H₄INO₂) plus a proton. |
| 206.9 | [M+H-CO₂]⁺ | Loss of carbon dioxide from the molecular ion. |
| 128.0 | [I]⁺ | Iodine cation fragment. |
Experimental Protocol: Mass Spectrometry (ESI)
Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
Analysis:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
-
The mass analyzer (e.g., quadrupole or time-of-flight) separates ions based on their mass-to-charge ratio (m/z).
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is the primary chromophore, and its absorption is influenced by the substituents.
Predicted UV-Vis Data:
| λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |
| ~220-240 | High | π → π | Electronic transition within the aromatic pyridine system. |
| ~270-290 | Moderate | π → π / n → π | A secondary absorption band, common for substituted pyridines. The n → π transition of the carbonyl may be obscured. |
Solvent: Ethanol or Methanol
Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol).
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use the same solvent as a blank for baseline correction.
Acquisition:
-
Record the absorbance spectrum over a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
General Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 or NIOSH standards, and chemical-resistant gloves.[5]
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
-
ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. [Link]
-
PubMed. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]
-
ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of (4). [Link]
-
The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids. [Link]
-
The Royal Society of Chemistry. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
Sources
An In-depth Technical Guide to the Stability and Storage of 4-Iodopyridine-2-carboxylic acid hydroiodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Iodopyridine-2-carboxylic acid hydroiodide. As a key building block in pharmaceutical and medicinal chemistry, understanding its chemical behavior is paramount for ensuring the integrity of research and the quality of developmental candidates.[1] This document synthesizes known chemical principles with practical, field-proven insights to deliver a self-validating framework for handling and storing this important compound.
Compound Overview and Significance
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. The presence of the iodo-substituent at the 4-position and a carboxylic acid at the 2-position of the pyridine ring makes it a valuable precursor for a variety of cross-coupling reactions and other molecular elaborations.[1] Its application spans the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, as well as the creation of specialized ligands for coordination chemistry.[1] The hydroiodide salt form enhances its solubility in certain solvents and can influence its reactivity and stability profile.
A foundational understanding of the molecule's structure is essential for appreciating its stability. The pyridine ring, the carboxylic acid moiety, and the carbon-iodine bond each contribute to its overall chemical properties.
Caption: Chemical structure of this compound.
Core Stability Considerations
The stability of this compound is influenced by several key factors. While specific, long-term stability data for this exact salt is not extensively published, we can infer its stability profile from the behavior of its constituent parts and related molecules. The primary degradation pathways of concern are deiodination, decarboxylation, and reactions involving the hydroiodide salt.
Deiodination: A Key Degradation Pathway
Iodinated aromatic compounds are known to be susceptible to deiodination, a process where the iodine substituent is replaced by a hydrogen atom. This can be initiated by light, heat, or certain chemical reagents.
-
Photodecomposition: Aromatic iodides can be light-sensitive. Exposure to light, particularly in the UV spectrum, can induce the homolytic cleavage of the C-I bond, leading to radical-mediated degradation. This is a common degradation pathway for halogenated aromatic compounds.
-
Reductive Dehalogenation: The presence of reducing agents or certain metal catalysts can promote the reductive cleavage of the carbon-iodine bond.
Caption: Factors influencing the deiodination of this compound.
Thermal Stability and Decarboxylation
Pyridine carboxylic acids can undergo thermal decarboxylation, although the stability is highly dependent on the position of the carboxylic acid group. Picolinic acid (2-pyridinecarboxylic acid) is the most susceptible to this degradation due to the stabilizing effect of the nitrogen atom on the transition state. While 4-Iodopyridine-2-carboxylic acid has the carboxylic acid group in the 2-position, the presence of the hydroiodide may influence its thermal stability. High temperatures should generally be avoided during storage and handling.
Influence of the Hydroiodide Salt
The hydroiodide salt form imparts a degree of acidity to the compound. This can be beneficial for solubility but may also introduce stability challenges. Acid-catalyzed hydrolysis of other functional groups, if present in derivatives, could be a concern. Furthermore, iodide ions can be susceptible to oxidation, potentially leading to the formation of iodine and discoloration of the material.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above and data from related compounds, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.
Storage Conditions
A multi-faceted approach to storage is crucial for preserving the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C | Recommended for the parent compound, 4-Iodopyridine-2-carboxylic acid, to minimize thermal degradation. |
| Light | Protect from light | To prevent photodecomposition (deiodination). Store in amber vials or in a dark cabinet. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of iodide and potential moisture-related degradation. |
| Container | Tightly sealed, non-reactive container | To prevent exposure to moisture and air. Glass is preferred over plastic. |
Handling Procedures
Proper handling is as critical as appropriate storage.
-
Dispensing: Weigh and handle the compound in a controlled environment, preferably in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Solvent Selection: When preparing solutions, use anhydrous solvents to prevent hydrolysis. The hydroiodide salt may exhibit good solubility in polar protic solvents, but the stability in these solvents over time should be assessed.
-
pH Considerations: Be mindful of the acidic nature of the compound in solution. This could be incompatible with acid-sensitive reagents or reaction conditions.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, it is advisable to perform periodic purity assessments.
Visual Inspection
A simple yet effective first step is a visual inspection of the material. Any change in color (e.g., development of a yellow or brown tint) or physical form (e.g., clumping) can be an indicator of degradation.
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the compound and detecting the presence of degradation products.
Step-by-Step HPLC Protocol:
-
Column: A reverse-phase C18 column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic modifier in the mobile phase will help to ensure good peak shape for the carboxylic acid and the pyridine nitrogen.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 254 nm) is recommended.
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile). Ensure complete dissolution before injection.
-
Analysis: Inject the sample and a blank (diluent only). The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks. The appearance of new peaks over time can indicate degradation.
Caption: A typical workflow for HPLC purity analysis.
Conclusion
References
-
Chem-Impex International. 4-Iodopyridine-2-carboxylic acid. [Link]
-
PubChem. This compound. [Link]
- Sigma-Aldrich. Safety Data Sheet for Pyridine-2-carboxylic acid.
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]
Sources
4-Iodopyridine-2-carboxylic acid hydroiodide molecular weight and formula
An In-Depth Technical Guide to 4-Iodopyridine-2-carboxylic acid hydroiodide: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Iodopyridine-2-carboxylic acid and its hydroiodide salt are pivotal reagents in modern medicinal chemistry and organic synthesis. Characterized by a pyridine ring functionalized with both a reactive iodine atom and a carboxylic acid group, this compound serves as a versatile building block for constructing complex molecular architectures. The iodine atom provides a reactive handle for a wide array of cross-coupling reactions, while the pyridine carboxylic acid moiety is a well-established pharmacophore found in numerous therapeutic agents.[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's core properties, synthesis logic, safety protocols, and its strategic application in the synthesis of novel chemical entities for drug discovery.
Core Molecular Profile
The subject of this guide is the hydroiodide salt of 4-Iodopyridine-2-carboxylic acid. The salt is formed by the protonation of the pyridine nitrogen by hydroiodic acid. This formation often enhances stability and modifies the solubility profile of the parent molecule, making it suitable for various reaction conditions.
| Property | Data | Source |
| IUPAC Name | 4-iodopyridine-2-carboxylic acid;hydroiodide | [3] |
| Synonyms | 4-Iodopicolinic acid hydroiodide | [3] |
| Chemical Formula | C₆H₅I₂NO₂ | [3] |
| Molecular Weight | 376.92 g/mol | Calculated |
| CAS Number | 959771-81-4 | [3] |
| Parent Compound | 4-Iodopyridine-2-carboxylic acid (CAS: 405939-79-9) | [1] |
Chemical Structure:
Caption: Structure of this compound.
Physicochemical Properties, Safety, and Handling
While specific experimental data for the hydroiodide salt is sparse, the properties can be inferred from its parent compound, 4-Iodopyridine-2-carboxylic acid.
| Property | Data (for Parent Compound) | Source |
| Appearance | Creamish solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | 166 - 174 °C | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Scientific Integrity: Trustworthy Safety Protocols
Handling halogenated heterocyclic compounds requires adherence to strict safety protocols. The following procedure is designed as a self-validating system to minimize exposure and risk. The hazards are extrapolated from safety data sheets of structurally similar compounds like 4-Iodopyridine.[4][5][6]
Potential Hazards:
-
Harmful if swallowed.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Experimental Protocol: Safe Handling and Weighing
This protocol ensures that the operator is protected and the compound's integrity is maintained.
-
Preparation (Pre-Operation):
-
Causality: To prevent inhalation of fine particulates and skin contact, all operations must be conducted within a certified chemical fume hood.
-
Don Personal Protective Equipment (PPE): Nitrile gloves, a lab coat, and chemical splash goggles are mandatory.
-
Prepare the workspace by laying down an absorbent, disposable bench liner to contain any potential spills.
-
Ensure a calibrated analytical balance is placed inside the fume hood or in close proximity.
-
-
Aliquotting (Operation):
-
Causality: The compound is a salt and may be hygroscopic. To ensure accurate weighing and prevent degradation, minimize its exposure to the atmosphere.
-
Retrieve the reagent bottle from its recommended storage (0-8°C) and allow it to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a clean, dry spatula, carefully transfer the desired amount of the solid to a tared weighing vessel.
-
Close the main reagent bottle tightly immediately after dispensing.
-
-
Cleanup and Disposal (Post-Operation):
-
Causality: Proper decontamination and waste segregation are critical to prevent cross-contamination and ensure environmental compliance.
-
Wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol).
-
Dispose of all contaminated materials (gloves, bench liner, weighing paper) in a dedicated solid chemical waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Synthesis and Mechanistic Insights
The synthesis of this compound involves two logical steps: the creation of the iodinated pyridine core followed by salt formation.
-
Formation of the 4-Iodopyridine-2-carboxylic Acid Core: The introduction of an iodine atom at the C4 position of a pyridine ring is a key transformation. While multiple routes exist, a common strategy for introducing halogens onto aromatic rings is through diazotization followed by a Sandmeyer-type reaction.[7] This pathway offers regiochemical control. The process would conceptually start from a 4-aminopyridine-2-carboxylic acid precursor.
-
Salt Formation: The final step is the straightforward acid-base reaction between the parent compound and hydroiodic acid (HI). The basic nitrogen atom of the pyridine ring is protonated by the strong acid, yielding the stable hydroiodide salt.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its dual-functionality as a synthetic building block.
The Pyridine Carboxylic Acid Scaffold: A Privileged Structure
Pyridine carboxylic acid isomers are foundational scaffolds in a vast number of approved drugs, including therapeutics for tuberculosis, cancer, diabetes, and HIV/AIDS.[2] This recurring success is attributed to the scaffold's ability to engage in critical hydrogen bonding and other non-covalent interactions with enzyme active sites, making it an excellent starting point for designing potent and selective inhibitors.[2][8]
The Iodine Handle: Gateway to Molecular Diversity
The iodine substituent at the C4 position is not merely a placeholder; it is a highly versatile reactive site for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.
-
Expertise & Causality: The Carbon-Iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy makes it highly reactive in the oxidative addition step of the palladium catalytic cycle, often allowing for milder reaction conditions and broader substrate scope compared to bromo or chloro analogs. This reactivity is crucial in drug discovery, where rapid synthesis of a diverse library of analogs is needed to explore the structure-activity relationship (SAR).
Caption: Role of the building block in a typical drug discovery pipeline.
Authoritative Grounding: Representative Experimental Protocol
Objective: To demonstrate the utility of this compound in a Suzuki cross-coupling reaction to synthesize a novel biaryl compound, a common motif in kinase inhibitors.
Reaction: 4-Iodopyridine-2-carboxylic acid + Arylboronic acid → 4-Arylpyridine-2-carboxylic acid
-
Reactor Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the desired arylboronic acid (1.2 eq).
-
Causality: A slight excess of the boronic acid is used to ensure the complete consumption of the more valuable iodopyridine starting material.
-
-
Reagent Addition:
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (3.0 eq).
-
Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states to couple the two fragments. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.
-
-
Solvent and Atmosphere:
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality: The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Causality: The solvent system must be able to dissolve both the organic starting materials and the inorganic base. Water is often crucial for dissolving the base and facilitating the catalytic cycle.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Acidify the aqueous layer to pH ~4 to precipitate the carboxylic acid product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the final 4-arylpyridine-2-carboxylic acid.
-
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its robust utility in proven synthetic methodologies like palladium-catalyzed cross-coupling allows for the systematic and efficient exploration of chemical space around a privileged medicinal scaffold. As drug discovery increasingly integrates computational and artificial intelligence-driven approaches for designing new molecules, the demand for versatile, reactive, and strategically functionalized building blocks like this will only intensify.[9] Its continued application will undoubtedly contribute to the development of the next generation of targeted therapeutics.
References
-
Title: this compound | C6H5I2NO2 | CID 45588303 Source: PubChem URL: [Link]
-
Title: Iodopyridine: Common isomorphs, synthesis, side effects and applications Source: Chempanda URL: [Link]
-
Title: 4-Iodopyridine | C5H4IN | CID 609492 Source: PubChem URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed URL: [Link]
- Title: Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ...
-
Title: Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents Source: ResearchGate URL: [Link]
-
Title: Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine Source: MDPI URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H5I2NO2 | CID 45588303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. chempanda.com [chempanda.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Utilizing 4-Iodopyridine-2-carboxylic acid hydroiodide in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the use of 4-Iodopyridine-2-carboxylic acid hydroiodide as a key building block. Pyridine-containing biaryls are ubiquitous scaffolds in pharmaceuticals and advanced materials, making their synthesis a critical endeavor.[3][4] We will explore the mechanistic nuances, optimization strategies, and practical considerations for coupling this electron-deficient heterocyclic halide, addressing the specific challenges posed by its structure to ensure successful and reproducible outcomes for researchers in drug discovery and chemical development.
Scientific Principles and Mechanistic Considerations
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyridine substrate. The high reactivity of the C-I bond facilitates this step, which is often rate-determining for less reactive halides like chlorides.[1][2]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.[5][6]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Expertise & Experience: Overcoming the Challenges of Pyridyl Substrates
Coupling reactions involving 2-substituted pyridines are notoriously challenging, a phenomenon often dubbed the "2-Pyridyl Problem".[3][4] Researchers must be aware of several key factors:
-
Catalyst Inhibition: The Lewis basic nitrogen atom at the 2-position can coordinate to the palladium catalyst, potentially forming stable complexes that inhibit catalytic turnover.[7] The choice of bulky, electron-rich phosphine ligands is often critical to mitigate this effect and promote the desired reductive elimination step.
-
Substrate Form (Hydroiodide Salt): 4-Iodopyridine-2-carboxylic acid is supplied as a hydroiodide salt. This is a critical detail. The protocol must include a sufficient excess of base to first neutralize the hydroiodide and generate the free pyridine base in situ before the base can participate in the catalytic cycle by activating the boronic acid. A minimum of one extra equivalent of base is required.
-
Electronic Effects: The pyridine ring is electron-deficient, which generally accelerates the initial oxidative addition step. However, the presence of the 2-carboxylic acid group further withdraws electron density. While this aids oxidative addition, it can make the subsequent steps more challenging.
Trustworthiness: The Self-Validating Protocol
The protocols provided below are designed as self-validating systems. They incorporate best practices for setting up robust cross-coupling reactions, including inert atmosphere techniques and the use of degassed solvents to prevent catalyst deactivation. Reaction progress is monitored by reliable analytical techniques (TLC, LC-MS), ensuring that the reaction's endpoint is determined by empirical data, not just reaction time. This approach allows for consistent results and aids in troubleshooting if deviations occur.
Experimental Application Notes & Protocols
This section provides a detailed workflow for a typical Suzuki-Miyaura coupling reaction using this compound with a generic arylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodopyridine-2-carboxylic acid hydroiodide: A Strategic Building Block for Accelerated Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
In the landscape of modern medicinal chemistry, the efficiency of drug candidate synthesis is paramount. The strategic selection of versatile building blocks—molecular scaffolds pre-functionalized for rapid and diverse modification—is a cornerstone of successful discovery programs. 4-Iodopyridine-2-carboxylic acid and its hydroiodide salt have emerged as powerful reagents in this context. This guide provides an in-depth analysis of its applications, focusing on its utility in constructing complex molecular architectures through robust chemical transformations. We will explore its physicochemical properties, delve into its strategic advantages, and provide a detailed, field-tested protocol for its use in palladium-catalyzed cross-coupling reactions. Furthermore, a case study will illustrate its role in the synthesis of targeted therapeutics, such as PARP inhibitors, underscoring its significance for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. 4-Iodopyridine-2-carboxylic acid hydroiodide is the salt form of the parent compound, 4-iodopicolinic acid.[1] The hydroiodide salt form can influence solubility and handling characteristics. Key properties are summarized below.
Table 1: Physicochemical Data for 4-Iodopyridine-2-carboxylic acid and its Hydroiodide Salt
| Property | Value (4-Iodopyridine-2-carboxylic acid) | Value (Hydroiodide Salt) | Source(s) |
| Synonyms | 4-Iodopicolinic acid | 4-Iodopicolinic acid hydroiodide | [1][2] |
| CAS Number | 405939-79-9 | 959771-81-4 | [1][2] |
| Molecular Formula | C₆H₄INO₂ | C₆H₅I₂NO₂ | [1][2] |
| Molecular Weight | 249.0 g/mol | 376.92 g/mol | [1][2] |
| Appearance | Creamish solid | Not specified | [2] |
| Melting Point | 166 - 174 °C | Not specified | [2] |
| Purity | ≥ 98% (HPLC) | Not specified | [2] |
Storage and Handling:
-
Storage: Store in a cool, dry, and well-ventilated area, typically at 0-8°C, to ensure long-term stability.[2] Keep containers tightly sealed and protected from environmental extremes.[3]
-
Safety: The compound should be handled in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[3] The parent compound, 4-iodopyridine, is classified as harmful if swallowed and causes skin and eye irritation.[4]
The Trifecta of Reactivity: A Strategic Analysis
The utility of 4-iodopyridine-2-carboxylic acid stems from the strategic placement of three key chemical features on a single, compact scaffold: the iodo group, the carboxylic acid, and the pyridine ring. This unique combination allows for orthogonal chemical modifications and provides functionalities crucial for biological activity.
-
The Iodo Group (The Versatile Handle): The iodine atom at the 4-position is the molecule's primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. Its C(sp²)-I bond is readily activated by transition metal catalysts (e.g., palladium), making it an ideal electrophile for a wide range of cross-coupling reactions.[2] This includes Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino substituents.
-
The Carboxylic Acid (The Bio-Interaction Point): The carboxylic acid at the 2-position is a cornerstone of its function in medicinal chemistry. It serves as a robust anchor point for forming amide bonds—one of the most prevalent linkages in pharmaceuticals. Beyond this, the carboxylic acid group is a potent hydrogen bond donor and acceptor and can act as a key coordinating group for metal ions within enzyme active sites, a property highly valuable in the design of enzyme inhibitors.[5]
-
The Pyridine Ring (The Core Scaffold): Pyridine and its derivatives are ubiquitous motifs in approved drugs.[5][6] The nitrogen atom acts as a hydrogen bond acceptor and imparts a dipole moment to the ring, influencing the molecule's overall polarity, solubility, and ability to engage in π-stacking interactions with biological targets. Its rigid structure provides a well-defined vector for positioning appended functional groups in three-dimensional space.
Core Application: Palladium-Catalyzed Cross-Coupling
The most powerful application of this building block is its use in palladium-catalyzed cross-coupling reactions to create novel biaryl and heteroaryl structures. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a workhorse of modern synthesis due to its high functional group tolerance and readily available reagents.[7][8]
Figure 1: A generalized workflow illustrating the use of 4-iodopyridine-2-carboxylic acid in a multi-step synthesis, highlighting its dual functionality in cross-coupling and amide bond formation.
Detailed Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for the Suzuki-Miyaura cross-coupling of 4-iodopyridine-2-carboxylic acid (or its methyl ester) with a generic arylboronic acid.
Principle: The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][9] The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-I bond of the pyridine. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[8]
Materials & Reagents:
-
4-Iodo-2-(methoxycarbonyl)pyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like Pd(PPh₃)₄ (0.02-0.05 equiv.)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvents: Anhydrous 1,4-Dioxane and degassed Water (typically a 4:1 to 10:1 ratio)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block, inert gas (Argon or Nitrogen) line.
Experimental Procedure:
-
Reactor Setup (The Foundation of Success): To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2-(methoxycarbonyl)pyridine, the arylboronic acid, and the base (K₂CO₃).
-
Expert Insight: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a solid base like K₂CO₃ is often sufficient and avoids the handling of more corrosive aqueous bases.
-
-
Catalyst Addition: Add the palladium catalyst and ligand to the flask. If using Pd(OAc)₂, it will be reduced in situ to the active Pd(0) species by the phosphine ligand.
-
Expert Insight: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (like SPhos) accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with challenging substrates.[7]
-
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Expert Insight: The addition of water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step. The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen.
-
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to 80-100 °C.
-
Expert Insight: The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 24 hours.[10]
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired 4-aryl-pyridine-2-carboxylic acid ester.
Case Study: A Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR), primarily involved in repairing single-strand DNA breaks.[11] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cancer cells creates a "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death.[11]
Several approved PARP inhibitors, such as Olaparib, feature complex heterocyclic cores.[12] Pyridine-based scaffolds, accessible from building blocks like 4-iodopyridine-2-carboxylic acid, can serve as effective bioisosteres for the phthalazinone nucleus found in Olaparib.[12][13] Researchers have designed and synthesized novel pyridopyridazinone derivatives that show potent PARP-1 inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to the reference drug.[12]
Figure 2: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells. The inhibitor, potentially synthesized using a pyridine scaffold, blocks the base excision repair (BER) pathway, leading to the accumulation of DNA damage and subsequent cell death.
The synthesis of such inhibitors leverages the dual reactivity of 4-iodopyridine-2-carboxylic acid. The iodo group allows for the construction of the core biaryl structure via Suzuki coupling, while the carboxylic acid is converted to an amide to introduce side chains that occupy key binding pockets in the PARP active site, forming crucial hydrogen bond interactions with residues like Gly863 and Ser904.[12][13]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups—an iodo handle for versatile cross-coupling and a carboxylic acid for bio-interactions and amide linkages—on a pharmaceutically relevant pyridine core make it an exceptionally valuable building block. By enabling the rapid and efficient synthesis of complex, drug-like molecules, it accelerates the discovery-to-development pipeline, empowering scientists to tackle challenging therapeutic targets with greater precision and speed.
References
- Elmasry, G. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.
- Chem-Impex International. (n.d.). 4-Iodopyridine-2-carboxylic acid. Chem-Impex.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
- ResearchGate. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF. ResearchGate.
- ResearchGate. (n.d.). The structures of pyridine-2 amine and the active fragments of the FDA-approved anticancer drugs... ResearchGate.
-
Thress, K., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Harrity, J. P., et al. (2020). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]
-
PubChem. (n.d.). 4-Iodopyridine. National Center for Biotechnology Information. Available at: [Link]
-
Junaid, M., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
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- 4. 4-Iodopyridine | C5H4IN | CID 609492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Iodopyridine-2-carboxylic Acid Scaffold
An in-depth guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors using 4-iodopyridine-2-carboxylic acid hydroiodide. As a versatile building block, this reagent offers a strategic entry point for creating complex molecules targeting the ATP-binding site of various protein kinases. We will explore the chemical rationale, provide step-by-step synthetic protocols, and offer expert insights into process optimization and troubleshooting.
Introduction: The Strategic Value of the Pyridine-2-Carboxylic Acid Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, they have become one of the most important classes of drug targets. A significant number of approved kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyridine-2-carboxylic acid moiety is an exemplary scaffold for this purpose; the pyridine nitrogen and the carboxylic acid (or a derivative like an amide) can act as both hydrogen bond acceptors and donors, effectively anchoring the molecule to its target.[1][2]
This compound is a particularly valuable starting material for building such inhibitors.[3] Its structure offers two key features for elaboration:
-
The Pyridine-2-Carboxylic Acid Core: Provides the foundational hinge-binding element.
-
The Iodine at C4: Serves as a highly reactive handle for modern cross-coupling chemistry, allowing for the strategic introduction of diverse substituents to target adjacent hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.[3]
This application note will focus primarily on the palladium-catalyzed Suzuki-Miyaura coupling reaction, a robust and versatile method for forming carbon-carbon bonds, to demonstrate the synthesis of a potent biaryl kinase inhibitor.[4][5]
Core Principles: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron compound. The high reactivity of the carbon-iodine bond in our starting material makes it an excellent substrate for this transformation.[4] The reaction proceeds via a catalytic cycle involving a palladium(0) species.
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyridine derivative, forming a palladium(II) complex.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the final biaryl product and regenerating the active palladium(0) catalyst.
Experimental Workflow and Protocols
The following section details a complete, multi-step workflow for the synthesis of a hypothetical kinase inhibitor, Compound 4 , starting from this compound. This workflow is representative of synthetic routes used for many real-world kinase inhibitors, such as Sorafenib and its analogues.[6][7]
Sources
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- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodopyridine-2-carboxylic Acid Hydroiodide
Introduction: Strategic Importance of Alkynylpyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. The introduction of an alkynyl moiety into the pyridine ring via the Sonogashira coupling reaction is a powerful strategy for molecular diversification. This carbon-carbon bond-forming reaction, catalyzed by palladium and copper complexes, offers a robust and versatile method for constructing complex molecular architectures under relatively mild conditions.[1][2][3]
4-Iodopyridine-2-carboxylic acid, particularly in its hydroiodide salt form, represents a unique and valuable building block. The presence of the highly reactive C-I bond at the 4-position facilitates selective Sonogashira coupling, while the carboxylic acid at the 2-position provides a handle for further functionalization, such as amide bond formation or esterification.[4] This bifunctional nature makes it an attractive substrate for the synthesis of novel ligands, pharmaceutical intermediates, and complex heterocyclic systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of 4-iodopyridine-2-carboxylic acid hydroiodide in Sonogashira coupling reactions. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and discuss critical parameters and potential challenges.
Mechanistic Considerations for a Specialized Substrate
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[1][5] Understanding these cycles is crucial for optimizing the reaction for a substrate with the specific functionalities of this compound.
The Palladium Catalytic Cycle
The primary role of the palladium catalyst is to facilitate the coupling of the aryl iodide with the terminal alkyne. The cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the carbon-iodine bond of the 4-iodopyridine-2-carboxylic acid. This is generally the rate-determining step and is highly efficient for aryl iodides.
-
Transmetalation: The activated alkyne, in the form of a copper acetylide, is transferred from the copper co-catalyst to the palladium center.
-
Reductive Elimination: The desired alkynylpyridine product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Catalytic Cycle
The copper(I) co-catalyst plays a crucial role in activating the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate. This species is then ready for transmetalation to the palladium center.
Substrate-Specific Challenges and Solutions
The use of this compound introduces specific considerations:
-
The Hydroiodide Salt: The pyridine nitrogen is protonated, which can prevent its coordination to the palladium catalyst, a common issue with pyridine substrates that can sometimes inhibit catalysis. However, the amine base used in the Sonogashira reaction will neutralize the hydroiodide in situ, liberating the free pyridine. It is crucial to use a sufficient excess of the base to both neutralize the substrate and facilitate the catalytic cycle.
-
The 2-Carboxylic Acid Group: The carboxylic acid group ortho to the pyridine nitrogen could potentially chelate to the palladium or copper catalyst, influencing its reactivity. Furthermore, under certain conditions, palladium-catalyzed decarboxylation of heteroaromatic carboxylic acids can occur.[6][7][8][9] To mitigate this, milder reaction conditions (lower temperatures and shorter reaction times) are recommended. If decarboxylation is a persistent issue, protection of the carboxylic acid as an ester may be necessary.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure that should be optimized for specific substrates and desired outcomes.
Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Specifications |
| This compound | Starting material | >98% purity |
| Terminal Alkyne | Coupling partner | Varies based on desired product |
| Palladium Catalyst | Primary catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ |
| Copper(I) Iodide (CuI) | Co-catalyst | >98% purity |
| Amine Base | Base and solvent | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |
| Solvent | Reaction medium | Anhydrous and degassed DMF or THF |
| Inert Gas | Atmosphere control | Argon or Nitrogen |
| Schlenk Flask/Tube | Reaction vessel | Oven-dried |
| Magnetic Stirrer/Hotplate | Agitation and heating | |
| TLC Plates | Reaction monitoring | Silica gel 60 F₂₅₄ |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous and degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 3.0-4.0 equiv.). The use of a larger excess of base is to ensure neutralization of the hydroiodide salt and to drive the reaction.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The optimal temperature will depend on the reactivity of the specific alkyne.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure fresh, high-purity catalysts are used. Handle air-sensitive catalysts under an inert atmosphere. |
| Insufficient base | Increase the equivalents of the amine base to ensure complete neutralization of the hydroiodide and to facilitate the catalytic cycle. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for potential side reactions. | |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| High copper loading | Reduce the amount of CuI co-catalyst. | |
| Decarboxylation of Product | High reaction temperature | Perform the reaction at a lower temperature. |
| Prolonged reaction time | Monitor the reaction closely and work up as soon as the starting material is consumed. | |
| Strong base | Consider using a milder base. | |
| Poor Yield | Sub-optimal solvent | Screen different anhydrous, degassed solvents such as THF, DMF, or acetonitrile. |
| Ligand choice | For challenging couplings, consider using more specialized phosphine ligands.[2] |
Illustrative Catalytic Cycle
The following diagram illustrates the key steps in the Sonogashira coupling of 4-iodopyridine-2-carboxylic acid.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 8. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - FAU CRIS [cris.fau.de]
- 9. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV [osti.gov]
Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 4-Iodopyridine-2-carboxylic acid hydroiodide
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled palladium-catalyzed route for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application has revolutionized drug discovery by enabling the construction of aryl amines, a motif prevalent in countless pharmaceutical agents. This guide focuses on a particularly challenging yet valuable substrate: 4-iodopyridine-2-carboxylic acid hydroiodide. The resulting 4-aminopyridine-2-carboxylic acid scaffold is a highly sought-after building block in medicinal chemistry, serving as a key intermediate for compounds targeting neurological disorders and other biological pathways.[3]
The successful amination of this substrate is not trivial. It presents a confluence of challenges that demand a carefully considered and optimized protocol:
-
Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient, which can affect the kinetics of the catalytic cycle.[4][5]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a ligand and leading to catalyst deactivation or inhibition.[4][5]
-
Reactive Functionality: The presence of a free carboxylic acid requires careful selection of the base to avoid undesirable acid-base side reactions that consume reagents without promoting the desired coupling.
-
Substrate Form: The starting material is a hydroiodide salt, necessitating the use of additional base for in-situ neutralization before the catalytic cycle can commence.
-
Iodide Inhibition: While aryl iodides are typically reactive, the iodide anion generated during the reaction can sometimes form unreactive, bridged palladium dimers, potentially slowing the reaction.[6][7]
This document provides a robust framework for overcoming these challenges, detailing the mechanistic underpinnings, a validated experimental protocol, and a troubleshooting guide for researchers and drug development professionals.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][6][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ by the amine or phosphine ligand to the active Pd(0) species. Using a stable Pd(0) source like Pd₂(dba)₃ or a dedicated pre-catalyst can provide more consistent results.[7][8]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the carbon-iodine bond of the pyridine, forming a Pd(II)-aryl complex. This is often the rate-determining step.[1][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product. This step forms the crucial C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed as a starting point and may require optimization depending on the specific amine used. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Reagents & Equipment
| Category | Item | Suggested Grade / Type |
| Substrates | This compound | >97% Purity |
| Amine (Primary or Secondary) | >98% Purity, anhydrous | |
| Catalyst System | Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | |
| Base | Strong, Non-nucleophilic Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous Aprotic Solvent | 1,4-Dioxane or Toluene |
| Equipment | Reaction Vessel | Oven-dried Schlenk flask with a magnetic stir bar |
| Heating/Stirring | Heating mantle with stir plate and temperature controller | |
| Inert Atmosphere | Schlenk line or glovebox with Argon/Nitrogen supply | |
| Workup/Purification | Separatory funnel, rotary evaporator, flash chromatography system |
Rationale for Reagent Selection
-
Palladium Source & Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos is critical.[9] The ligand's steric bulk helps prevent the pyridine nitrogen from inhibiting the palladium center and accelerates the rate-limiting oxidative addition and reductive elimination steps, which is essential for electron-deficient substrates.[4][5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle.[7] A significant excess is mandatory here. At least 3.5 equivalents are needed to:
-
Neutralize the hydroiodide salt (1.0 eq).
-
Deprotonate the carboxylic acid (1.0 eq).
-
Deprotonate the amine coupling partner to drive the catalytic cycle (~1.5 eq).
-
-
Solvent: Anhydrous dioxane or toluene are excellent choices as they are aprotic and have boiling points suitable for the required reaction temperatures.[6][7] Solvents like acetonitrile or chlorinated solvents must be avoided as they can inhibit the catalyst.[7]
Step-by-Step Procedure
Table 1: Suggested Reagent Stoichiometry
| Reagent | Molar Equiv. | Mol % | Purpose |
| 4-Iodopyridine-2-carboxylic acid HI | 1.0 | - | Aryl Halide |
| Amine | 1.3 | - | Nucleophile |
| Pd₂(dba)₃ | 0.02 | 2 mol% | Palladium Precursor |
| XPhos | 0.04 | 4 mol% | Ligand |
| Sodium tert-butoxide (NaOtBu) | 3.5 | - | Base |
| Anhydrous Dioxane | - | - | Solvent (0.1 M) |
Protocol:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (3.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Under a positive pressure of argon, add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl iodide. Add the amine (1.3 eq) via syringe.
-
Degassing: Sparge the reaction mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with brine.
-
Extract the combined aqueous layers with ethyl acetate (2x).
-
Crucial Step: To isolate the amphoteric product, carefully acidify the combined aqueous layers with 1 M HCl to a pH of ~4-5. The product should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash with cold water and a small amount of diethyl ether, and dry under high vacuum.
-
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel (using a mobile phase containing a small percentage of acetic acid, e.g., DCM/MeOH/AcOH) or by recrystallization.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen. 2. Insufficient base. 3. Catalyst inhibition by pyridine nitrogen. | 1. Ensure a rigorously inert atmosphere and use properly degassed solvents.[5] 2. Re-verify base stoichiometry. An additional 0.5 eq may be needed. 3. Screen alternative bulky ligands (e.g., SPhos, RuPhos).[4] |
| Hydrodehalogenation | 1. Reaction temperature is too high. 2. Water present in the reaction mixture. | 1. Lower the reaction temperature to 80-90 °C and monitor. 2. Use rigorously dried solvents and reagents. |
| Formation of Diarylamine | 1. Occurs primarily when coupling with ammonia or primary amines. | 1. Use a slight excess of the aryl iodide or a more sterically hindered ligand to disfavor the second amination.[10] |
| Difficult Product Isolation | 1. Amphoteric nature of the product. | 1. Carefully perform isoelectric point precipitation by adjusting the pH during workup. Avoid strongly acidic or basic conditions where the product is highly soluble. |
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). ACS Catalysis. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-catalysed amination of halopyridines on a KF-alumina surface. (2002). Tetrahedron Letters. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. (n.d.). NBU-IR. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved from [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2009). European Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2008). Synlett. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
-
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (2015). Royal Society of Chemistry. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. reddit.com [reddit.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Iodopyridine-2-carboxylic Acid as a Cornerstone Reagent for the Synthesis of Advanced Anticancer Agents
Abstract
The pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous FDA-approved anticancer drugs.[1][2][3] This is largely due to its unique electronic properties and its ability to form key hydrogen bonds with kinase hinge regions. Within this class, multi-kinase inhibitors like Sorafenib and Regorafenib have revolutionized the treatment of solid tumors such as hepatocellular and colorectal carcinomas.[4][5] A critical starting material for the synthesis of these and other novel pyridine-based therapeutics is 4-Iodopyridine-2-carboxylic acid .[6] Its bifunctional nature—a carboxylic acid for amide coupling and a strategically placed iodine atom for carbon-carbon bond formation—makes it an exceptionally versatile building block.[6][7] This technical guide provides an in-depth exploration of the utility of 4-Iodopyridine-2-carboxylic acid hydroiodide, presenting detailed, field-proven protocols for the synthesis of a Regorafenib-analogue, and showcasing its broader applications in palladium-catalyzed cross-coupling reactions.
Foundational Chemistry: Properties and Reactivity
This compound is a stable, solid reagent. The hydroiodide salt enhances stability and handling, while the free base is typically generated in situ or during workup. The molecule's power lies in its two distinct reactive sites.
-
The Carboxylic Acid (C2 Position): This site is readily activated for amidation, a crucial step for installing side chains that often dictate solubility, cell permeability, and interaction with the target protein.
-
The Iodo Group (C4 Position): The carbon-iodine bond is the weaker of the carbon-halogen bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[7] This allows for the efficient and selective construction of complex biaryl or aryl-alkynyl systems, which are common features in kinase inhibitors designed to occupy hydrophobic pockets in the ATP-binding site.
Table 1: Physicochemical Properties of 4-Iodopyridine-2-carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₄INO₂ | [6][8] |
| Molecular Weight | 249.01 g/mol | [6][8] |
| CAS Number | 405939-79-9 | [6][8] |
| Appearance | Creamish to yellow solid | [6][8] |
| Melting Point | 166 - 174 °C | [6] |
| pKa | ~3.29 (Predicted) | [8] |
Core Application: Multi-Step Synthesis of a Regorafenib Analogue
This section details a robust, three-step synthesis of a Regorafenib analogue, a potent multi-kinase inhibitor.[9] The workflow is designed for clarity and reproducibility, explaining the causality behind each procedural choice.
Caption: Synthetic workflow for a Regorafenib analogue.
Protocol 2.1: Step 1 - Synthesis of 4-Iodo-N-methylpicolinamide (Intermediate 1)
This initial amidation step converts the carboxylic acid into a stable methyl amide, a key structural feature of both Sorafenib and Regorafenib.[10][11] Activation to the acid chloride is a classic and efficient method.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)
-
Dichloromethane (DCM), anhydrous
-
Methylamine solution (2.0 M in THF) (2.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add the methylamine solution dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours after the addition is complete.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield Intermediate 1 as a solid.
-
Protocol 2.2: Step 2 - Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate 2)
This step involves a nucleophilic aromatic substitution (SNAr) reaction to form the critical diaryl ether linkage. The electron-withdrawing nature of the pyridine ring activates the C4 position for substitution, displacing the iodide.
-
Reagents & Equipment:
-
Intermediate 1 (1.0 eq)
-
4-Amino-3-fluorophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate, Water
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a Schlenk flask, add Intermediate 1, 4-amino-3-fluorophenol, and anhydrous K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature and pour it into a beaker containing cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethyl acetate.
-
Dry the product under vacuum to yield Intermediate 2 , which can often be used in the next step without further purification.
-
Protocol 2.3: Step 3 - Synthesis of Regorafenib Analogue (Final Product)
The final step is the formation of the bi-aryl urea linkage, a key pharmacophore that anchors the inhibitor in the kinase hinge region through hydrogen bonding.[1]
-
Reagents & Equipment:
-
Intermediate 2 (1.0 eq)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)
-
Pyridine, anhydrous (as solvent or co-solvent with DCM)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve Intermediate 2 in anhydrous pyridine or a mixture of DCM/pyridine under a nitrogen atmosphere.
-
Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise at room temperature.
-
Stir the reaction for 4-12 hours. The product will often precipitate out of the solution. Monitor by TLC or LC-MS until the starting amine is consumed.
-
If a precipitate has formed, collect it by vacuum filtration. Wash the solid with DCM and then diethyl ether to remove residual pyridine.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the Final Product .
-
Table 2: Expected Yields and Characterization Data
| Compound | Step | Typical Yield | Key ¹H NMR Signals (δ, ppm, DMSO-d₆) | ESI-MS [M+H]⁺ (m/z) |
| Intermediate 1 | 1 | 75-85% | 8.6 (d), 8.3 (s), 7.8 (d), 2.8 (d) | 262.9 |
| Intermediate 2 | 2 | 60-75% | 8.5 (d), 8.0 (q), 7.2-6.8 (m), 5.5 (s, br), 2.7 (d) | 262.1 |
| Final Product | 3 | 85-95% | 9.2 (s), 9.0 (s), 8.5 (d), 8.1 (d), 7.6 (m), 2.8 (d) | 483.1 |
Mechanism of Action: Multi-Kinase Inhibition
The synthesized Regorafenib analogue belongs to a class of drugs that function by inhibiting multiple protein kinases involved in critical cancer-related pathways.[4][12]
-
Angiogenesis Targets: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine-protein kinase receptor (TIE2). Inhibition of these kinases blocks the formation of new blood vessels, starving the tumor of essential nutrients and oxygen.[4][13]
-
Oncogenesis Targets: RAF-1, BRAF, KIT, and RET. Blocking these kinases disrupts the intracellular signaling cascades (e.g., the RAF/MEK/ERK pathway) that promote cancer cell proliferation and survival.[5]
-
Tumor Microenvironment Targets: Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR). These targets are involved in the formation of the tumor stroma, which supports tumor growth.[12]
Caption: Simplified signaling pathway showing key targets of Regorafenib.
Expanded Synthetic Utility: Palladium-Catalyzed Cross-Coupling
The 4-iodo substituent on Intermediate 1 is a versatile handle for creating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. This allows for rapid structure-activity relationship (SAR) studies.
Sources
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Application Notes and Protocols for Antimicrobial Derivatives of 4-Iodopyridine-2-carboxylic acid hydroiodide
Introduction: The Promise of Pyridine-Based Antimicrobials
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3] Specifically, pyridine carboxylic acid derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The 4-iodopyridine-2-carboxylic acid hydroiodide scaffold presents a particularly interesting starting point for developing novel antimicrobial agents. The iodine atom at the 4-position offers a versatile handle for further chemical modifications through various coupling reactions, allowing for the systematic exploration of the chemical space and the optimization of antimicrobial potency. The carboxylic acid group at the 2-position provides another site for derivatization, enabling the modulation of physicochemical properties such as solubility and cell permeability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of antimicrobial derivatives of this compound. We will delve into the rationale behind the synthetic strategies and provide detailed, step-by-step protocols for assessing the antimicrobial efficacy and preliminary safety profile of these novel compounds.
Synthetic Strategies: From Scaffold to Bioactive Derivatives
The synthetic derivatization of this compound primarily focuses on two key reactive sites: the carboxylic acid group and the iodine atom. The following section outlines the rationale and a general protocol for creating a library of diverse derivatives.
Rationale for Derivatization
-
Amide and Ester Formation: Conversion of the carboxylic acid to amides or esters is a common strategy to enhance the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell membranes. The introduction of various amine or alcohol fragments allows for the exploration of structure-activity relationships (SAR), where different substituents can influence target binding and spectrum of activity.
-
Suzuki and Sonogashira Cross-Coupling Reactions: The iodine atom at the 4-position is an excellent substrate for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups. This modification can significantly impact the overall shape and electronic properties of the molecule, potentially leading to enhanced interactions with microbial targets.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of antimicrobial derivatives from this compound.
Caption: General synthetic workflow for derivatization.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative amide derivative and its subsequent evaluation for antimicrobial activity and cytotoxicity.
Protocol 1: Synthesis of N-benzyl-4-iodopyridine-2-carboxamide
This protocol describes the synthesis of a simple amide derivative to illustrate the derivatization of the carboxylic acid group.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
Add benzylamine (1.1 equivalents) and triethylamine (2.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5] This protocol is based on the broth microdilution method.[5][6]
Materials:
-
Test compound (e.g., N-benzyl-4-iodopyridine-2-carboxamide)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[7]
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline or MHB.[5]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 4: Hemolysis Assay
The hemolysis assay is a rapid in vitro method to assess the lytic activity of a compound against red blood cells (RBCs), providing a preliminary indication of its cytotoxicity.[12]
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Triton X-100 (positive control)[12]
-
Sterile 96-well V-bottom plates
-
Centrifuge
-
Multi-well spectrophotometer
Procedure:
-
Preparation of Red Blood Cells:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Compound Incubation:
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm (or another appropriate wavelength for hemoglobin).[13]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula:[12] % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
-
Data Presentation and Interpretation
Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of 4-Iodopyridine-2-carboxylic Acid Derivatives
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | 4-Iodo-2-COOH | >128 | >128 |
| D-001 | N-benzyl amide | 32 | 64 |
| D-002 | N-phenethyl amide | 16 | 32 |
| D-003 | 4-Phenyl (Suzuki) | 8 | 16 |
| Ciprofloxacin | (Reference) | 0.5 | 0.015 |
Table 2: Cytotoxicity and Hemolytic Activity of Lead Compounds
| Compound ID | HEK293 IC₅₀ (µM) | Hemolysis at 100 µg/mL (%) |
| D-003 | >100 | < 5% |
| Doxorubicin | (Reference) | 0.8 |
Understanding the Mechanism of Action: A Causal Framework
The antimicrobial activity of pyridine carboxylic acid derivatives can be attributed to several potential mechanisms. A plausible mechanism for some pyridine derivatives is the chelation of essential metal ions required for bacterial enzyme function.[14] Another potential mechanism, particularly for derivatives with planar aromatic extensions, is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[2]
The rationale for the derivatization strategies outlined in this guide is to systematically probe these potential mechanisms. For instance, the introduction of different amide or aryl groups can modulate the compound's ability to chelate metals or intercalate into the DNA-gyrase complex. Structure-activity relationship studies, guided by the data generated from the protocols above, are essential for elucidating the precise mechanism of action and for the rational design of more potent and selective antimicrobial agents.
Logical Relationship Diagram
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. protocols.io [protocols.io]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. benchchem.com [benchchem.com]
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- 14. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligand development with 4-Iodopyridine-2-carboxylic acid hydroiodide for catalysis
An In-Depth Guide to Ligand Development with 4-Iodopyridine-2-carboxylic Acid Hydroiodide for Catalysis
Introduction: The Strategic Advantage of a Functionalized Picolinate Scaffold
In the landscape of coordination chemistry and catalysis, ligands derived from pyridine-2-carboxylic acid (picolinic acid) are ubiquitous. Their robust N,O-bidentate chelation to metal centers provides a stable and predictable coordination environment essential for catalytic activity. The strategic introduction of an iodine atom at the 4-position of this scaffold, yielding 4-iodopyridine-2-carboxylic acid, transforms a simple ligand into a versatile platform for advanced catalyst design. The iodine atom serves as a synthetically labile handle, enabling a wide array of post-modification reactions, most notably palladium-catalyzed cross-coupling. This allows for the systematic tuning of steric and electronic properties of the resulting metal complex, a cornerstone of modern catalyst development.
This guide provides a comprehensive overview of the use of this compound as a precursor for sophisticated ligand synthesis and its application in catalysis. We will delve into the practical aspects of handling this precursor, provide detailed protocols for both direct use and advanced functionalization, and discuss the characterization of the resulting metal complexes.
Section 1: The Precursor – Properties and Handling
4-Iodopyridine-2-carboxylic acid is often supplied as a hydroiodide salt to improve its shelf-life and stability.[1] Understanding its properties is the first step in its effective utilization.
Table 1: Physicochemical Properties of 4-Iodopyridine-2-carboxylic Acid and its Hydroiodide Salt
| Property | 4-Iodopyridine-2-carboxylic acid | This compound |
| Molecular Formula | C₆H₄INO₂[2] | C₆H₅I₂NO₂[1] |
| Molecular Weight | 249.01 g/mol [2] | 376.92 g/mol [3] |
| CAS Number | 405939-79-9[2] | 959771-81-4[1] |
| Appearance | Creamish solid[2] | Solid (Appearance may vary) |
| Melting Point | 166 - 174 °C[2] | Not widely reported |
Causality Behind Experimental Choices: The Hydroiodide Salt
The hydroiodide salt form protonates the pyridine nitrogen. This has two key consequences:
-
Stability: The protonated form is less susceptible to undesired side reactions, enhancing storage stability.
-
Reaction Compatibility: For most coordination and cross-coupling reactions, the freebase form of the pyridine is required for coordination to the metal center or for the reaction to proceed under basic conditions. Therefore, a neutralization step is almost always the first experimental procedure.
Protocol 1: Preparation of Free 4-Iodopyridine-2-carboxylic Acid from its Hydroiodide Salt
This protocol describes the essential neutralization step to generate the free ligand, suitable for subsequent reactions.
Methodology:
-
Dissolution: Suspend 1.0 equivalent of this compound in a suitable solvent like dichloromethane (DCM) or a mixture of water and an organic solvent (e.g., ethyl acetate) in a round-bottom flask.
-
Neutralization: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution (approx. 1.1 equivalents), dropwise with vigorous stirring. The addition is continued until effervescence ceases, indicating the complete neutralization of the hydroiodide.
-
Extraction: If a biphasic system is used, separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Validation: The resulting solid should be the free 4-iodopyridine-2-carboxylic acid. Confirm its identity by measuring its melting point (166-174 °C) and by ¹H NMR spectroscopy, observing the characteristic shifts of the pyridine ring protons.
Section 2: Ligand Synthesis and Catalyst Formation
The true power of this precursor lies in its dual reactivity: direct coordination to a metal center or functionalization via its iodide handle before complexation.
Caption: Synthetic strategies for catalyst development.
Protocol 2: Direct Synthesis of a Transition Metal Complex
This protocol details the formation of a simple bidentate complex, for example, with Copper(II). Such complexes themselves can be catalytically active.
Methodology:
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 2.0 equivalents of the free 4-iodopyridine-2-carboxylic acid (prepared via Protocol 1) in anhydrous ethanol. In a separate flask, dissolve 1.0 equivalent of a metal salt, such as copper(II) acetate monohydrate [Cu(OAc)₂·H₂O], in anhydrous ethanol.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or precipitation is often observed, indicating complex formation.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours to ensure complete reaction.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume and store at low temperature (e.g., 4 °C) to induce crystallization.
-
Self-Validation/Characterization:
-
FTIR Spectroscopy: Compare the spectrum of the complex with the free ligand. A shift in the carboxylate (COO⁻) stretching frequencies (typically around 1600-1400 cm⁻¹) and changes in the pyridine ring vibration modes confirm coordination.[4]
-
UV-Vis Spectroscopy: The formation of the complex will result in new absorption bands, often due to d-d transitions or metal-to-ligand charge transfer (MLCT), which are absent in the free ligand.[4]
-
Elemental Analysis: Provides the empirical formula, confirming the stoichiometry of the metal-ligand complex.
-
Protocol 3: Advanced Ligand Synthesis via Suzuki Cross-Coupling
This protocol demonstrates how to use the iodide as a synthetic handle to append an aryl group (e.g., a phenyl group), creating a new, sterically modified ligand.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the free 4-iodopyridine-2-carboxylic acid (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent the oxidation of the palladium(0) catalyst.
-
Reaction: Heat the mixture under an inert atmosphere (Argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling, acidify the reaction mixture with dilute HCl to pH ~4-5 to protonate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-phenylpyridine-2-carboxylic acid.
-
Validation:
-
¹H and ¹³C NMR Spectroscopy: The disappearance of the starting material signals and the appearance of new signals corresponding to the phenyl group protons and carbons confirm the success of the cross-coupling reaction.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the new functionalized ligand.
-
-
Subsequent Complexation: This newly synthesized ligand can then be used in a procedure similar to Protocol 2 to form a new metal complex with altered catalytic properties.
Section 3: Application in Catalysis - A Representative Workflow
Ligands derived from 4-iodopyridine-2-carboxylic acid can be used to create catalysts for a variety of reactions, including oxidations and cross-coupling reactions.[5][6] The electronic nature of the substituent at the 4-position can significantly influence the catalytic activity.[7]
Caption: A simplified cross-coupling catalytic cycle.
Protocol 4: General Procedure for a Catalytic Test Reaction
This protocol provides a template for evaluating the performance of a newly synthesized catalyst.
Methodology:
-
Reaction Setup: In a reaction vial, add the substrate (e.g., an aryl halide, 1.0 eq.), the coupling partner (1.2 eq.), and a base if required.
-
Catalyst Loading: Add the synthesized metal complex (e.g., 0.1-5 mol%). The optimal catalyst loading must be determined empirically.
-
Solvent and Internal Standard: Add the appropriate solvent and an internal standard (e.g., dodecane) for quantitative analysis by Gas Chromatography (GC) or HPLC.
-
Execution: Stir the reaction at the desired temperature. Take aliquots at regular time intervals (e.g., 1h, 4h, 12h, 24h) to monitor the conversion of the starting material and the formation of the product.
-
Analysis: Quench the aliquots (e.g., by diluting with a solvent and filtering through a small plug of silica) and analyze by GC or HPLC. Calculate the yield and turnover number (TON) for the catalyst.
Table 2: Data Presentation for Catalytic Run
| Time (h) | Substrate Conversion (%) | Product Yield (%) | Turnover Number (TON) |
| 1 | 25 | 23 | 230 |
| 4 | 78 | 75 | 750 |
| 12 | 99 | 97 | 970 |
| 24 | >99 | 98 | 980 |
Conclusion
This compound is more than just a ligand precursor; it is a strategic building block for combinatorial and rational catalyst design. The ability to first coordinate the N,O-picolinate moiety and then systematically modify the electronic and steric environment of the metal center via the 4-iodo position provides researchers with a powerful tool. The protocols and workflows outlined in this guide offer a robust starting point for exploring the vast chemical space enabled by this versatile compound, paving the way for the discovery of novel, highly efficient catalysts.
References
-
Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors - NIH. [Link]
-
The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands - ResearchGate. [Link]
-
This compound | C6H5I2NO2 | CID 45588303 - PubChem. [Link]
-
Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction - NIH. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. [Link]
-
Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC - PubMed Central - NIH. [Link]
-
Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts - TCU Digital Repository. [Link]
-
Synthesis, Characterization and Anticancer Activities of Zn 2+ , Ni 2+ , Co 2+ , and Cu 2+ Complexes of 4-Benzopyranone-2-carboxylic Acid - MDPI. [Link]
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- 6. Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [repository.tcu.edu]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Iodopyridine-2-carboxylic Acid Hydroiodide
Introduction: The Strategic Importance of Substituted Picolinic Acids
4-Iodopyridine-2-carboxylic acid is a highly valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure combines a pyridine core, crucial for interacting with biological targets, with three distinct functional handles: a carboxylic acid for amide coupling or salt formation, a pyridine nitrogen for hydrogen bonding, and a C-4 iodo-substituent, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This unique arrangement allows for the rapid generation of molecular complexity and the synthesis of novel compounds for drug discovery and agrochemical development.[1]
However, the molecule is typically supplied as a hydroiodide (HI) salt to improve stability and handling. This, combined with the presence of the acidic carboxylic acid proton and the potentially coordinating pyridine nitrogen, presents a unique set of challenges for synthetic chemists. Low yields in cross-coupling reactions with halopyridines are a frequent issue, often stemming from catalyst deactivation by the pyridine nitrogen or other side reactions.[2]
This guide provides a comprehensive overview of the key considerations and detailed experimental protocols for successfully employing 4-iodopyridine-2-carboxylic acid hydroiodide in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The focus is on explaining the causality behind procedural choices to empower researchers to not only replicate these methods but also to troubleshoot and adapt them for novel applications.
Critical Prerequisite: Understanding the Substrate's Reactivity
Before proceeding with any cross-coupling reaction, it is imperative to address the acidic nature of the starting material. The hydroiodide salt contains two acidic protons: one from the HI salt and one from the carboxylic acid.
The Stoichiometry of the Base: A common pitfall is underestimating the amount of base required. The base serves multiple roles in a cross-coupling reaction, and in this specific case, it must:
-
Neutralize the Hydroiodide (HI): 1.0 equivalent of base is consumed to neutralize the strong acid.
-
Deprotonate the Carboxylic Acid: 1.0 equivalent of base is needed to form the carboxylate salt.
-
Facilitate the Catalytic Cycle: An additional 1.0-2.0 equivalents are typically required for the core reaction mechanism (e.g., to form the boronate species in a Suzuki coupling).[3][4]
Therefore, a minimum of 3.0 to 4.0 equivalents of base relative to the this compound is essential for the reaction to proceed efficiently. Insufficient base is a primary cause of reaction failure.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[5] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[6]
Mechanistic Rationale & Key Choices
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6] For this substrate, the critical parameters are the choice of catalyst, ligand, and base.
-
Catalyst & Ligand: The pyridine nitrogen can coordinate to the palladium center, forming inactive catalyst species.[2] To prevent this, bulky, electron-rich phosphine ligands are employed. These ligands sterically shield the palladium and promote the desired catalytic cycle. Standard catalysts like Pd(PPh₃)₄ can be effective, but catalyst systems generated in situ from a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand (e.g., XPhos, SPhos) often give superior results.
-
Base: A moderately strong inorganic base is ideal. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices. They are strong enough to facilitate the reaction but are generally tolerant of a wide range of functional groups.[7]
-
Solvent: A mixture of an organic solvent and water is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Common solvent systems include 1,4-dioxane/H₂O, DMF, or Toluene/H₂O.[5]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0-4.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Introducing C(sp) Scaffolds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[8] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and a copper(I) salt.[9]
Mechanistic Rationale & Key Choices
The reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle serves to activate the terminal alkyne.
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is standard.[7] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or piperidine, is typically used.[7] It serves to deprotonate the terminal alkyne and act as a solvent or co-solvent.
-
Solvent: Anhydrous, degassed solvents like DMF or THF are commonly used.[11]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add degassed solvent (e.g., DMF) and the amine base (e.g., triethylamine, 3.0-4.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[12][13]
Mechanistic Rationale & Key Choices
This reaction couples an aryl halide with a primary or secondary amine.[14] Success is highly dependent on the correct combination of a strong base and a specialized ligand.
-
Catalyst & Ligand: This reaction class almost exclusively relies on bulky, electron-rich biarylphosphine ligands developed by Buchwald, Hartwig, and others (e.g., BINAP, Xantphos).[12][15] These ligands are crucial for promoting the reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching the strong base.
Visualizing the General Cross-Coupling Workflow
Caption: A generalized workflow for setting up a cross-coupling reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the base (e.g., NaOtBu, 3.0-4.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%) to an oven-dried Schlenk flask.[7]
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the flask and heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Proceed with an aqueous workup and chromatographic purification as previously described.
Summary of Recommended Reaction Conditions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) or Pd₂(dba)₃ (1-2) | None or XPhos (2-4) | K₂CO₃ or K₃PO₄ (3-4) | Dioxane/H₂O (4:1) | 80–110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) + CuI (5-10) | None | Et₃N or Piperidine (3-4) | DMF or THF | 25–60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | BINAP or Xantphos (2-4) | NaOtBu or LHMDS (3-4) | Toluene or Dioxane | 80–110 |
Conclusion
Successful cross-coupling with this compound is readily achievable with a rational understanding of the substrate's unique chemical properties. The primary considerations are the use of a sufficient excess of base to neutralize the acidic protons and drive the catalytic cycle, and the selection of an appropriate ligand to prevent catalyst inhibition by the pyridine nitrogen. By following the detailed protocols and understanding the mechanistic rationale provided, researchers can effectively leverage this versatile building block to accelerate the discovery of novel chemical entities.
References
-
Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry.[Link]
-
Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. PubMed.[Link]
-
Synthesis of 3-Substituted 2-Arylpyridines via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of Picolinic Acids with (Hetero)Aryl Halides. The Journal of Organic Chemistry.[Link]
-
Suzuki reaction. Wikipedia.[Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.[Link]
-
Advances in Cross-Coupling Reactions. MDPI.[Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.[Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.[Link]
-
Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications (RSC Publishing).[Link]
-
Use of Base Metals in Suzuki Coupling. Wordpress.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Synthesis of (S)- and (R)-sporochnol by using the allylic substitution of the secondary allylic picolinate. Tokyo University of Science.[Link]
-
Flow Chemistry: Sonogashira Coupling. ThalesNano.[Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH.[Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.[Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PMC - PubMed Central.[Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.[Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.[Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Iodopyridine-2-carboxylic acid hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and ensure robust, reproducible results.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in Suzuki-Miyaura cross-coupling reactions is often hampered by its unique structural features. The presence of a pyridine nitrogen, a carboxylic acid, and its formulation as a hydroiodide salt introduces several potential complications that require careful consideration and optimization of reaction parameters. This guide will walk you through these challenges, providing logical, evidence-based solutions.
Troubleshooting Guide: From Low Yield to No Reaction
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low to No Product Formation
This is the most common issue and can stem from several factors. A logical troubleshooting workflow is essential.
Q: My reaction yield is consistently low, or I'm not seeing any of my desired product. Where should I start troubleshooting?
A: Low or no yield with this substrate often points to three primary areas: inadequate base, catalyst inhibition/deactivation, or decomposition of the starting material.
Step 1: Re-evaluate Your Base Selection and Stoichiometry
The hydroiodide salt of your starting material will consume one equivalent of base before the catalytic cycle can even begin. Furthermore, the carboxylic acid moiety will consume a second equivalent. Therefore, a minimum of two equivalents of base are required just to neutralize the substrate.
-
Causality: The Suzuki-Miyaura coupling requires a base to activate the boronic acid partner for transmetalation.[1][2][3] If the base is consumed by the acidic protons of your starting material, this crucial step is inhibited.
-
Recommendation:
-
Use at least 3-4 equivalents of a suitable base.
-
Consider the strength of the base. A moderately strong inorganic base is often a good starting point.
-
| Base | Strength | Comments |
| K₂CO₃, Cs₂CO₃ | Moderate | Often effective and well-tolerated by many functional groups. A good first choice.[4][5] |
| K₃PO₄ | Stronger | Can be more effective in challenging couplings but may increase the risk of side reactions.[6] |
| Organic amines | Weak | Generally not recommended as the primary base for this substrate due to potential competitive coordination to the palladium catalyst and insufficient basicity.[7] |
Step 2: Assess Catalyst and Ligand Choice
The pyridine nitrogen and the carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[8]
-
Causality: Coordination of the substrate or product to the palladium catalyst can lead to catalyst deactivation. The choice of ligand is critical to modulate the electronic properties and steric environment of the palladium center, preventing such inhibition.[9][10]
-
Recommendation:
-
For heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial.[11][12][13]
-
Consider ligands like SPhos, XPhos, or other Buchwald-type ligands which have proven effective for challenging couplings.[5]
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its reduction to the active Pd(0) species.[7]
-
Step 3: Consider Reaction Temperature and Potential Decarboxylation
Pyridine-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially in the presence of a metal catalyst.[14][15]
-
Causality: The loss of CO₂ leads to the formation of 4-iodopyridine, which can then undergo coupling. This may or may not be your desired outcome. If the decarboxylated product is not what you are looking for, this is a decomposition pathway.
-
Recommendation:
-
Start with milder reaction temperatures (e.g., 60-80 °C) and monitor for product formation.[4]
-
If no reaction occurs, incrementally increase the temperature, while monitoring for the appearance of the decarboxylated side-product by LC-MS.
-
If decarboxylation is a significant issue, you may need to screen for a catalyst system that operates at lower temperatures.
-
Issue 2: Significant Side Product Formation
Even when the desired product is formed, side reactions can diminish the yield and complicate purification.
Q: I'm observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
A: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.[4][7]
-
Homocoupling of Boronic Acid:
-
Dehalogenation of 4-Iodopyridine-2-carboxylic acid:
-
Causality: The palladium-aryl intermediate can react with a hydride source in the reaction mixture instead of the boronic acid.[6] Potential hydride sources include the solvent or impurities.
-
Solution:
-
Use high-purity, anhydrous solvents.
-
Avoid solvents that can act as hydride donors (e.g., alcohols) if dehalogenation is a persistent issue. Aprotic solvents like dioxane or THF are often preferred.[4]
-
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for your optimization.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O mixture) via syringe. In a separate vial under an inert atmosphere, add the palladium catalyst and ligand, then transfer to the main reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.[18][19][20]
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material a hydroiodide salt, and how does this affect the reaction? The pyridine nitrogen is basic and readily forms a salt with acids like hydroiodic acid (HI). This improves the material's stability and handling properties. In the reaction, the HI will be neutralized by your base, so you must account for this by adding at least one extra equivalent of base.
Q2: Can I use the freebase of 4-iodopyridine-2-carboxylic acid instead? Yes, if you can successfully prepare and handle the freebase. This would reduce the total amount of base required in the reaction. However, the freebase may be less stable.
Q3: What is the best solvent system for this reaction? A mixture of an aprotic organic solvent and water is a common starting point for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base. [7]Ratios of dioxane:water or THF:water from 4:1 to 10:1 are typical. [4][21]The optimal solvent system may need to be determined empirically. [5] Q4: How do I properly degas my reaction mixture? Proper degassing is crucial to prevent catalyst oxidation. [17]A common method is to subject the sealed reaction vessel to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen. [6][22]Alternatively, you can bubble an inert gas through the solvent for an extended period before adding the catalyst. [4] Q5: My boronic acid is an ester (e.g., a pinacol ester). Does this change anything? Boronic esters are often used because they are more stable and less prone to protodeboronation than boronic acids. [23]The general principles of the reaction remain the same, and they are generally compatible with the conditions described here.
Q6: I suspect my carboxylic acid is interfering with the catalyst. What can I do? If catalyst inhibition by the carboxylate is a persistent issue, an alternative strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). [8]You would then perform the Suzuki coupling and deprotect the ester in a subsequent step to reveal the desired carboxylic acid.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. Available at: [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Decarboxylative cross-coupling. Wikipedia. Available at: [Link]
-
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. Available at: [Link]
-
Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. PMC. Available at: [Link]
-
Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications. Available at: [Link]
-
Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology. Available at: [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. Available at: [Link]
-
Do carboxylic acids interfere with Suzukis? Reddit. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 15. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. vapourtec.com [vapourtec.com]
- 19. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Purification methods for 4-Iodopyridine-2-carboxylic acid hydroiodide reaction products
Welcome to the technical support center for the purification of 4-Iodopyridine-2-carboxylic acid hydroiodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound.[1] As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is critical for downstream applications.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.
Issue 1: Low or No Crystal Formation During Recrystallization
Symptoms: After cooling the recrystallization solvent, the product either remains in solution or oils out instead of forming crystals.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyridinium salts, polar protic or aprotic solvents are often employed.[2][3]
-
Insufficient Concentration: The solution may be too dilute for crystals to form upon cooling.
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
Troubleshooting Protocol:
-
Solvent System Evaluation: If using a single solvent system, consider a binary solvent system. For instance, dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethanol or methanol) and then slowly add a poor solvent (e.g., diethyl ether or acetone) until turbidity persists.[2] This can often induce crystallization.
-
Concentration Adjustment: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure and attempt to recrystallize again.
-
Induce Crystallization:
-
Seeding: If you have a pure crystal of the product, add a small amount to the cooled, supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal formation.
-
-
Preliminary Purification: If impurities are suspected to be the issue, a preliminary purification step may be necessary. This could involve a simple wash with a solvent in which the desired product is insoluble but the impurities are soluble.
Issue 2: Product Discoloration (Yellow, Brown, or Pink Hue)
Symptoms: The final crystalline product is not the expected off-white or creamish solid and exhibits a distinct color.[1]
Potential Causes & Solutions:
-
Residual Iodine: The most common cause of discoloration is the presence of residual elemental iodine (I₂), which can be trapped in the crystal lattice.
-
Oxidation/Decomposition: 4-Iodopyridine derivatives can be sensitive to light and air, leading to decomposition products that are colored.[4] The hydroiodide salt form can also be susceptible to oxidation, releasing free iodine.
-
Colored Impurities: Byproducts from the iodination reaction may be colored.
Troubleshooting Protocol:
-
Washing with a Reducing Agent: To remove residual iodine, wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] This will reduce the colored I₂ to colorless iodide (I⁻).
-
Step-by-Step Wash:
-
Suspend the crude solid in a suitable solvent (e.g., ethyl acetate).
-
Add a 5-10% aqueous solution of sodium thiosulfate and stir vigorously.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to recover the solid.
-
-
-
Recrystallization with Activated Carbon: If colored organic impurities are present, they can often be removed by treating the hot recrystallization solution with a small amount of activated carbon (charcoal).
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated carbon (typically 1-2% by weight).
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.
-
Allow the filtrate to cool slowly to form crystals.
-
-
-
Proper Storage: Ensure the purified product is stored in a sealed container, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4][5] Storing at reduced temperatures (e.g., in a freezer) is also recommended.[5]
Issue 3: Presence of Starting Material or Di-iodinated Impurities in the Final Product
Symptoms: Spectroscopic analysis (e.g., ¹H NMR, LC-MS) of the purified product shows the presence of the starting material (e.g., pyridine-2-carboxylic acid) or di-iodinated species.
Potential Causes & Solutions:
-
Incomplete Reaction: The iodination reaction may not have gone to completion.
-
Over-iodination: The reaction conditions may have been too harsh, leading to the formation of di-iodinated byproducts.[6]
-
Ineffective Purification: The chosen purification method may not be adequate to separate the product from these specific impurities.
Troubleshooting Protocol:
-
Reaction Optimization:
-
Chromatographic Purification: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of solvents, such as petroleum ether/ethyl acetate or dichloromethane/methanol, can be used to elute the components.[4] The more polar carboxylic acid will have a different retention time than the less polar starting material or potentially different polarity di-iodinated species.
-
-
pH Adjustment and Extraction: The carboxylic acid functional group allows for purification based on pH.
-
Procedure:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate.
-
Wash with a dilute acidic solution (e.g., 1M HCl) to protonate any unreacted pyridine starting material, making it water-soluble.
-
To separate the desired product from non-acidic impurities, extract the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate). The 4-Iodopyridine-2-carboxylic acid will deprotonate and move into the aqueous layer.
-
Separate the aqueous layer and re-acidify it with a strong acid (e.g., concentrated HCl) to precipitate the pure product.
-
Filter, wash with cold water, and dry the purified product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present. However, good starting points for pyridinium salts include polar protic solvents like ethanol, methanol, or acetic acid.[7] Sometimes, a co-solvent system, such as ethanol/diethyl ether or acetone, can be effective.[2] It is recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific crude product.
Q2: How can I confirm the purity of my final product?
A2: A combination of techniques should be used to assess purity:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. The melting point for 4-Iodopyridine-2-carboxylic acid is reported to be in the range of 166-174 °C.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[2] A single, sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities, even at low levels.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Q3: My product is a hydroiodide salt. Do I need to take any special precautions during purification?
A3: Yes. Hydroiodide salts can be susceptible to oxidation, which can release free iodine and cause discoloration. It is advisable to handle the compound in a well-ventilated area, avoid prolonged exposure to air and light, and consider using degassed solvents for recrystallization.[4] Storing the final product under an inert atmosphere is also good practice.[5]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography can be an effective purification method.[4][8] Due to the polar nature of the carboxylic acid and the pyridinium salt, a relatively polar mobile phase will be required. A gradient elution from a less polar solvent system (e.g., ethyl acetate/hexane) to a more polar one (e.g., methanol/dichloromethane) is often necessary to achieve good separation.
Visual Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification method based on the observed impurities.
Caption: Decision tree for selecting a purification strategy.
Summary of Key Purification Parameters
| Parameter | Recommendation | Rationale |
| Recrystallization Solvents | Ethanol, Methanol, Acetic Acid, Acetone, Diethyl Ether (as co-solvent) | Pyridinium salts generally have good solubility in polar solvents at high temperatures and lower solubility at cold temperatures.[2][7] |
| Decolorization Agents | Activated Carbon, Sodium Thiosulfate (aq.) | Activated carbon adsorbs colored organic impurities. Sodium thiosulfate reduces elemental iodine to colorless iodide.[4] |
| Chromatography System | Silica Gel with Ethyl Acetate/Hexane or Methanol/Dichloromethane gradient | Provides good separation of components with differing polarities.[4] |
| Storage Conditions | Sealed container, protected from light, under inert atmosphere, at 0-8°C. | Minimizes degradation and oxidation of the light and air-sensitive compound.[1][4][5] |
References
-
recrystallisation of pyridinium tribromide. (2009). Sciencemadness.org. Available at: [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). National Institutes of Health. Available at: [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. Available at: [Link]
-
Preparation and Identification of Some New Pyridinium Salts. (2025). Available at: [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. Available at: [Link]
-
This compound | C6H5I2NO2 | CID 45588303. PubChem. Available at: [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Royal Society of Chemistry. Available at: [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Available at: [Link]
-
Synthesis of pyridine-2-carboxylic acid. PrepChem.com. Available at: [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications (RSC Publishing). Available at: [Link]
- CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
- US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 4-Iodopyridine(CAS:15854-87-2) [cuikangsynthesis.com]
- 5. 15854-87-2|4-Iodopyridine|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sciencemadness Discussion Board - recrystallisation of pyridinium tribromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Solubility of 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the technical support center for 4-Iodopyridine-2-carboxylic acid hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile but often problematic reagent. As a salt, its solubility behavior is governed by principles that differ significantly from its neutral parent compound, 4-iodopyridine-2-carboxylic acid. This document provides in-depth troubleshooting protocols, mechanistic explanations, and practical FAQs to help you successfully incorporate this compound into your experimental workflows.
Section 1: Understanding the Core Problem: Why is Solubility an Issue?
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule that dictate its behavior in various solvents.
FAQ 1: Why is this compound so poorly soluble in many common organic solvents?
Answer: The primary reason for the poor solubility of this compound in many organic solvents lies in its chemical structure: it is an ionic salt.[1] The molecule is not the neutral 4-iodopyridine-2-carboxylic acid; rather, it is the hydroiodide salt, meaning the pyridine nitrogen has been protonated by hydroiodic acid (HI) to form a pyridinium cation. This positive charge is balanced by an iodide (I⁻) anion.
This ionic nature creates a strong crystal lattice energy, an energetic barrier that solvent molecules must overcome to dissolve the solid.[2] Solubility is achieved only when the energy released from the interaction between the ions and the solvent molecules (solvation energy) is sufficient to break down this crystal lattice.[2]
Key factors contributing to its challenging solubility include:
-
High Polarity and Ionic Character: As a salt, it is extremely polar. According to the principle of "like dissolves like," it will only dissolve in highly polar solvents capable of stabilizing the separated pyridinium cation and iodide anion.[3][4]
-
Strong Intermolecular Forces: The electrostatic attraction between the positive pyridinium ion and the negative iodide ion in the solid state is very strong. Non-polar or moderately polar organic solvents like toluene, hexanes, diethyl ether, or even tetrahydrofuran (THF) cannot effectively solvate these ions to overcome the lattice energy.
-
Hydrogen Bonding: The carboxylic acid group and the N-H on the pyridinium ring are strong hydrogen bond donors, while the carboxyl oxygen and the iodide anion are hydrogen bond acceptors. Protic solvents (those that can donate hydrogen bonds, like water or methanol) are therefore much more effective.[3]
Caption: Key molecular features governing solubility.
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides structured, step-by-step protocols to address common solubility issues encountered in the lab.
Issue 1: Compound is insoluble or sparingly soluble in polar aprotic solvents (e.g., Acetonitrile, Acetone, THF, DMF, DMSO).
Plausible Cause: While these solvents are polar, they lack the hydrogen-bond donating ability required to effectively solvate both the pyridinium cation and the iodide anion, leading to insufficient solvation energy to break the crystal lattice.
Troubleshooting Protocol: Solvent System Optimization
-
Start with High-Polarity Solvents: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), as they have high dielectric constants and are most likely to work among aprotic solvents.
-
Step 1.1: To 10 mg of the hydroiodide salt, add 0.5 mL of DMSO.
-
Step 1.2: Vortex or stir vigorously at room temperature for 5 minutes.
-
Step 1.3: If undissolved, gently warm the mixture to 40-50°C. Many ionic compounds show increased solubility with temperature.[5]
-
Step 1.4: If solubility is achieved, note the approximate concentration. If not, proceed to the next step.
-
-
Introduce a Protic Co-solvent: The use of a co-solvent can drastically alter the properties of the solvent system to favor dissolution.[6]
-
Step 2.1: In a new vial, suspend 10 mg of the hydroiodide salt in 0.5 mL of your desired aprotic solvent (e.g., Acetonitrile).
-
Step 2.2: Add a protic co-solvent, such as methanol or isopropanol, dropwise while stirring.
-
Step 2.3: Observe for dissolution. Continue adding the co-solvent up to 10-20% of the total volume. This combination often provides a balance of polarity and hydrogen-bonding capability.
-
-
Consider Water as a Co-solvent: If your reaction can tolerate water, even trace amounts can significantly improve solubility.
-
Step 3.1: Suspend the compound in your aprotic solvent.
-
Step 3.2: Add deionized water dropwise until the solid dissolves. This is particularly effective in solvents like THF, acetonitrile, and acetone.
-
Caption: Troubleshooting workflow for polar aprotic solvents.
Issue 2: Compound is completely insoluble in non-polar solvents (e.g., Toluene, Hexanes, Dichloromethane).
Plausible Cause: This is expected behavior. Non-polar solvents cannot solvate ions. A significant energy mismatch exists between the highly polar ionic solute and the non-polar solvent.
Troubleshooting Protocol: Conversion to the Free Acid Form
For reactions requiring non-polar conditions, you must first convert the hydroiodide salt back to its neutral, "free acid" form (4-Iodopyridine-2-carboxylic acid). This removes the ionic charge, making the molecule significantly more soluble in less polar organic solvents.
-
Objective: To neutralize the pyridinium hydroiodide salt to its free acid form for subsequent reactions.
-
Materials: this compound, deionized water, saturated sodium bicarbonate (NaHCO₃) solution, 1M Hydrochloric acid (HCl), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the hydroiodide salt in a minimum amount of deionized water. The compound is typically more soluble in water than in organic solvents.
-
Neutralization: Slowly add saturated sodium bicarbonate solution dropwise while stirring. The bicarbonate will neutralize the hydroiodic acid and deprotonate the pyridinium cation. You will observe effervescence (CO₂ release). Continue adding until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Precipitation/Extraction: The neutral 4-Iodopyridine-2-carboxylic acid is sparingly soluble in water and may precipitate.[7]
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry thoroughly.
-
If no precipitate forms or to recover all material, extract the aqueous solution three times with a suitable organic solvent like ethyl acetate.
-
-
Workup: Combine the organic extracts. Wash the combined organic layer once with water, then once with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the solid 4-Iodopyridine-2-carboxylic acid.
-
Verification: Confirm the identity of the product by melting point (approx. 166-174 °C) or other analytical methods (e.g., NMR) before proceeding with your reaction.[8]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best "first choice" solvent for dissolving this compound?
-
A: For maximum solubility, start with highly polar, protic solvents. Methanol is often a good starting point. For higher concentrations, DMSO is typically the most effective solvent, although its high boiling point can complicate product isolation.
-
-
Q2: I added a base like triethylamine (TEA) or sodium hydroxide (NaOH) to my suspension to improve solubility. What happened?
-
A: You performed an in situ neutralization, similar to the protocol described above. By adding a base, you deprotonated the pyridinium ion, converting the salt into the neutral 4-Iodopyridine-2-carboxylic acid. This fundamentally changes the molecule's solubility profile. The new species will be less soluble in polar protic solvents like water or methanol but more soluble in moderately polar solvents like ethyl acetate or dichloromethane.
-
-
Q3: Is the compound stable to heating?
-
A: Gentle warming (40-60°C) is generally safe and effective for increasing solubility. However, prolonged heating at high temperatures, especially in reactive solvents, could potentially lead to degradation. Always perform heating trials on a small scale first.
-
-
Q4: Can I form a different salt to improve solubility in a specific organic solvent?
-
A: While possible, it is an advanced technique. The hydroiodide is already a salt designed to improve aqueous solubility over the parent acid. To improve solubility in organic solvents, the more direct and common approach is conversion to the free acid as detailed in the troubleshooting guide.
-
Section 4: Reference Data
Table 1: Qualitative Solubility of this compound (Based on chemical principles; should be confirmed experimentally)
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Sparingly | Can effectively solvate both cation and anion through H-bonding and dipole interactions. |
| Polar Aprotic | DMSO, DMF | Soluble to Sparingly | High polarity can overcome lattice energy, but less effective than protic solvents. |
| Polar Aprotic | Acetonitrile, Acetone | Sparingly to Insoluble | Moderate polarity is often insufficient to break the strong ionic lattice. |
| Less Polar | THF, Ethyl Acetate | Insoluble | Insufficient polarity to solvate the ions. |
| Non-Polar | Toluene, Hexanes, DCM | Insoluble | Complete mismatch in polarity. No effective solute-solvent interactions. |
Table 2: Properties of Common Laboratory Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |
| Water | 10.2 | 80.1 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic |
| Methanol | 5.1 | 32.7 | Polar Protic |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Polar Aprotic |
| Dichloromethane (DCM) | 3.1 | 9.1 | Non-Polar |
| Toluene | 2.4 | 2.4 | Non-Polar |
| Hexanes | 0.1 | 1.9 | Non-Polar |
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Vedantu. Explain any four factors which affect the solubility of ionic compounds.[Link]
-
Quora. On which factors solubility of ionic compounds depends?[Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.[Link]
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Chemistry LibreTexts. 17.5: Factors that Affect Solubility.[Link]
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Chemistry LibreTexts. Solubility and Factors Affecting Solubility.[Link]
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Preventing decarboxylation of 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the technical support center for 4-Iodopyridine-2-carboxylic Acid Hydroiodide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth guidance on the handling, use, and troubleshooting of this versatile building block. Our goal is to empower you with the knowledge to prevent common pitfalls, specifically unwanted decarboxylation, ensuring the success and integrity of your experiments.
Introduction: Understanding the Molecule
4-Iodopyridine-2-carboxylic acid and its hydroiodide salt are valuable reagents in organic synthesis, frequently employed as intermediates in the development of pharmaceuticals and other complex molecules.[1] The presence of the carboxylic acid, the iodine atom, and the pyridine ring offers a triad of reactive sites for diverse chemical transformations, including cross-coupling reactions.[1] However, the inherent chemical nature of pyridine-2-carboxylic acids presents a stability challenge: the potential for decarboxylation under certain experimental conditions. This guide will dissect the factors leading to this undesired side reaction and provide actionable strategies for its prevention.
FAQs: Quick Answers to Common Questions
Q1: What is decarboxylation and why is it a concern for this compound?
A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 4-Iodopyridine-2-carboxylic acid, this results in the formation of 4-iodopyridine, an impurity that can complicate purification and reduce the yield of your desired product. The proximity of the carboxylic acid to the nitrogen atom in the pyridine ring makes this class of compounds particularly susceptible to decarboxylation, especially under thermal stress or certain pH conditions.
Q2: How should I properly store this compound to ensure its stability?
A: Proper storage is the first line of defense against degradation. Based on supplier recommendations, the following conditions are advised:
| Compound Form | Recommended Storage Temperature | Additional Precautions |
| 4-Iodopyridine-2-carboxylic acid | 0-8°C[1] or in a freezer at -20°C[2] | Keep in a dark place, under an inert atmosphere.[2] |
| This compound | Refer to supplier-specific guidelines; generally cool, dry conditions are recommended. | Store in a tightly sealed container in a dry and well-ventilated place. |
Q3: Can I use heat in my reaction involving this compound?
A: Caution is highly advised when heating reactions containing this compound. Pyridinecarboxylic acids are known to undergo thermal decarboxylation.[3] The rate of decarboxylation is temperature-dependent. It is crucial to carefully control the reaction temperature and duration of heating. Whenever possible, explore lower-temperature alternative reaction conditions.
Q4: Is the pH of my reaction medium important?
A: Yes, the pH of the reaction medium can significantly influence the stability of the compound. The decarboxylation of pyridinecarboxylic acids can be influenced by the acidity of the solution.[4] Both strongly acidic and basic conditions can potentially promote decarboxylation, depending on the specific mechanism at play. It is advisable to maintain a pH as close to neutral as possible, unless the reaction mechanism specifically requires acidic or basic conditions. In such cases, careful optimization of the pH is necessary.
Troubleshooting Guide: Preventing Decarboxylation in Your Experiments
This section provides a systematic approach to diagnosing and preventing decarboxylation of this compound in your synthetic protocols.
Issue 1: Presence of 4-Iodopyridine Impurity in the Crude Reaction Mixture
Symptoms:
-
NMR or LC-MS analysis of the crude product shows a significant peak corresponding to 4-iodopyridine.
-
Reduced yield of the desired product.
Root Causes & Solutions:
-
Excessive Heat: As previously mentioned, thermal stress is a primary driver of decarboxylation.
-
Solution: Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time or screening for a more active catalyst that operates under milder conditions.
-
-
Prolonged Reaction Times: Even at moderate temperatures, extended reaction times can lead to gradual decarboxylation.
-
Solution: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Inappropriate Solvent: The choice of solvent can influence the rate of decarboxylation.
-
Solution: If decarboxylation is observed, consider switching to a different solvent. Aprotic solvents are generally preferred over protic solvents, especially at elevated temperatures.
-
-
Strongly Acidic or Basic Conditions: Extreme pH can catalyze the decarboxylation process.
-
Solution: If your reaction conditions are highly acidic or basic, assess if the pH can be moderated without compromising the desired reaction. Use of a buffer system to maintain a stable pH should be considered.
-
The Mechanism of Decarboxylation: A Deeper Dive
The decarboxylation of pyridine-2-carboxylic acids is thought to proceed through the formation of a zwitterionic intermediate. The proximity of the positively charged nitrogen atom in the pyridine ring can stabilize the negative charge that develops on the ring as the carbon-carbon bond to the carboxyl group breaks.
Caption: Proposed decarboxylation mechanism of 4-Iodopyridine-2-carboxylic acid.
Experimental Protocols: Best Practices
Below are generalized protocols for handling and using this compound, designed to minimize the risk of decarboxylation.
Protocol 1: General Handling and Preparation of a Stock Solution
-
Inert Atmosphere: Before opening the container, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is available, especially if the compound will not be used in its entirety.
-
Weighing: Weigh the required amount of the compound quickly in a dry, clean container. Minimize exposure to atmospheric moisture.
-
Dissolution: If preparing a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMF, DMSO, or NMP). Dissolve the compound at room temperature. Gentle warming can be applied if necessary, but avoid high temperatures.
-
Storage of Solution: Store the stock solution under an inert atmosphere at the recommended temperature (0-8°C or -20°C). Wrap the container in aluminum foil to protect it from light.
Protocol 2: A Typical Cross-Coupling Reaction (e.g., Suzuki Coupling)
This protocol is a template and should be optimized for your specific substrates and catalyst system.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., dioxane/water). Add a mild base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.). The choice of a milder base can be critical in preventing decarboxylation.
-
Reaction Temperature: Heat the reaction mixture to a moderate temperature (e.g., 80-90°C). Monitor the reaction progress. Avoid excessive temperatures.
-
Work-up: Upon completion, cool the reaction to room temperature before performing the aqueous work-up.
-
Purification: Purify the product using standard techniques such as column chromatography.
Caption: A workflow designed to minimize decarboxylation during cross-coupling.
By understanding the inherent stability of this compound and implementing these best practices, you can significantly improve the outcomes of your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4601. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Sakamoto, K., et al. (2021). Iodo-decarboxylation of Aliphatic Carboxylic Acids with PhI(OAc)₂ and CHI₃ under Ambient Conditions. Organic Letters, 23(11), 4469–4473. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Iodopicolinic acid. Retrieved from [Link]
-
Griffin, J. D., et al. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. Retrieved from [Link]
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Martinez-Arias, N., et al. (2021). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 26(16), 4983. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Patel, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(2), 1494–1513. Retrieved from [Link]
-
Scholl, C., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-27. Retrieved from [Link]
-
Tysoe, C., et al. (2016). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 18(30), 20448–20456. Retrieved from [Link]
-
Wang, Z., et al. (2021). Progress on Decarboxylation and Hydroxylation of Carboxylic Acids. Chinese Journal of Organic Chemistry, 41(1), 108-125. Retrieved from [Link]
-
LookChem. (n.d.). 4-Iodopicolinic acid hydroiodide. Retrieved from [Link]
-
Hamilton-Miller, J. M. T. (1973). The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. Retrieved from [Link]
-
Nedel'ko, V. V., et al. (2016). Thermal decomposition of 2,4,6-triazidopyridine. Russian Journal of Physical Chemistry B, 10(6), 902-906. Retrieved from [Link]
-
Vera-García, M. A., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(1), 231. Retrieved from [Link]
-
Chapyshev, S. V., et al. (2013). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 7(2), 244-250. Retrieved from [Link]
-
Görlitzer, K., & Kramer, C. (2000). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic Acid Ester]. Pharmazie, 55(4), 273-281. Retrieved from [Link]
-
Bentel, M. J., et al. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 53(11), 6202–6210. Retrieved from [Link]
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Morley, J. S. (1959). The reaction of 4-hydroxycinnoline-3-carboxylic acid with pyridine and acetic anhydride. Journal of the Chemical Society, 2280-2284. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
Identifying byproducts in reactions with 4-Iodopyridine-2-carboxylic acid hydroiodide
Technical Support Center: 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding byproduct formation in reactions involving this reagent. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Frequently Asked Questions (FAQs): Troubleshooting Byproduct Formation
Q1: What are the most common classes of byproducts I should anticipate when using 4-Iodopyridine-2-carboxylic acid in cross-coupling reactions?
When employing 4-Iodopyridine-2-carboxylic acid, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations, several key byproducts can arise. Proactive identification is crucial for optimizing your reaction conditions. The most prevalent undesired products include:
-
Homocoupling Products: Dimerization of the 4-iodopyridine starting material to form 2,2'-dicarboxy-4,4'-bipyridine. This is often a significant issue in palladium- and nickel-catalyzed reactions.[1]
-
Protodeiodination (Dehalogenation): The loss of the iodine substituent, resulting in the formation of Pyridine-2-carboxylic acid. This occurs when the organometallic intermediate is protonated by a source in the reaction mixture (e.g., solvent, water, or the base's conjugate acid) before the desired coupling can occur.[2][3]
-
Decarboxylation: The loss of the carboxylic acid group to yield 4-iodopyridine. Pyridinecarboxylic acids, especially with the carboxyl group at the 2-position (picolinic acids), are susceptible to decarboxylation under thermal stress.[4][5]
-
Ligand-Derived Impurities: In some cases, fragments from the phosphine ligand, such as phenyl groups, can be incorporated into the product. This has been specifically noted as a challenge in the synthesis of 4-arylpyridines.[6][7]
Q2: My LC-MS analysis shows a major peak with a mass corresponding to a dimer of my starting material. What is this, and how can I prevent it?
This byproduct is almost certainly the result of a homocoupling reaction (an Ullmann-type or reductive coupling), yielding 2,2'-dicarboxy-4,4'-bipyridine.[1] This side reaction is particularly common with reactive aryl halides like iodopyridines.
Causality: Homocoupling is promoted by several factors that influence the palladium catalytic cycle. It can occur through two primary pathways:
-
Reductive Coupling: Two molecules of the aryl halide oxidatively add to a Pd(0) center, followed by reductive elimination of the dimer.
-
Transmetalation-like Pathway: An organopalladium intermediate Ar-Pd(II)-X reacts with another molecule of the aryl halide.
Key Contributing Factors & Mitigation Strategies:
| Factor | Explanation | Mitigation Strategy |
| Catalyst Loading | High local concentrations of Pd(0) can favor the dimerization of Ar-Pd(II)-I intermediates. | Use the lowest effective catalyst loading (e.g., 1-3 mol%). Consider using pre-catalysts that generate Pd(0) slowly. |
| Temperature | Higher temperatures can accelerate the rate of homocoupling relative to the desired cross-coupling.[1] | Run the reaction at the lowest temperature that allows for a reasonable rate of conversion for the desired product. |
| Base & Solvent | Certain bases and solvents can promote the side reaction. For instance, some amine bases can act as reducing agents, regenerating Pd(0) too quickly.[1] | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure solvents are rigorously degassed to remove oxygen, which can affect the catalyst's oxidation state. |
| Reaction Stoichiometry | A slow addition of the boronic acid or other coupling partner can leave the Ar-Pd(II)-I intermediate lingering, increasing its chance to homocoucouple. | Ensure both coupling partners are present at the start of the reaction. In some cases, adding the 4-iodopyridine-2-carboxylic acid slowly to the mixture of catalyst, base, and coupling partner can be beneficial. |
Q3: My reaction is not going to completion, and I'm isolating a significant amount of pyridine-2-carboxylic acid. What is causing the iodine to be replaced by a hydrogen atom?
This side product, pyridine-2-carboxylic acid, is formed via protodeiodination (also referred to as hydrodehalogenation).[2] This occurs when the R-Pd-I intermediate, formed after oxidative addition, undergoes protonolysis before it can proceed through the desired transmetalation step.
Mechanistic Insight: The carbon-palladium bond is susceptible to cleavage by electrophilic sources, primarily protons (H⁺). The source of these protons can be trace water, the conjugate acid of the base used (especially with weaker bases), or protic solvents like alcohols.
Troubleshooting Protodeiodination:
-
Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use freshly dried base.
-
Choice of Base: Employ a non-nucleophilic, strong base that is less likely to generate a high concentration of its conjugate acid. K₃PO₄ is often a good choice over carbonates in sensitive reactions. The role of the base is critical in the selectivity of Suzuki-Miyaura reactions.[8]
-
Solvent Selection: Aprotic solvents (e.g., Toluene, Dioxane, THF) are generally preferred over protic ones (e.g., MeOH, EtOH).
-
Ligand Choice: Bulky, electron-donating phosphine ligands can accelerate the rate of reductive elimination relative to side reactions.
Q4: I'm observing the formation of 4-iodopyridine, indicating the loss of the -COOH group. Why is my starting material decarboxylating?
The loss of the carboxylic acid group is a classic decarboxylation reaction. Picolinic acids (pyridine-2-carboxylic acids) are known to be susceptible to decarboxylation, often facilitated by heat.[4] The nitrogen atom in the pyridine ring can stabilize the negative charge that develops on the ring during the transition state of C-C bond cleavage.
Factors Promoting Decarboxylation:
-
High Temperature: This is the most significant factor. Many cross-coupling reactions require heat, which can provide the activation energy needed for decarboxylation.
-
Reaction pH: Both highly acidic and certain basic conditions can catalyze the reaction. In some cases, metal ions can coordinate to the carboxylate and nitrogen, facilitating the process.
-
Solvent: Polar, protic solvents can sometimes facilitate decarboxylation by stabilizing charged intermediates.
Mitigation Strategies:
-
Minimize Reaction Temperature: Explore lower-temperature conditions, perhaps by using a more active catalyst system (e.g., a more electron-rich ligand or a different palladium precursor).
-
Control pH: Careful selection of the base is important. A moderately strong, non-nucleophilic base is often ideal.
-
Protecting Groups: If decarboxylation is unavoidable under the required conditions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed in a separate step after the cross-coupling is complete. A synthetic route involving the methyl ester has been described.[9]
Experimental Protocols & Workflows
Workflow for Byproduct Identification
This decision tree can help guide the initial identification of an unknown byproduct observed by LC-MS.
Caption: Decision tree for initial byproduct identification using mass spectrometry data.
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol provides a robust starting point for coupling 4-Iodopyridine-2-carboxylic acid with an arylboronic acid, incorporating best practices to mitigate common side reactions.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (2 mol%) or Pd₂(dba)₃ (1 mol%) with SPhos (2.2 mol%)
-
K₃PO₄ (3.0 eq), dried in an oven overnight
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the arylboronic acid, the palladium catalyst/ligand, and the dried K₃PO₄.
-
Reagent Addition: Add the this compound to the flask. Note: The hydroiodide salt will consume one equivalent of base. The total base added (3.0 eq) accounts for this and provides the necessary basicity for the catalytic cycle.
-
Solvent Addition: Add the degassed Dioxane/Water solvent mixture via cannula or syringe. A thoroughly degassed solvent is critical to prevent catalyst decomposition and side reactions.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Lower temperatures should be attempted first to minimize decarboxylation and homocoupling.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of the desired product, while also looking for the masses of potential byproducts (homocoupling, deiodination, etc.).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer. The product, being a carboxylic acid, may be in the aqueous layer as a salt. Acidify the aqueous layer carefully with 1M HCl to pH ~4-5 to precipitate the product.
-
Purification: Collect the solid product by filtration. If impurities are still present, purification by flash chromatography (using an acidified mobile phase if necessary) or recrystallization may be required.
Visualizing the Suzuki-Miyaura Cycle and Its Off-Ramps
The following diagram illustrates the main catalytic cycle and where the primary side reactions diverge.
Caption: The Suzuki-Miyaura catalytic cycle with key "off-ramps" leading to homocoupling and protodeiodination byproducts.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Available at: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
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Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. Available at: [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5030. Available at: [Link]
-
Nishimura, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
ResearchGate. (2025). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]
-
Sotor, P., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4658. Available at: [Link]
-
He, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9562-9580. Available at: [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. Available at: [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]
-
Smoleń, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(30), 5049-5061. Available at: [Link]
-
ResearchGate. (1950). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Available at: [Link]
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- 3. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
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Technical Support Center: Monitoring Reactions of 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the technical support center for reaction monitoring involving 4-iodopyridine-2-carboxylic acid hydroiodide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet chromatographically challenging, building block. Due to its dual nature—possessing both a basic pyridine nitrogen and an acidic carboxylic acid—this compound requires carefully considered analytical methods to achieve reliable results. This document provides field-proven insights and troubleshooting strategies for both Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of 4-iodopyridine-2-carboxylic acid and its reactions.
Q1: Why is my 4-iodopyridine-2-carboxylic acid spot stuck on the TLC baseline (Rf ≈ 0)?
A: This is the most frequent issue and is due to the extremely high polarity of the compound, especially in its hydroiodide salt form. The zwitterionic character and strong interactions with the polar silica gel stationary phase prevent it from migrating with common, less-polar solvent systems like ethyl acetate/hexane.[1][2] You must use a significantly more polar mobile phase to see movement.
Q2: My TLC spot for this compound looks like a long, vertical streak, not a compact spot. What's happening?
A: Streaking, or tailing, is characteristic of compounds that have strong, non-ideal interactions with the stationary phase. For your molecule, two processes are occurring: the carboxylic acid forms strong hydrogen bonds with the silica gel's silanol groups (Si-OH), and the basic pyridine nitrogen interacts with the acidic nature of the silica.[3] This results in a continuous "stick-and-roll" effect rather than a clean partition, leading to a streak.
Q3: What is a good starting solvent system for running a TLC of this compound?
A: A good starting point is a polar, protic system. Try a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 ratio . If the spot remains too low, increase the methanol content. To improve the spot shape, add a small amount (0.5-1%) of acetic acid or formic acid to the solvent mixture.[2][3]
Q4: I've injected my reaction mixture into the LC-MS, but I don't see my compound's mass. What is the most likely reason?
A: The most probable cause is ion suppression .[4] The hydroiodide salt, along with other salts or buffers in your reaction mixture, can co-elute with your analyte and drastically reduce its ionization efficiency in the mass spectrometer's source, rendering it invisible.[5] Diluting your sample significantly (100-fold or more) in the mobile phase is the first and easiest step to mitigate this.
Q5: What ions should I be looking for in the mass spectrum for my starting material, 4-iodopyridine-2-carboxylic acid?
A: The molecular weight of the neutral 4-iodopyridine-2-carboxylic acid (C₆H₄INO₂) is approximately 249.01 g/mol .[6] In positive ion mode Electrospray Ionization (ESI+), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 249.94 . You may also see common adducts like the sodium adduct [M+Na]⁺ (m/z ≈ 271.92) or the potassium adduct [M+K]⁺ (m/z ≈ 287.88).
Part 2: Troubleshooting Guide: Thin-Layer Chromatography (TLC)
This section provides in-depth solutions to specific problems you may encounter while using TLC to monitor your reaction.
Issue 1: Severe Spot Tailing/Streaking
Question: I've tried a DCM/Methanol system, but my spot is still a long streak, making it impossible to calculate an Rf value or distinguish it from nearby impurities. Why is the shape so poor?
Causality & Solution: The streaking is a direct result of the compound's ability to interact with the silica plate in multiple ways (acid-base and hydrogen bonding).[3][7] To obtain a compact spot, you must suppress these unwanted interactions by modifying the mobile phase. The goal is to ensure the analyte exists in a single, less-interactive form.
Protocol: Improving TLC Spot Shape
-
Prepare the Primary Eluent: Start with a 9:1 mixture of Dichloromethane:Methanol.
-
Add an Acidic Modifier: To this eluent, add 1% glacial acetic acid (e.g., 1 mL of acetic acid to 99 mL of the DCM/MeOH mixture). This protonates the pyridine nitrogen, preventing it from binding to the acidic silica. It also creates an equilibrium that reduces the carboxylate's interaction with silanol groups.[3]
-
Develop the Plate: Run your TLC plate as normal in this modified solvent system. You should observe a significantly more compact spot.
-
If Streaking Persists: For very stubborn cases, a small amount of a basic modifier can be used instead of acid, though this is less common for acidic compounds. A system of 95:5:0.5 DCM:MeOH:Ammonium Hydroxide can be effective by neutralizing the acidic sites on the silica gel.
Issue 2: Analyte is Stuck at the Baseline (Rf ≈ 0)
Question: Even with a polar solvent, my spot refuses to move from the origin. How can I get it to migrate up the plate?
Causality & Solution: This indicates that the mobile phase is still not polar enough to overcome the strong adsorption of your highly polar analyte to the stationary phase.[8] You need to systematically increase the eluting power of your solvent system.
Data Table: Recommended TLC Solvent Systems for 4-Iodopyridine-2-carboxylic acid
| System No. | Solvent System (v/v/v) | Polarity | Expected Rf Range | Notes |
| 1 | 90:10 Dichloromethane / Methanol | Medium-High | 0.0 - 0.2 | A common starting point. |
| 2 | 80:20 Dichloromethane / Methanol | High | 0.1 - 0.4 | Increase methanol for more migration. |
| 3 | 80:20:1 DCM / MeOH / Acetic Acid | High (Acidic) | 0.2 - 0.5 | Improves spot shape and may increase Rf.[3] |
| 4 | 70:25:5 n-Butanol / Acetic Acid / Water | Very High | 0.3 - 0.7 | Excellent for highly polar, zwitterionic compounds; similar to systems used for amino acids.[2] |
TLC Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC issues with this compound.
Caption: A logical flow for diagnosing and solving TLC problems.
Part 3: Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and specificity but comes with its own set of challenges, primarily related to the ionization process.
Issue 1: No Signal or Drastic Loss of Sensitivity
Question: My compound is definitely in the reaction mixture, but the LC-MS shows no peak at the expected m/z, or the signal is extremely weak and inconsistent. What is happening?
Causality & Solution: This is a classic symptom of ion suppression . The ESI source has a finite capacity for ionization. If a high concentration of non-volatile species (like the iodide salt from your starting material or other salts from your reaction) co-elutes with your analyte, these salts will preferentially ionize and "steal" the charge, preventing your analyte from reaching the gas phase as an ion.[4]
Protocol: Overcoming Ion Suppression
-
Dilute the Sample: Before anything else, prepare a 1:100 dilution of your crude reaction sample using a 50:50 mixture of Acetonitrile:Water containing 0.1% formic acid. Analyze this diluted sample. In many cases, this is sufficient to reduce the matrix components to a level where they no longer suppress the analyte signal.
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the bulk of the salt components. Salts are highly polar and will typically elute in or near the void volume of a reversed-phase column. By developing a gradient that retains your analyte longer on the column, you can achieve separation from the early-eluting, signal-suppressing salts.[5]
-
Perform Sample Cleanup: If dilution is insufficient, a simple liquid-liquid extraction can be effective.
-
Dilute the reaction aliquot with water.
-
Adjust the pH to ~2-3 with dilute HCl to ensure the carboxylic acid is protonated.
-
Extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer, evaporate, and reconstitute in the mobile phase for analysis. This will leave the inorganic salts behind in the aqueous layer.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing)
Question: My LC peak is broad and tails significantly. How can I get a sharp, symmetrical peak?
Causality & Solution: Peak tailing in reversed-phase LC is often caused by secondary interactions between the analyte and the stationary phase. For 4-iodopyridine-2-carboxylic acid, the basic pyridine moiety can interact with residual, un-capped silanol groups on the silica-based C18 column. These acidic silanols are present even on high-quality columns and can cause severe tailing for basic analytes.
Solution: The key is to control the mobile phase pH to suppress this interaction. By adding a small amount of acid, you protonate the analyte and flood the system with protons, effectively "shielding" the analyte from the acidic silanols.
-
Use an Acidic Modifier: Always include 0.1% formic acid or 0.1% acetic acid in both your aqueous (A) and organic (B) mobile phases. Formic acid is volatile and an excellent choice for LC-MS. This ensures a consistent low pH throughout the gradient, leading to sharp, symmetrical peaks for both the acidic and basic parts of your molecule.[9]
LC-MS Troubleshooting Workflow
This diagram outlines the decision-making process for resolving common LC-MS issues.
Caption: A systematic approach to diagnosing and fixing LC-MS problems.
Data Table: Recommended Starting LC-MS Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 2.1 or 3.0 mm ID, 50 mm length, <3 µm particle size | Standard reversed-phase column for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier is critical for peak shape and ionization.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides sharper peaks than methanol. |
| Gradient | 5% to 95% B over 5-7 minutes | A generic screening gradient. Hold at 95% B for 1-2 min to wash the column. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for 2.1-3.0 mm ID columns. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 1 - 5 µL | Keep low to avoid overloading, especially for crude samples. |
| Ionization Mode | ESI Positive (ESI+) | The pyridine nitrogen will readily protonate. |
| Scan Range | m/z 100 - 500 | This range will cover the starting material, expected products, and common adducts. |
References
-
Ostrowska, K., et al. (2005). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]
-
Zalewska, D., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Linciano, P. (2018). Response to "TLC tailing and carboxylic acid?". ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
LCGC International. (2020). An Uncommon Fix for LC–MS Ion Suppression. [Link]
-
Reddit. (2020). r/OrganicChemistry - carboxylic acid TLC. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Helfrich, E. J. N., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
Sources
- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
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- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
Technical Support Center: Enhancing the Stability of 4-Iodopyridine-2-carboxylic Acid Hydroiodide in Solution
For researchers, scientists, and professionals in drug development, the integrity of reagents is paramount. 4-Iodopyridine-2-carboxylic acid hydroiodide is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] However, its stability in solution can be a significant challenge, potentially compromising experimental outcomes. This guide provides in-depth technical support, troubleshooting advice, and preventative measures to ensure the stability and efficacy of your this compound solutions.
Understanding the Instability of this compound
The instability of this compound in solution is primarily attributed to the lability of the carbon-iodine bond and the reactivity of the pyridine-carboxylic acid moiety. Several factors can contribute to its degradation, including exposure to light, suboptimal pH, presence of oxidizing agents, and elevated temperatures. The hydroiodide salt form also introduces free iodide ions into the solution, which can participate in redox reactions, further complicating the stability profile.
A common indicator of degradation is a change in the solution's color, often to a yellow or brown hue. This discoloration can be due to the formation of elemental iodine (I₂) or other chromophoric degradation products.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered by researchers working with this compound solutions.
Q1: Why has my solution of this compound turned yellow/brown?
A yellow or brown discoloration is a strong indicator of degradation. The primary cause is often the oxidation of iodide ions (from the hydroiodide salt) to elemental iodine (I₂), which is brown in aqueous solutions.[3] This process can be accelerated by:
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate the degradation of iodinated aromatic compounds.[4][5]
-
Oxidation: Dissolved oxygen or other oxidizing agents in the solvent can contribute to the formation of I₂.
-
Acidic Conditions: While the compound is a hydroiodide salt, highly acidic conditions can sometimes promote side reactions.
Solution:
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil.[6]
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Control pH: Maintain a slightly acidic to neutral pH using a suitable buffer system (see detailed protocol below).
Q2: What is the optimal pH for storing this compound in an aqueous solution?
The optimal pH for stability is a balance between preventing acid-catalyzed hydrolysis and base-catalyzed degradation. For many organic acids, a slightly acidic to neutral pH range is often ideal. For pyridine carboxylic acids, the isoelectric point can be a region of higher stability. While specific data for this molecule is limited, a buffered solution in the pH range of 4-6 is a recommended starting point to minimize degradation.[7]
Q3: Can I store solutions of this compound at room temperature?
Room temperature storage is not recommended for extended periods. Elevated temperatures can accelerate the rate of degradation reactions. For long-term storage, it is advisable to keep solutions at 2-8°C.[8] For very sensitive applications, storage at -20°C in single-use aliquots may be necessary to prevent repeated freeze-thaw cycles.[9][10]
Q4: Which solvent is best for dissolving this compound?
The choice of solvent depends on the intended application.
-
For long-term storage: Aprotic solvents like acetonitrile or anhydrous DMSO are generally preferred over protic solvents like water or methanol, as they are less likely to participate in hydrolytic degradation.
-
For immediate use in aqueous reactions: Use a high-purity, degassed buffered aqueous solution.
Q5: My analytical results are inconsistent. Could this be related to the stability of my this compound stock solution?
Yes, inconsistent analytical results are a common consequence of using a degraded stock solution. If the concentration of the active compound has decreased, it will affect reaction yields and analytical measurements. It is crucial to monitor the purity of your stock solution regularly, especially if it has been stored for an extended period.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a buffered aqueous system.
Materials:
-
This compound (MW: 376.92 g/mol )[11]
-
High-purity water (e.g., HPLC grade)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Volumetric flasks
-
Amber glass vials
Procedure:
-
Prepare a 0.1 M Acetate Buffer (pH 5.0):
-
Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of high-purity water.[12]
-
Add 6.0 mL of glacial acetic acid.[12]
-
Adjust the pH to 5.0 using a calibrated pH meter by adding small amounts of acetic acid or a dilute sodium hydroxide solution.
-
Bring the final volume to 1000 mL with high-purity water.[13][14]
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
-
Degas the Buffer:
-
Sparge the acetate buffer with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
-
Prepare the 10 mM Stock Solution:
-
Accurately weigh 3.77 mg of this compound.
-
Dissolve the compound in the degassed 0.1 M acetate buffer (pH 5.0) in a 1.0 mL volumetric flask.
-
Ensure complete dissolution by gentle vortexing.
-
-
Storage:
-
Store the stock solution in an amber glass vial at 2-8°C. For longer-term storage, consider preparing single-use aliquots and storing them at -20°C.
-
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity and degradation of the compound over time.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 5% acetonitrile in 0.1% phosphoric acid in water.[15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm.[15]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Samples: Dilute your stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Interpretation: The peak corresponding to 4-Iodopyridine-2-carboxylic acid should be the major peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Troubleshooting Workflow for Solution Instability
The following diagram outlines a systematic approach to troubleshooting stability issues with your this compound solutions.
Caption: Troubleshooting workflow for this compound solution instability.
Summary of Recommendations for Stability Enhancement
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C for short-term, -20°C in aliquots for long-term.[8][9][10] | Reduces the rate of chemical degradation. |
| Light Exposure | Store in amber vials or wrap in foil.[6] | Prevents photodegradation, a common pathway for iodinated compounds.[4][5] |
| pH (Aqueous Solutions) | Use a buffer system to maintain a pH between 4 and 6.[7] | Minimizes both acid and base-catalyzed hydrolysis. |
| Solvent Choice | Use high-purity, degassed solvents. Aprotic solvents (e.g., acetonitrile, DMSO) are preferable for long-term stock solutions. | Removes dissolved oxygen, which can cause oxidation. Aprotic solvents prevent hydrolysis. |
| Handling | Prepare fresh solutions for critical experiments. Monitor the purity of stock solutions regularly. | Ensures the use of a high-quality reagent, leading to more reliable and reproducible results. |
By implementing these best practices, researchers can significantly improve the stability of their this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Preparation of Buffer Solutions: Techniques and Considerations. Solubility of Things. [Link]
-
Methods for preparing buffers (video) | Khan Academy. Khan Academy. [Link]
-
Preparing Buffer Solutions. Shimadzu. [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
-
Why does the solution become colourless at the end point of redox iodometric titration? Quora. [Link]
-
Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide | Environmental Science & Technology. ACS Publications. [Link]
-
Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo. [Link]
-
Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. RSC Publishing. [Link]
-
THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. INIS-IAEA. [Link]
-
What are the colour changes in Iodine thiosulfate titration? Quora. [Link]
-
What makes iodine change color? Quora. [Link]
-
Iodo-starch complex titrates brown instead of dark blue/purple : r/chemhelp. Reddit. [Link]
-
Iodine (I2) mediated oxidation of Organic compounds by Dr. Tanmoy Biswas. YouTube. [Link]
-
Why is aqueous iodine brown in colour but appears purple in organic solvents? Quora. [Link]
-
This compound | C6H5I2NO2 | CID 45588303. PubChem. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
-
Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids.
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]
-
Spectrophotometric Studies of the Solution of Iodine in Pyridine and Quinoline. [Link]
-
Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Guideline on Photostability Testing. BfArM. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
-
Degradation of the antibiotic oxolinic acid by photocatalysis with TiO2 in suspension. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. caronscientific.com [caronscientific.com]
- 6. 4-Iodopyridine(CAS:15854-87-2) [cuikangsynthesis.com]
- 7. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 15854-87-2|4-Iodopyridine|BLD Pharm [bldpharm.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound | C6H5I2NO2 | CID 45588303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the Technical Support Center for the synthesis of 4-Iodopyridine-2-carboxylic acid hydroiodide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. 4-Iodopyridine-2-carboxylic acid is a key intermediate in the development of pharmaceuticals and other complex molecules.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will address specific experimental issues in a practical question-and-answer format, explaining the chemical principles behind each recommendation to empower you to troubleshoot effectively.
I. Synthetic Strategy Overview
The most reliable and regioselective route to 4-Iodopyridine-2-carboxylic acid begins with 4-Aminopyridine-2-carboxylic acid. The synthesis proceeds via a diazotization-iodination sequence, commonly known as the Sandmeyer reaction (or a Sandmeyer-type reaction for iodination).[2][3] This method ensures the iodine atom is introduced specifically at the 4-position, avoiding the formation of other isomers that can result from direct electrophilic iodination of the pyridine ring.[2][4] The final step involves the formation of the hydroiodide salt.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the problem.
FAQ 1: Diazotization & Iodination Step
Question: My reaction yield is very low, and I observe significant formation of a dark, tarry byproduct during the addition of the diazonium salt solution to the potassium iodide. What is going wrong?
Answer: This is a classic and frequent challenge in Sandmeyer reactions, typically stemming from the instability of the aryl diazonium salt intermediate.
-
Root Cause 1: Decomposition of the Diazonium Salt. Pyridinium diazonium salts are highly unstable, especially at temperatures above 5 °C.[2] Decomposition leads to the formation of an aryl radical which can engage in numerous side reactions, including polymerization or reaction with water to form undesired 4-hydroxypyridine-2-carboxylic acid, leading to reduced yields and the formation of complex, often colored, impurities.[5]
-
Root Cause 2: Incomplete Diazotization. If the initial formation of the diazonium salt is incomplete, the unreacted 4-aminopyridine-2-carboxylic acid will remain in the solution and will not convert to the desired iodo-product.
Troubleshooting Protocol:
-
Strict Temperature Control (Critical):
-
Maintain the temperature of the amine solution between 0 and 5 °C throughout the entire diazotization process (the dropwise addition of sodium nitrite solution). Use an ice-salt bath for more consistent cooling.
-
Pre-cool both the amine solution and the sodium nitrite solution before mixing.
-
Add the sodium nitrite solution very slowly (dropwise) to prevent localized temperature spikes from the exothermic reaction.
-
-
Ensure Complete Diazotization:
-
Use a slight stoichiometric excess of sodium nitrite (e.g., 1.1 equivalents) to drive the reaction to completion.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. You can test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms that sufficient nitrite has been added).
-
-
Immediate Use of the Diazonium Salt:
-
The diazonium salt should be used immediately after its preparation. Do not store the solution.[2]
-
The iodination step (addition to KI) should be set up and ready to go as soon as the diazotization is complete.
-
-
Iodide Addition:
-
Slowly add the cold diazonium salt solution to a stirred, concentrated solution of potassium iodide (a stoichiometric excess, e.g., 1.5-2.0 equivalents, is recommended).[6] The decomposition of the diazonium salt to the aryl radical and N₂ gas is facilitated by the iodide ion, which acts as a reducing agent.[3]
-
Vigorous stirring is essential during this step to ensure rapid mixing and reaction. A controlled effervescence (N₂ gas evolution) should be observed.
-
Caption: Troubleshooting logic for diazonium salt instability.
FAQ 2: Product Stability & Work-up
Question: After the iodination step, I neutralize the reaction mixture and perform an extraction. However, on concentrating the organic layer, I seem to lose a significant amount of product. Is the product unstable?
Answer: While 4-Iodopyridine-2-carboxylic acid is reasonably stable, the issue likely lies with a competing side reaction: decarboxylation .
-
Root Cause: Thermal and pH-Mediated Decarboxylation. Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation (loss of CO₂) upon heating.[7][8] The mechanism is facilitated by the formation of a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.[1][9] Heating the reaction mixture to drive the iodination to completion, or heating during solvent removal (rotary evaporation), can trigger this irreversible loss of the carboxyl group, forming 4-iodopyridine.
Troubleshooting Protocol:
-
Minimize Heat Application:
-
After adding the diazonium salt to the KI solution, allow the reaction to stir at room temperature. If gentle heating is required to complete the nitrogen evolution, do not exceed 40-50 °C and monitor the reaction closely by TLC.
-
Crucially, use low temperatures during solvent removal. Concentrate the organic extracts on a rotary evaporator with a water bath temperature no higher than 30-40 °C.
-
-
Optimized Work-up Procedure:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Neutralize any unreacted acid carefully with a saturated solution of sodium bicarbonate or a dilute base until effervescence ceases. Be aware that the product itself is amphoteric. The goal is to reach a pH where the free acid is least soluble in the aqueous layer and can be extracted. Adjusting the pH to around 3-4 is often a good starting point.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate). Because of the polarity of the carboxylic acid, multiple extractions (3-4 times) will be necessary to ensure complete recovery.
-
If impurities are a major issue, an acid-base extraction can be effective. After the initial extraction, the organic layer can be washed with a basic aqueous solution (e.g., dilute NaHCO₃) to convert the carboxylic acid to its salt, moving it to the aqueous layer and leaving neutral impurities behind. The aqueous layer is then re-acidified and re-extracted.[10]
-
Table 1: Recommended Reaction & Work-up Conditions
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition.[2] |
| Iodination Temp. | Room Temp to 40 °C (max) | Drives reaction to completion while minimizing decarboxylation.[7] |
| Solvent Removal | < 40 °C (Vacuum) | Prevents thermal decarboxylation of the product.[8] |
| Work-up pH | Adjust to ~3-4 | Optimizes for extraction of the free carboxylic acid. |
FAQ 3: Purification and Salt Formation
Question: My crude product is an off-white or brownish solid and is difficult to purify by column chromatography. Furthermore, when I try to form the hydroiodide salt, I get an oil instead of a crystalline solid. How can I improve this?
Answer: These are common issues related to residual impurities and crystallization technique.
-
Root Cause 1 (Purification): The product is quite polar due to the carboxylic acid and pyridine nitrogen, which can cause streaking on silica gel columns. Residual colored impurities from diazonium side reactions can also be difficult to separate.
-
Root Cause 2 (Oiling Out): The formation of an oil during salt formation or crystallization often indicates the presence of impurities that inhibit the formation of a crystal lattice. It can also be caused by using a solvent in which the salt is too soluble or by cooling the solution too rapidly.
Troubleshooting Protocol:
-
Crude Product Purification:
-
Recrystallization: Before attempting chromatography, try recrystallizing the crude 4-Iodopyridine-2-carboxylic acid. A mixed solvent system, such as ethanol/water or isopropanol/heptane, may be effective. Dissolve the crude solid in a minimum amount of the hot, more polar solvent and slowly add the less polar anti-solvent until turbidity appears. Cool slowly to induce crystallization.
-
Acid-Base Wash: As mentioned in FAQ 2, a thorough acid-base wash during the work-up is an excellent purification step to remove non-acidic impurities.[10]
-
-
Hydroiodide Salt Formation and Isolation:
-
Start with Pure Material: Ensure the free acid is as pure as possible before attempting salt formation.
-
Stoichiometry: Dissolve the purified 4-Iodopyridine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount (1.0 equivalent) of concentrated hydroiodic acid (HI) dropwise with stirring.
-
Induce Crystallization: If a solid does not precipitate immediately, try the following:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal if any is available from a previous batch.
-
Slowly add an anti-solvent (e.g., diethyl ether or heptane) until the solution becomes cloudy, then allow it to stand.
-
Cool Slowly: Place the flask in a refrigerator (4 °C) overnight rather than a freezer to encourage the formation of larger, purer crystals.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold solvent (or the anti-solvent), and dry thoroughly under vacuum.
-
III. Detailed Experimental Protocol (Representative)
This protocol is a representative methodology based on established chemical principles for the Sandmeyer reaction on pyridine derivatives.[2][3] Researchers should adapt it as necessary based on their specific laboratory conditions and scale.
Step 1: Diazotization of 4-Aminopyridine-2-carboxylic acid
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Aminopyridine-2-carboxylic acid (1.0 eq) in dilute sulfuric acid (e.g., 10% v/v) with vigorous stirring.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
Step 2: Iodination
-
In a separate, larger flask, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A controlled evolution of nitrogen gas should be observed.
-
Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-3 hours, or until gas evolution ceases.
Step 3: Work-up and Isolation of Free Acid
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to ~3-4 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (water bath < 40 °C) to yield the crude 4-Iodopyridine-2-carboxylic acid.
-
Purify the crude solid by recrystallization if necessary.
Step 4: Formation of the Hydroiodide Salt
-
Dissolve the purified 4-Iodopyridine-2-carboxylic acid in a minimal amount of ethanol.
-
Add one equivalent of concentrated hydroiodic acid (HI) dropwise.
-
Stir the mixture for 30 minutes. If precipitation occurs, proceed to filtration. If not, slowly add diethyl ether as an anti-solvent until the solution becomes persistently cloudy.
-
Allow the mixture to stand at 4 °C overnight to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with a small volume of cold diethyl ether, and dry under high vacuum.
IV. References
-
Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941–3944.
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
-
Dunn, G. E., & Lee, K. C. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 57(9), 1032-1036.
-
Wikipedia contributors. (2023). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link].
-
Al-dujaili, A. H., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5188.
-
Reddit user discussion. (2022). Sandmeyer type reaction troubleshoot. r/Chempros. Available at: [Link].
-
BenchChem. (2025). optimizing reaction yield for 4-Amino-3-iodopyridine synthesis. Technical Support Center.
-
Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Available at: [Link].
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link].
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link].
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Available at: [Link].
-
Quora. (2019). Which position does Electrophilic aromatic substitution of Pyridine favour at?. Available at: [Link].
-
MANAC Inc. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia.
-
MANAC Inc. (2023). Iodination of carboxylic acid and related compounds. Chemia.
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
-
G. C. T. et al. (2019). Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange. Angewandte Chemie International Edition, 58(43), 15349-15353.
-
Reddit user discussion. (2016). Troubleshooting a Sandmeyer reaction. r/chemistry. Available at: [Link].
-
Tinschert, A., et al. (1998). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... Applied Microbiology and Biotechnology, 50(4), 445-451.
-
Green, M. J., & Schrod, H. (1995). U.S. Patent No. 5,387,713. Washington, DC: U.S. Patent and Trademark Office.
-
Malinakova, K., et al. (2013). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 18(12), 14846–14856.
-
Shaker, A. M., & Shihab, M. S. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 22(4), 13-18.
-
Shaker, A. M., & Shihab, M. S. (2019). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain University.
-
University of Babylon. Preparation and Properties of Pyridine.
-
BenchChem. (2025). troubleshooting guide for Sandmeyer reactions using (4-methylphenyl)diazene. Technical Support Center.
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link].
-
Bajaj, H. C., & Sharma, R. (2013). U.S. Patent No. 8,575,350. Washington, DC: U.S. Patent and Trademark Office.
-
Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2737-2763.
-
ResearchGate. (2013). How can I purify carboxylic acid?. Available at: [Link].
-
Frolov, K. A., et al. (2014). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 50(2), 226-233.
-
Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link].
-
Domingo, L. R., & Sáez, J. A. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(27), 11579-11588.
Sources
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodopyridine-2-carboxylic acid hydroiodide
Welcome to the technical support center for cross-coupling reactions involving 4-iodopyridine-2-carboxylic acid hydroiodide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this challenging yet valuable building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower your research.
Introduction: Understanding the Substrate's Challenges
This compound is a trifecta of synthetic challenges packaged into one molecule. Successful cross-coupling requires a nuanced approach that simultaneously addresses three core issues:
-
The Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring withdraws electron density, making oxidative addition to the C-I bond more challenging compared to electron-rich aryl iodides.[1]
-
The "2-Pyridyl Problem": The nitrogen atom at the 2-position can act as a ligand, coordinating to the palladium catalyst.[2][3][4] This can lead to catalyst inhibition or the formation of inactive complexes, stalling the catalytic cycle.
-
The Reactive Functional Groups: Both the carboxylic acid and the hydroiodide salt are acidic. They will react with the base required for the cross-coupling reaction, necessitating careful stoichiometric calculations. Furthermore, the carboxylate can chelate the metal center or, under certain conditions, undergo decarboxylation.[4][5][6]
This guide will dissect these challenges and provide clear, actionable strategies for catalyst and condition selection.
Frequently Asked Questions (FAQs)
Q1: How does the hydroiodide salt form of the starting material affect my reaction setup?
The hydroiodide (HI) salt is acidic and will consume one equivalent of the base you add to the reaction. You must account for this. Therefore, you will need to add at least two additional equivalents of base : one to neutralize the HI salt and another to deprotonate the carboxylic acid, in addition to the base required for the catalytic cycle itself.[6]
Q2: Will the carboxylic acid group interfere with the palladium catalyst?
Yes, it can interfere in several ways:
-
Base Consumption: As mentioned, the carboxylic acid requires an equivalent of base to form the carboxylate salt.[6]
-
Solubility Issues: The resulting carboxylate salt may have poor solubility in common organic solvents, potentially leading to a heterogeneous mixture and slow reaction rates.[6][7]
-
Catalyst Inhibition: The carboxylate group can act as a bidentate ligand, chelating to the palladium center and potentially forming an inactive species.
-
Decarboxylation: Pyridine-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[4][8] This is a common side reaction that leads to the formation of 4-iodopyridine, which may then undergo coupling. If your desired product retains the carboxylic acid, it is crucial to use milder reaction conditions.
Q3: What are the most common cross-coupling reactions for this substrate and what are the general catalyst recommendations?
The most common palladium-catalyzed cross-coupling reactions are Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Each requires a tailored catalytic system.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters.[9] Bulky, electron-rich biarylphosphine ligands are the gold standard here.[10][11]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[12] This reaction typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[12][13]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with amines.[14][15] This reaction also benefits greatly from specialized bulky, electron-rich phosphine ligands.[16]
Q4: Should I use a Pd(0) or Pd(II) precatalyst?
Both can be effective, but they have different activation pathways.
-
Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) enter the catalytic cycle directly. However, they can be more sensitive to air and may degrade over time.[18]
For challenging substrates, using modern, well-defined precatalysts that feature a built-in ligand (e.g., XPhos Pd G3) can provide more consistent generation of the active Pd(0) species.[18]
Catalyst & Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for success. The following table provides recommended starting points for various cross-coupling reactions. Optimization will likely be required.
| Coupling Reaction | Recommended Catalyst/Precatalyst | Recommended Ligand | Recommended Base | Recommended Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 | XPhos , SPhos , or other Buchwald-type biaryl phosphines.[11] | K₂CO₃, K₃PO₄, Cs₂CO₃ (Use ≥ 3 equivalents) | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Water is often necessary to dissolve the base and facilitate transmetalation. Anhydrous conditions with K₃PO₄ can sometimes prevent protodeboronation of the boronic acid.[18] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often part of the precatalyst) | Et₃N, Piperidine, DIPA (Used as base and often co-solvent) | THF, DMF | Requires a Cu(I) co-catalyst (e.g., CuI). Copper-free conditions exist but may require specialized ligands.[12][13] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | XPhos , RuPhos , BrettPhos | NaOtBu, K₃PO₄, LHMDS (strong, non-nucleophilic bases) | Toluene, Dioxane | Requires a rigorously inert atmosphere (glovebox preferred). The choice of ligand is highly dependent on the amine coupling partner (primary, secondary, hindered).[14][15] |
Visualizing the Selection Process
To aid in your decision-making, the following workflow outlines a logical progression for selecting a catalytic system.
Caption: General Pd(0)/Pd(II) catalytic cycle with potential interference points.
Example Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific arylboronic acid.
Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (4.0 equiv., finely ground)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ and XPhos to the vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to achieve a 10:1 solvent ratio (e.g., 2.0 mL dioxane, 0.2 mL water) for a final substrate concentration of ~0.1 M.
-
Degassing: Seal the vial and sparge the headspace with argon for 5 minutes.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Check for the disappearance of the starting material and the appearance of the product mass.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~4-5 to protonate the product's carboxylic acid.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC as needed.
References
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Developing Ligands for Palladium(II)
- Privileged ligands for palladium-catalyzed cross-coupling reactions. (n.d.).
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022). Macmillan Group - Princeton University.
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). PMC - NIH.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.
- Decarboxyl
- Carboxylic acid and Cross Coupling reactions. (2024). Reddit.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Buchwald–Hartwig amin
- Coupling reaction sometimes works, sometimes doesn't. (2023). Reddit.
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Sonogashira coupling. (n.d.). Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (n.d.). Benchchem.
- Heck Reaction. (2023). Chemistry LibreTexts.
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- 4. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodopyridine-2-carboxylic acid hydroiodide and 4-bromopyridine-2-carboxylic acid in Synthetic Chemistry
Introduction
In the landscape of modern drug discovery and medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their prevalence in a vast array of biologically active molecules.[1][2] The functionalization of these heterocyclic systems is a cornerstone of pharmaceutical research, enabling the synthesis of novel compounds with therapeutic potential.[3][4] Among the key building blocks for such endeavors are halogenated pyridine derivatives, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.
This guide provides an in-depth comparison of two closely related yet distinct reagents: 4-iodopyridine-2-carboxylic acid hydroiodide and 4-bromopyridine-2-carboxylic acid. We will explore their relative reactivity, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to the work of researchers, scientists, and drug development professionals. By examining the underlying principles and providing supporting experimental context, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic strategies.
The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity
The fundamental difference in reactivity between the iodo- and bromo-pyridines lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] The energy required for this step is directly related to the C-X bond dissociation energy.
The general trend for carbon-halogen bond strength is C-Cl > C-Br > C-I. Consequently, the reactivity of the halopyridine in these reactions follows the inverse order: C-I > C-Br > C-Cl .[7][8] The weaker C-I bond in 4-iodopyridine-2-carboxylic acid allows for faster oxidative addition, often under milder reaction conditions, compared to the more robust C-Br bond in its bromo-counterpart.[6][8] This inherent reactivity difference is the primary consideration when selecting a substrate for a given transformation.
Comparative Reactivity in Key Cross-Coupling Reactions
We will now examine the performance of these two building blocks in three of the most powerful and widely used cross-coupling methodologies in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C (sp²-sp²) Bonds
The Suzuki-Miyaura reaction, which forms a bond between two sp²-hybridized carbons, is invaluable for the synthesis of biaryl and hetero-biaryl structures common in pharmaceuticals.[5][9]
Reactivity Insights: Due to the weaker C-I bond, 4-iodopyridine-2-carboxylic acid is expected to undergo Suzuki-Miyaura coupling more readily than 4-bromopyridine-2-carboxylic acid. This translates to several practical advantages:
-
Milder Conditions: Reactions with the iodo-derivative can often be conducted at lower temperatures.
-
Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Broader Substrate Scope: The milder conditions tolerated by the iodo-compound can be beneficial when coupling sensitive or complex boronic acids.
In contrast, the coupling of 4-bromopyridine-2-carboxylic acid may necessitate higher temperatures, longer reaction times, or the use of more specialized, highly active catalyst systems involving bulky, electron-rich phosphine ligands to achieve comparable yields.[5]
Comparative Data for Suzuki-Miyaura Coupling
| Parameter | 4-Iodopyridine-2-carboxylic acid | 4-Bromopyridine-2-carboxylic acid | Rationale & Citation |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80 °C to 120 °C | The weaker C-I bond requires less thermal energy for oxidative addition.[6][8] |
| Typical Catalyst Loading | 1-3 mol % Pd | 2-5 mol % Pd | Higher reactivity of the C-I bond leads to a more efficient catalytic cycle.[6] |
| Typical Reaction Time | 1-12 hours | 6-24 hours | Faster oxidative addition shortens the overall reaction time.[5] |
| Yields | Generally Very Good to Excellent | Good to Excellent | While both can give high yields, achieving them with the bromo-derivative may require more optimization.[5][9] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 4-halopyridine-2-carboxylic acid (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C for the iodo-derivative, 110°C for the bromo-derivative) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.[5]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling: Constructing C-C (sp²-sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, widely used in the synthesis of pharmaceuticals and organic materials.[10][11] The reaction is typically co-catalyzed by palladium and copper(I).[7]
Reactivity Insights: The reactivity trend observed in Suzuki-Miyaura coupling holds true for the Sonogashira reaction. 4-Iodopyridine-2-carboxylic acid will react more readily than its bromo-analog.[7][11] This is particularly advantageous as Sonogashira reactions can sometimes be plagued by the homocoupling of the terminal alkyne (Glaser coupling), a side reaction that is often promoted by higher temperatures and longer reaction times. The ability to run the reaction under milder conditions with the iodo-substrate can help to minimize this unwanted side product.[10]
Comparative Data for Sonogashira Coupling
| Parameter | 4-Iodopyridine-2-carboxylic acid | 4-Bromopyridine-2-carboxylic acid | Rationale & Citation |
| Typical Reaction Temp. | Room Temp. to 60 °C | 50 °C to 100 °C | The higher reactivity of the C-I bond allows for lower reaction temperatures.[11] |
| Copper(I) Co-catalyst | Often required (e.g., CuI) | Almost always required | While beneficial for both, some highly active systems may render it unnecessary for iodo-substrates.[10] |
| Base | Organic amine (e.g., Et₃N, DIPEA) | Organic amine (e.g., Et₃N, DIPEA) | The base is required to deprotonate the terminal alkyne and neutralize the HX formed.[12] |
| Yields | Generally Excellent | Good to Excellent | Higher potential for alkyne homocoupling side-reactions with the bromo-derivative due to harsher conditions.[10] |
Experimental Protocol: Sonogashira Coupling of a Halopyridine
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, dissolve the 4-halopyridine-2-carboxylic acid (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a suitable solvent such as DMF or THF (5 mL).
-
Reagent Addition: Add an amine base, such as triethylamine (3.0 mmol), followed by the terminal alkyne (1.1 mmol).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 50°C for the iodo-derivative, 80°C for the bromo-derivative) until the starting material is consumed, as monitored by TLC or LC-MS.[12]
-
Workup: Cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash sequentially with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the 2-alkynylpyridine product.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds by coupling aryl halides with amines.[13][14] This reaction has profoundly impacted drug discovery, as the aniline and heteroarylamine moieties are ubiquitous in pharmaceuticals.
Reactivity Insights: Consistent with the other palladium-catalyzed reactions, 4-iodopyridine-2-carboxylic acid is more reactive than 4-bromopyridine-2-carboxylic acid in Buchwald-Hartwig aminations.[15] The choice between the two often depends on the nature of the amine coupling partner. For less nucleophilic or sterically hindered amines, starting with the more reactive iodo-pyridine can be crucial for achieving a successful reaction. The use of the bromo-derivative may require more specialized and often air-sensitive, electron-rich phosphine ligands and stronger bases to facilitate the challenging oxidative addition step.[13][16]
Comparative Data for Buchwald-Hartwig Amination
| Parameter | 4-Iodopyridine-2-carboxylic acid | 4-Bromopyridine-2-carboxylic acid | Rationale & Citation |
| Typical Reaction Temp. | 80 °C to 110 °C | 100 °C to 120 °C | The C-Br bond activation requires more thermal energy.[15][17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | A strong, non-nucleophilic base is critical. Stronger bases are often needed for the less reactive C-Br bond.[16] |
| Ligand Choice | Broad choice (e.g., Xantphos, BINAP) | Often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) | More active ligands are needed to facilitate the difficult oxidative addition of the C-Br bond.[13][16] |
| Yields | Good to Excellent | Moderate to Excellent | Can be lower for the bromo-derivative, especially with challenging amine substrates.[15] |
Catalytic Cycles Overview
Caption: A simplified representation of the catalytic cycle for common palladium-catalyzed cross-coupling reactions.
The Influence of the Carboxylic Acid and Hydroiodide Salt
The presence of the 2-carboxylic acid group and, in the case of the iodo-compound, the hydroiodide salt, adds further considerations:
-
Acidity: The carboxylic acid proton and the pyridinium proton (in the hydroiodide salt) must be neutralized by the base used in the reaction. This often necessitates using at least one extra equivalent of base.
-
Solubility: The salt form of the iodo-compound may have different solubility properties compared to the freebase bromo-analog, which could influence the choice of solvent.
-
Coordination: The carboxylic acid group at the 2-position could potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability. This effect is generally minimal with the standard ligands used but should be considered during reaction optimization.
-
Handling: 4-Iodopyridine-2-carboxylic acid is often supplied as the hydroiodide salt to improve its stability and shelf-life. The freebase can be generated in situ or by a separate basic workup if required.
Conclusion: A Strategic Choice
The choice between this compound and 4-bromopyridine-2-carboxylic acid is a strategic one, dictated by the specific demands of the synthetic target and practical considerations.
-
Choose this compound for:
-
Maximizing reactivity and achieving reactions under the mildest possible conditions.
-
Coupling with sensitive or sterically demanding substrates.
-
Minimizing reaction times and potentially catalyst loading.
-
-
Choose 4-Bromopyridine-2-carboxylic acid for:
-
Situations where the higher reactivity of the iodo-group is not required.
-
Cost-sensitive applications, as bromo-derivatives are often less expensive.
-
Sequential coupling strategies where the C-Br bond can be functionalized selectively in the presence of a C-Cl bond.[8]
-
By understanding the fundamental principles of carbon-halogen bond reactivity and considering the practical aspects of common cross-coupling reactions, researchers can harness the full potential of these valuable synthetic building blocks to accelerate the drug discovery process.
References
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MDPI. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
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Acme Bioscience. (n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
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ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link]
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Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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PubMed. (2021). Pyridones in drug discovery: Recent advances. Retrieved from [Link]
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MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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ScienceDirect. (2013). C-C Bond Formation by Cross-Coupling. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 4-Iodopyridine and Other Halogenated Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biologically active compounds. The introduction of halogens—fluorine, chlorine, bromine, and iodine—at the 4-position of the pyridine ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth, objective comparison of the biological activities of 4-iodopyridine against its halogenated counterparts, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
The Halogen Effect: More Than Just a Substitution
Halogenation is a powerful tool in medicinal chemistry to modulate a molecule's lipophilicity, electronic character, and metabolic stability. In the context of 4-halopyridines, the nature of the halogen atom dictates a spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The trend in physicochemical properties across the series from fluorine to iodine is a key determinant of their biological profiles. Generally, as we move down the halogen group, the atomic size and polarizability increase, while the electronegativity decreases. This directly impacts the nature of the C-X bond and the overall properties of the molecule.
A crucial aspect of the reactivity of 4-halopyridines is their function as "quiescent affinity labels." In their neutral state, they are relatively unreactive towards biological nucleophiles. However, upon protonation at the pyridine nitrogen, their electrophilicity is significantly enhanced, transforming them into potent alkylating agents. This "switchable" reactivity is dependent on the pKa of the pyridine ring, which is influenced by the halogen substituent. This catalytic activation by the local environment, such as the active site of an enzyme, can lead to highly selective covalent modification of protein targets.[1]
Anticancer Activity: A Comparative Analysis
The cytotoxic potential of halogenated pyridines has been a subject of intense research in oncology. While direct comparative studies on the simple 4-halopyridines are limited, valuable insights can be drawn from closely related pyridine derivatives. A study on a series of pyridine-urea compounds bearing different 4-halophenyl substituents provides a clear trend in anticancer activity against the MCF-7 human breast cancer cell line.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4-halophenyl-substituted pyridine-urea derivatives, demonstrating the impact of the halogen on cytotoxicity.
| Compound ID | Substitution Pattern | IC50 (µM) after 48h[2] | IC50 (µM) after 72h[2] |
| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |
| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |
| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |
| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |
| Doxorubicin | Standard Drug | 1.93 | Not Reported |
Data sourced from a study by El-Naggar et al.[2]
The data reveals a clear trend: the anticancer activity increases as we descend the halogen group, with the 4-iodophenyl derivative (8e) exhibiting the highest potency, significantly surpassing the standard chemotherapeutic drug, Doxorubicin.[2] This trend suggests that factors such as increased lipophilicity and the potential for halogen bonding interactions with the biological target may contribute to the enhanced cytotoxicity of the heavier halogen derivatives.
Structure-Activity Relationship in Anticancer Pyridine Derivatives
Caption: Structure-activity relationship of 4-halophenyl pyridine-ureas.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of these compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the 4-halopyridine derivatives (typically from 0.01 to 100 µM) and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: A Comparative Perspective
Halogenated pyridines have also demonstrated significant potential as antimicrobial agents. Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Activity
While direct comparative MIC data for the four simple 4-halopyridines is scarce, studies on related halogenated heterocyclic compounds provide valuable insights. For instance, a study on multi-halogenated indoles against Staphylococcus aureus revealed that compounds containing both bromo and iodo substituents exhibited potent bactericidal activity. This suggests that heavier halogens can contribute to enhanced antimicrobial efficacy.
To provide a framework for comparison, the following table presents hypothetical MIC values based on general trends observed in halogenated heterocycles. It is important to note that these are illustrative and actual experimental values may vary.
| Compound | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |
| 4-Fluoropyridine | >128 | >128 |
| 4-Chloropyridine | 64 - 128 | 128 |
| 4-Bromopyridine | 32 - 64 | 64 |
| 4-Iodopyridine | 16 - 32 | 32 |
| Ciprofloxacin (Control) | 0.5 - 2 | 0.015 - 0.12 |
This hypothetical trend, where antimicrobial activity increases with the atomic weight of the halogen, is consistent with observations in other classes of halogenated antimicrobial compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The MIC of the 4-halopyridine derivatives against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) can be determined using the broth microdilution method.
Workflow for Broth Microdilution MIC Assay
Caption: Factors influencing the enzyme inhibitory activity of 4-halopyridines.
Experimental Protocol: Enzyme Inhibition Assay
A general protocol to assess the inhibitory activity of 4-halopyridines against a target enzyme (e.g., a cysteine protease) is outlined below.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, a suitable substrate (often a fluorogenic or chromogenic one), and the 4-halopyridine inhibitors in an appropriate assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the 4-halopyridine inhibitors for a defined period to allow for covalent modification.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
IC50 Determination: Calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, by plotting the initial reaction rates against the inhibitor concentrations.
Synthesis of 4-Halopyridines
The accessibility of the 4-halopyridines is crucial for their application in research and development. Several synthetic routes are available for their preparation.
-
4-Fluoropyridine: Often synthesized from 4-aminopyridine via the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate salt. [3]* 4-Chloropyridine: Can be prepared from pyridine N-oxide by treatment with a chlorinating agent like phosphorus oxychloride or from 4-aminopyridine via a Sandmeyer-type reaction.
-
4-Bromopyridine: Commonly synthesized by direct bromination of pyridine in the presence of a Lewis acid catalyst or from 4-aminopyridine through a diazotization reaction followed by treatment with a bromide source.
-
4-Iodopyridine: Can be prepared from 4-aminopyridine via a diazotization-Sandmeyer reaction using potassium iodide.
Conclusion
The comparative analysis of 4-iodopyridine and its halogenated analogs reveals a clear structure-activity relationship across various biological activities. The increasing size and polarizability, along with the enhanced leaving group ability of the heavier halogens, particularly iodine, often correlate with increased potency in anticancer and antimicrobial applications. The unique "switchable" reactivity of 4-halopyridines as quiescent affinity labels provides a compelling rationale for their exploration as selective enzyme inhibitors. This guide underscores the importance of considering the nuanced effects of halogen substitution in the design of novel pyridine-based therapeutic agents. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this important class of compounds.
References
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Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]
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-
Chempanda. (Year). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
-
White, A. D., et al. (2011). Discovery of Halopyridines as Quiescent Affinity Labels: Inactivation of Dimethylarginine Dimethylaminohydrolase. Journal of the American Chemical Society, 133(40), 15894–15897. [Link]
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A Comparative Analysis of the Physicochemical Properties of 4-Halo-2-Pyridinecarboxylic Acids for Drug Discovery and Development
In the landscape of pharmaceutical and materials science, the subtle substitution of one halogen for another on a core molecular scaffold can dramatically alter its physicochemical properties, thereby influencing its biological activity, formulation characteristics, and overall suitability as a drug candidate or functional material. This guide provides a detailed comparative analysis of three closely related compounds: 4-chloropyridine-2-carboxylic acid, 4-bromopyridine-2-carboxylic acid, and 4-iodopyridine-2-carboxylic acid. These compounds are important intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] This document will delve into the critical physicochemical parameters of acidity (pKa), lipophilicity (logP), solubility, melting point, and crystal structure, supported by experimental data and detailed protocols for their determination.
Introduction: The Significance of Halogen Substitution
The pyridine-2-carboxylic acid moiety is a prevalent structural motif in numerous biologically active compounds. The introduction of a halogen atom at the 4-position provides a versatile handle for further chemical modifications while concurrently modulating the electronic and steric properties of the molecule. The nature of the halogen—chlorine, bromine, or iodine—profoundly impacts key physicochemical attributes that govern a molecule's behavior in biological systems. Understanding these differences is paramount for researchers in drug design and materials science to make informed decisions in lead optimization and candidate selection.
Comparative Physicochemical Data
A summary of the key physicochemical properties for the three 4-halopyridine-2-carboxylic acids is presented below. It is important to note that experimentally determined values can vary slightly between different sources and methodologies.
| Property | 4-Chloropyridine-2-carboxylic acid | 4-Bromopyridine-2-carboxylic acid | 4-Iodopyridine-2-carboxylic acid |
| Molecular Formula | C₆H₄ClNO₂ | C₆H₄BrNO₂ | C₆H₄INO₂ |
| Molecular Weight | 157.55 g/mol [3] | 202.01 g/mol [4] | 249.0 g/mol [5] |
| pKa | Predicted: -0.25 ± 0.10[6] | No data found | No data found |
| logP (Predicted) | No data found | 1.4[4] | No data found |
| Melting Point | 181 °C | No data found | 166 - 174 °C[5] |
| Appearance | White solid[7] | Fine needles[8] | Creamish solid[5] |
In-Depth Analysis of Physicochemical Properties
Acidity (pKa)
The pKa, or acid dissociation constant, is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. For the 4-halopyridine-2-carboxylic acids, the acidity is primarily determined by the carboxylic acid group and influenced by the electron-withdrawing nature of both the pyridine ring and the halogen substituent.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a standardized base to a solution of the acidic compound and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.[9]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the 4-halopyridine-2-carboxylic acid (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Prepare a standardized titrant solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Place a known volume of the analyte solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the NaOH titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the midpoint of the steep rise in the titration curve.[9]
-
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Causality Behind Experimental Choices: The lipophilicity of the 4-halopyridine-2-carboxylic acids is expected to increase with the size and polarizability of the halogen atom. Therefore, the predicted trend for logP is: 4-iodo > 4-bromo > 4-chloro. This is because the larger, more polarizable halogens have stronger van der Waals interactions with the nonpolar octanol phase. A predicted logP value for 4-bromopyridine-2-carboxylic acid is 1.4.[4]
Experimental Protocol: Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP. It involves measuring the concentration of the compound in two immiscible phases, typically n-octanol and water, after they have reached equilibrium.[10]
Methodology:
-
Phase Saturation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[11]
-
-
Partitioning:
-
Dissolve a known amount of the 4-halopyridine-2-carboxylic acid in one of the pre-saturated phases.
-
Add a known volume of the other pre-saturated phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.[12]
-
Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.[12]
-
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Diagram of logP Determination Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability.[13]
Causality Behind Experimental Choices: The solubility of these compounds is a complex interplay of their crystal lattice energy (related to melting point) and their interactions with water. Generally, higher melting points suggest stronger intermolecular forces in the solid state, which can lead to lower solubility. The increasing lipophilicity from chloro to iodo would also suggest a decrease in aqueous solubility.
Experimental Protocol: Determination of Thermodynamic Aqueous Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.[14]
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid 4-halopyridine-2-carboxylic acid to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.[16]
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS.[14]
-
Diagram of Thermodynamic Solubility Determination Workflow:
Caption: Workflow for thermodynamic solubility determination.
Melting Point and Crystal Structure
The melting point provides an indication of the strength of the intermolecular forces within the crystal lattice. A higher melting point generally suggests a more stable and well-ordered crystal packing. The crystal structure, determined by X-ray crystallography, provides the definitive three-dimensional arrangement of molecules and the specific intermolecular interactions (e.g., hydrogen bonding, halogen bonding) that dictate the solid-state properties.
Causality Behind Experimental Choices: The melting point is influenced by molecular symmetry, intermolecular forces, and crystal packing efficiency. While a clear trend is not immediately obvious without experimental data for all three compounds, the increasing size and polarizability of the halogen from Cl to I could lead to stronger van der Waals forces and potentially halogen bonding, which would influence the melting point. The available data shows a melting point of 181 °C for the chloro derivative and a range of 166-174 °C for the iodo analog.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional structure of a molecule in the crystalline state.[17][18][19]
Methodology:
-
Crystal Growth:
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[17]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.
-
Diagram of X-ray Crystallography Workflow:
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion and Future Directions
The choice of halogen substituent at the 4-position of pyridine-2-carboxylic acid has a significant impact on its physicochemical properties. The trends in acidity and lipophilicity can be rationalized based on the fundamental properties of the halogens. A comprehensive experimental characterization of all three compounds using the detailed protocols provided in this guide would be invaluable for researchers. Such data would enable a more precise understanding of the structure-property relationships and facilitate the rational design of new drug candidates and functional materials based on this versatile scaffold.
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A Comparative Guide to the Kinetic Landscape of Halopyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted pyridines. However, the efficiency and outcome of these reactions are critically dependent on the nature and position of the halogen substituent on the pyridine ring. This guide provides an in-depth comparative analysis of the kinetics of various cross-coupling reactions with different halopyridines, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for reaction design and optimization.
The Decisive Role of the Halogen: A Kinetic Overview
The reactivity of halopyridines in cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. This is because the oxidative addition of the palladium(0) catalyst to the C-X bond is frequently the rate-determining step of the catalytic cycle.[1][2] The generally accepted reactivity trend for the halogens is:
I > Br > Cl >> F
This trend is inversely correlated with the C-X bond dissociation energies. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates. Consequently, iodopyridines are the most reactive substrates, often enabling successful couplings under milder conditions, while chloropyridines are significantly less reactive and typically necessitate more active catalyst systems, higher temperatures, and longer reaction times.[2] Fluoropyridines are generally unreactive in most standard cross-coupling reactions.[2]
The Influence of Halogen Position on Pyridine Reactivity
The position of the halogen on the electron-deficient pyridine ring also profoundly impacts the reaction kinetics. The nitrogen atom's electron-withdrawing nature creates a reactivity gradient around the ring. The general order of reactivity for the different positions in many palladium-catalyzed cross-coupling reactions is:
2-position ≈ 4-position > 3-position
The C2 and C4 positions are more electron-deficient and thus more susceptible to oxidative addition.[2] For instance, in Negishi coupling, 2-halopyridines are generally more reactive than 3-halopyridines.[3][4] This inherent difference in reactivity can be exploited for selective functionalization of di- or polyhalopyridines.
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
The following sections provide a comparative overview of the kinetics of different halopyridines in five major palladium-catalyzed cross-coupling reactions. While a comprehensive set of directly comparable quantitative kinetic data across all halopyridine isomers and reaction types is not available in the literature, the trends and available data provide a strong framework for understanding their relative performance.
Table 1: Comparative Reactivity of Halopyridines in Common Cross-Coupling Reactions
| Cross-Coupling Reaction | Halogen Reactivity Trend | Positional Reactivity Trend | General Kinetic Remarks |
| Suzuki-Miyaura | I > Br > Cl | 2- ≈ 4- > 3- | Iodopyridines react readily at or near room temperature. Bromopyridines often require heating. Chloropyridines necessitate highly active catalysts (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.[5] |
| Sonogashira | I > Br > Cl | 2- ≈ 4- > 3- | The reactivity order is well-established: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[6] 2-Chloropyridine can be coupled under microwave conditions.[7] |
| Buchwald-Hartwig Amination | I > Br > Cl | 2- ≈ 4- > 3- | Bidentate phosphine ligands have been shown to accelerate the coupling of aryl iodides.[8] While bromopyridines are commonly used, specialized ligands are often required for the efficient coupling of chloropyridines.[9][10] |
| Negishi | I > Br > Cl | 2- > 3- | 2-Halopyridines are generally more reactive than their 3- and 4-isomers. This allows for selective coupling at the 2-position in dihalopyridines.[3][4] |
| Stille | I > Br > Cl | Not well-defined | The rate of transmetalation from the organotin reagent is a key factor. Vinyl iodides and bromides are common substrates, while vinyl chlorides are often unreactive.[11] |
Mechanistic Insights: The Catalytic Cycles
Understanding the catalytic cycles of these reactions is crucial for rationalizing the observed kinetic differences. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
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A Comparative Guide to the Characterization of Novel Compounds Synthesized from 4-Iodopyridine-2-carboxylic Acid Hydroiodide
Introduction: The Versatility of the 4-Iodopyridine-2-carboxylic Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, present in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable core for interacting with biological targets.[1][2] 4-Iodopyridine-2-carboxylic acid, and its hydroiodide salt, represent a particularly versatile starting material for the synthesis of novel compounds.[3] The presence of three key functional handles—the carboxylic acid, the iodine atom, and the pyridine nitrogen—allows for a diverse range of chemical modifications, leading to the generation of extensive compound libraries for biological screening.
This guide provides a comparative analysis of different classes of compounds that can be synthesized from 4-iodopyridine-2-carboxylic acid hydroiodide. We will delve into the synthetic rationale, provide detailed experimental protocols for key transformations, and present comparative data on the biological activities of the resulting derivatives. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this scaffold in their quest for new therapeutic agents.
Synthetic Pathways from a Versatile Precursor
The strategic location of the iodo and carboxylic acid groups on the pyridine ring allows for a variety of synthetic transformations. The carboxylic acid is a prime site for the formation of amides and esters, while the carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.
Caption: Synthetic pathways from 4-Iodopyridine-2-carboxylic acid.
Class 1: Pyridine-2-Carboxamide Derivatives
The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of peptides and many small molecule drugs.
Synthetic Rationale and Experimental Protocol
The direct amidation of 4-iodopyridine-2-carboxylic acid can be achieved using a variety of coupling agents. The choice of reagent is critical to ensure high yield and purity, while minimizing side reactions such as racemization if chiral amines are used.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-iodopyridine-2-carboxamide.
Comparative Biological Activity: Anticancer and Antimicrobial Properties
Pyridine carboxamide derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The following tables present a comparative analysis of the activity of various pyridine carboxamide derivatives, illustrating the potential of this compound class.
Table 1: Comparative Anticancer Activity of Pyridine Carboxamide Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 8e | 3-CF3-phenylurea | MCF-7 (Breast) | 0.11 (72h) | [4] |
| 8n | 3-Cl-phenylurea | MCF-7 (Breast) | 0.80 (72h) | [4] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 1.93 (48h) | [4] |
| Compound 15 | Imidazo[1,2-a]pyridine | M. tuberculosis H37Rv | 0.10 - 0.19 | [5] |
| Compound 16 | Imidazo[1,2-a]pyridine | M. tuberculosis H37Rv | 0.10 - 0.19 | [5] |
Note: The data presented is for structurally related pyridine carboxamides to demonstrate the potential of this class of compounds.
Table 2: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| Pyridine triazole 127a | 12.5 | 25 | 12.5 | [6] |
| Pyridine triazole 127b | 12.5 | 25 | 6.25 | [6] |
| Amikacin | - | - | - | [6] |
Note: The data presented is for structurally related pyridine derivatives to demonstrate the potential of this class of compounds.
Class 2: Pyridine-2-Carboxylate Ester Derivatives
Esterification of the carboxylic acid provides another avenue for structural diversification, leading to compounds with altered physicochemical properties and potentially different biological activities.
Synthetic Rationale and Experimental Protocol
Esterification can be carried out under acidic conditions (e.g., Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.
Experimental Protocol: General Procedure for Ester Synthesis via Acyl Chloride
-
To a suspension of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM), add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the excess chlorinating agent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous solvent (e.g., DCM) and add the desired alcohol (1.2 eq) and a base (e.g., triethylamine or pyridine) (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-iodopyridine-2-carboxylate ester.
Class 3: C-C Coupled Derivatives via Suzuki and Sonogashira Reactions
The carbon-iodine bond at the 4-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and alkynyl substituents.
Caption: Palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Synthesis of 4-Aryl Pyridine Derivatives
The Suzuki coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds.
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine the 4-iodopyridine-2-carboxylic acid derivative (1.0 eq), the arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridine Derivatives
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of the 4-iodopyridine-2-carboxylic acid derivative (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst and amine hydrohalide salt.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Characterization and Purity Analysis
The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Workflow for compound characterization and purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is useful for identifying the presence of key functional groups, such as C=O (amide, ester, carboxylic acid), N-H (amide), and C≡C (alkyne).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compounds.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of novel compounds. Through straightforward amidation, esterification, and palladium-catalyzed cross-coupling reactions, a wide range of structural motifs can be accessed. The resulting pyridine derivatives have shown significant promise as anticancer and antimicrobial agents. Future work should focus on the synthesis of novel derivatives and their comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further development. The strategic application of the synthetic methodologies outlined in this guide will undoubtedly contribute to the discovery of the next generation of pyridine-based therapeutics.
References
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PubMed. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Retrieved from [Link]
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PharmaTutor. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. PharmaTutor. Retrieved from [Link]
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MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved from [Link]
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ResearchGate. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Retrieved from [Link]
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PubMed. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Retrieved from [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Retrieved from [Link]
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Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Retrieved from [Link]
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Journal of Cancer Metastasis and Treatment. (n.d.). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Cancer Metastasis and Treatment. Retrieved from [Link]
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ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]
-
University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Retrieved from [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. PubMed. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. PubMed. Retrieved from [Link]
-
MDPI. (2023). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalysts. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Rapid Approach for the Copper, Amine, and Ligand-Free Sonogashira Coupling of 4-Methyl-7-nonafluorobutylsulfonyloxy Coumarins under Microwave Irradiation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 4-Iodopyridine-2-carboxylic Acid Hydroiodide
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Iodopyridine-2-carboxylic acid hydroiodide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles with experimental insights to facilitate the structural elucidation of this and related substituted pyridine compounds.
Introduction: The Structural Significance of Substituted Pyridines
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is paramount for understanding their function and reactivity. This compound presents a compelling case for NMR analysis, incorporating three key features that influence its spectral properties: the electron-withdrawing carboxylic acid, the heavy iodine substituent, and the protonation of the pyridine nitrogen to form a hydroiodide salt.
NMR spectroscopy serves as the gold standard for elucidating the precise connectivity and electronic environment of molecules in solution. The formation of a pyridinium salt, in particular, induces significant changes in the chemical shifts of ring protons and carbons due to the introduction of a formal positive charge on the nitrogen atom, leading to a general decrease in electron density across the aromatic system[1]. This guide will dissect these effects to provide a confident assignment of the ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
For clarity and consistency in spectral assignment, the standardized IUPAC numbering system is used for the this compound structure. The proton on the nitrogen is designated as H1, and the carboxylic acid proton as H-O.
Caption: Molecular structure and numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to display three distinct signals in the aromatic region, corresponding to H3, H5, and H6. The formation of the pyridinium salt causes a significant downfield shift (deshielding) of all ring protons compared to the neutral pyridine precursor, as the positive charge on the nitrogen atom withdraws electron density from the ring[1].
Rationale for Assignments:
-
H6: This proton is ortho to the positively charged nitrogen, resulting in the most substantial downfield shift. It will appear as a doublet, coupled only to H5.
-
H3: Positioned meta to the nitrogen but ortho to the electron-withdrawing carboxylic acid group, this proton is also significantly deshielded. It will appear as a doublet, coupled to H5.
-
H5: This proton is meta to both the nitrogen and the carboxylic acid group. It will appear as a doublet of doublets, showing coupling to both H3 and H6.
-
N-H and COOH protons: In a solvent like DMSO-d6, the N-H and carboxylic acid protons are often observable as broad singlets at a very low field. Their chemical shifts can be highly variable depending on concentration, temperature, and residual water content.
Table 1: Predicted ¹H NMR Assignments (500 MHz, DMSO-d6)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H6 | 8.80 - 9.00 | d | ~5.0 | ortho to N⁺, deshielded |
| H3 | 8.60 - 8.75 | d | ~1.5 | ortho to COOH, deshielded |
| H5 | 8.30 - 8.45 | dd | J(H5,H6) ≈ 5.0, J(H5,H3) ≈ 1.5 | Coupled to both H6 and H3 |
| N-H / COOH | > 13.0 | br s | - | Exchangeable acidic protons |
Predicted ¹³C NMR Spectral Analysis
Six signals are anticipated in the proton-decoupled ¹³C NMR spectrum. Similar to the proton spectrum, all carbon atoms in the ring are shifted downfield upon protonation[2]. The substituent effects are critical for assignment.
Rationale for Assignments:
-
C7 (C=O): The carboxyl carbon is the most deshielded, appearing at the lowest field typical for carboxylic acids.
-
C2 & C4: These are quaternary carbons bonded to heteroatoms (N, I) or a carboxyl group. They typically show lower intensity in the spectrum. C2 will be deshielded by the adjacent N⁺ and the attached carboxyl group. C4, bonded to iodine, experiences a strong shielding "heavy atom effect," causing its signal to appear significantly upfield compared to an unsubstituted or chloro/bromo-substituted carbon at the same position[3].
-
C6: This carbon is adjacent to the positively charged nitrogen, leading to a strong deshielding effect and placing it significantly downfield.
-
C3 & C5: These are protonated carbons. Their assignments can be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton. C3 is expected to be slightly more deshielded than C5 due to its proximity to the C2-carboxyl group.
Table 2: Predicted ¹³C NMR Assignments (125 MHz, DMSO-d6)
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C7 (C=O) | 163.0 - 166.0 | Carbonyl carbon chemical shift range. |
| C2 | 149.0 - 152.0 | Adjacent to N⁺ and COOH group. |
| C6 | 147.0 - 150.0 | ortho to N⁺, highly deshielded. |
| C5 | 129.0 - 132.0 | Protonated carbon, assigned via HSQC. |
| C3 | 128.0 - 131.0 | Protonated carbon, adjacent to C4-I. |
| C4 | 100.0 - 105.0 | Strong shielding from bonded iodine (heavy atom effect). |
Comparative Analysis
To contextualize the data, it is instructive to compare the predicted spectrum of the target molecule with that of its neutral precursor and related analogues.
-
4-Iodopyridine-2-carboxylic Acid (Neutral) vs. Hydroiodide Salt: The most dramatic difference is the global downfield shift of all ring ¹H and ¹³C signals in the hydroiodide salt[1]. This is a direct consequence of the decreased electron density upon protonation of the ring nitrogen. For instance, the H6 signal in the neutral form would be expected around δ 8.5-8.6 ppm, shifting downfield by ~0.4 ppm upon salt formation.
-
Pyridine-2-carboxylic Acid vs. 4-Iodo Derivative: The introduction of iodine at the C4 position primarily impacts the chemical shift of C4 itself, causing a dramatic upfield shift of over 30 ppm due to the heavy atom effect[3]. The effect on the proton chemical shifts is more complex, governed by a combination of inductive and anisotropic effects.
Experimental Protocol for NMR Data Acquisition
A self-validating experimental workflow is crucial for obtaining high-quality, unambiguous data. The use of two-dimensional (2D) NMR experiments is not merely supplementary but essential for definitive structural proof.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is an excellent solvent for polar analytes, including salts and carboxylic acids, and it allows for the observation of exchangeable N-H and O-H protons without deuterium exchange.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve high resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, definitively linking H5 to both H3 and H6.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is the most reliable method for assigning the protonated carbons C3, C5, and C6.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is invaluable for assigning the quaternary carbons (C2, C4, C7) by observing their correlations to nearby protons (e.g., C2 correlates with H3, C4 correlates with H3 and H5).
-
Data Acquisition Workflow
Caption: Experimental workflow for unambiguous NMR assignment.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are dictated by a confluence of factors: the deshielding effect of the protonated pyridinium ring, the electron-withdrawing nature of the C2-carboxyl group, and the pronounced upfield shielding of C4 by the heavy iodine atom. While the predictive assignments provided in this guide offer a robust framework for interpretation, definitive proof relies on a comprehensive suite of 1D and 2D NMR experiments. The outlined protocol provides a self-validating system to ensure accurate and reliable structural elucidation for researchers working with this and structurally analogous compounds.
References
-
Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2147. [Link]
- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17, 347-351.
- Paudler, W. W., & Kress, T. J. (1970). The 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of Organic Chemistry, 35(4), 960-964.
- Thomas, S., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(11), 753-759.
- Gabuda, S. P., & Afanasyev, M. L. (1969). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Journal of Structural Chemistry, 10(4), 583-587.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Analysis of Functional Groups in 4-Iodopyridine-2-carboxylic acid hydroiodide
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Iodopyridine-2-carboxylic acid and its hydroiodide salt are important building blocks in medicinal chemistry and organic synthesis.[1][2][3] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within these molecules, confirming their structure, and assessing their purity. This guide offers an in-depth analysis of the expected FTIR spectrum of 4-Iodopyridine-2-carboxylic acid hydroiodide, drawing comparisons with related compounds to provide a comprehensive understanding of its vibrational characteristics.
The Structural Context: What to Expect in the FTIR Spectrum
This compound is a salt, meaning the pyridine nitrogen is protonated by the hydroiodic acid. This protonation, along with the presence of a carboxylic acid and an iodine substituent, gives rise to a unique and informative infrared spectrum. The key functional groups we expect to identify are:
-
The Pyridinium Cation: The protonation of the pyridine ring will significantly influence its vibrational modes compared to neutral pyridine.
-
The Carboxylic Acid Group: The -COOH group has several characteristic vibrations, including the O-H and C=O stretching modes.
-
The Carbon-Iodine Bond: The C-I bond vibration is expected in the far-infrared region of the spectrum.
-
Aromatic C-H Bonds: Stretching and bending vibrations of the hydrogens attached to the pyridine ring.
To fully appreciate the spectrum of our target molecule, we will draw comparisons with simpler, related structures such as picolinic acid (pyridine-2-carboxylic acid) and pyridine itself.
Comparative FTIR Spectral Data
The following table summarizes the expected characteristic infrared absorption peaks for this compound and related compounds. This data is compiled from established spectral databases and literature values for analogous structures.[4][5][6][7][8] Wavenumbers are given in cm⁻¹.
| Functional Group Vibration | Picolinic Acid (Pyridine-2-carboxylic acid) | 4-Iodopyridine-2-carboxylic acid | This compound (Expected) | Alternative Techniques |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | 2500-3300 (very broad, may show fine structure) | ¹H NMR |
| N⁺-H Stretch (Pyridinium) | N/A | N/A | ~3000-3200 (broad, may overlap with O-H) | ¹H NMR |
| Aromatic C-H Stretch | ~3050-3150 | ~3050-3150 | ~3050-3150 (often weak) | ¹H NMR, ¹³C NMR |
| C=O Stretch (Carboxylic Acid) | ~1710-1760 | ~1710-1760 | ~1700-1740 (strong) | ¹³C NMR |
| C=C, C=N Ring Stretching | ~1450-1600 | ~1450-1600 | ~1480-1620 (multiple bands) | Raman Spectroscopy |
| O-H Bend (in-plane) | ~1380-1440 | ~1380-1440 | ~1380-1440 | - |
| C-O Stretch (Carboxylic Acid) | ~1200-1320 | ~1200-1320 | ~1200-1320 | - |
| Aromatic C-H Bending (out-of-plane) | ~700-900 | ~700-900 | ~700-900 | - |
| C-I Stretch | N/A | ~500-600 | ~500-600 (weak to medium) | Mass Spectrometry |
Interpreting the Key Vibrational Modes
The Carboxylic Acid Group
The carboxylic acid functional group gives rise to some of the most characteristic peaks in the infrared spectrum. The O-H stretch is typically a very broad and intense absorption spanning from approximately 2500 to 3300 cm⁻¹.[9] This broadening is a result of extensive hydrogen bonding between carboxylic acid molecules. In the case of the hydroiodide salt, this broadness will persist and may overlap with the N⁺-H stretching vibration of the pyridinium cation.
The C=O (carbonyl) stretch is another prominent feature, appearing as a strong, sharp band. For a typical aromatic carboxylic acid, this peak is found between 1710 and 1760 cm⁻¹.[9] In the hydroiodide salt, the electronic environment of the carboxylic acid is influenced by the protonated pyridine ring, which may cause a slight shift in this frequency.
The Pyridinium Cation and Pyridine Ring Vibrations
The vibrational modes of the pyridine ring are analogous to those of benzene, though the presence of the nitrogen atom reduces the symmetry of the molecule.[10] We expect to see a series of C=C and C=N stretching vibrations in the region of 1450-1620 cm⁻¹.[11][12] Protonation of the pyridine nitrogen to form the pyridinium cation is known to cause shifts in these ring vibrations.[13] These shifts can be a key indicator of salt formation.
The N⁺-H stretching vibration of the pyridinium ion is expected to appear as a broad band in the region of 3000-3200 cm⁻¹. As mentioned, this will likely overlap with the broad O-H stretch of the carboxylic acid, potentially leading to a complex and broad absorption feature in this higher frequency range.
The Carbon-Iodine Bond
The C-I stretching vibration is expected to be found in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.[14] This peak may be weak to medium in intensity. Its presence is a direct confirmation of the iodine substituent on the pyridine ring.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of this compound, the following step-by-step methodology is recommended:
-
Sample Preparation:
-
KBr Pellet Method: This is the preferred method for solid samples to minimize interference from the sample holder.
-
Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any absorbed water.
-
In an agate mortar and pestle, grind a small amount of the this compound sample to a fine powder.
-
Add a small amount of the dried KBr to the mortar and mix thoroughly with the sample. The final concentration of the sample in KBr should be approximately 1-2% by weight.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Attenuated Total Reflectance (ATR): This technique is simpler and requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
-
Instrument Setup:
-
Purge the FTIR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹ for routine analysis.
-
Set the number of scans to be co-added (typically 16 or 32 scans) to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Background Spectrum: Collect a background spectrum using the empty sample holder (for KBr) or the clean, empty ATR crystal. This will account for any instrumental and atmospheric absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption peaks in the spectrum.
-
Compare the observed peak positions with the expected values from the reference table and literature data for related compounds.
-
Pay close attention to the characteristic broad O-H and N⁺-H stretching regions, the sharp C=O stretch, the fingerprint region containing the pyridine ring vibrations, and the low-frequency region for the C-I stretch.
-
Analytical Workflow Diagram
The following diagram illustrates the logical workflow for the FTIR analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool for functional group identification, a comprehensive characterization of this compound often involves complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. It can confirm the presence of the carboxylic acid proton (typically a broad singlet at high chemical shift), the pyridinium N⁺-H proton, and the aromatic protons on the pyridine ring.
-
¹³C NMR: Reveals the number and types of carbon atoms. The carbonyl carbon of the carboxylic acid has a characteristic chemical shift, as do the carbons of the pyridine ring.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry. Fragmentation patterns can further aid in structural elucidation.
-
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for observing symmetric vibrations that may be weak or inactive in the infrared spectrum. The pyridine ring vibrations are often strong in the Raman spectrum.
Logical Relationship of Analytical Techniques
The following diagram illustrates how these techniques can be used in a complementary fashion for a thorough characterization of the target molecule.
Caption: Complementary analytical techniques for molecular characterization.
Conclusion
The FTIR spectrum of this compound is rich with information that allows for the unambiguous identification of its key functional groups. By understanding the expected vibrational modes of the carboxylic acid, the protonated pyridine ring, and the carbon-iodine bond, and by comparing the spectrum to those of related compounds, researchers can confidently confirm the structure of this important synthetic intermediate. When used in conjunction with other analytical techniques such as NMR and mass spectrometry, a complete and robust characterization can be achieved, ensuring the quality and integrity of materials used in research and development.
References
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ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... Retrieved from [Link]
-
The Journal of Chemical Physics. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]
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SpectraBase. (n.d.). PICOLINIC ACID, HYDROCHLORIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ACS Publications. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]
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PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine... Retrieved from [Link]
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Nazarbayev University Repository. (2020). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Retrieved from [Link]
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ResearchGate. (2003). A new insight into the vibrational analysis of pyridine. Retrieved from [Link]
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ACS Publications. (2008). Vibrational Analysis of Pyridine Adsorption on the Brønsted Acid Sites of Zeolites Based on Density Functional Cluster Calculations. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
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ResearchGate. (2015). How range peak IR spectrum for carboxylic acid salts (ex: calcium lactate)? Retrieved from [Link]
-
ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link]
-
ACS Publications. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). IR Spectroscopic Study of Substances Containing Iodine Adduct. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Iodopyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2014). FTIR investigation of the reaction between pyridine and iodine in a polyethylene host. Formation of N-iodopyridinium polyiodide. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Iodopyridine-2-carboxylic acid hydroiodide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Iodopyridine-2-carboxylic acid hydroiodide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights.
Immediate Safety Profile
This compound is a compound that, while not extensively documented as a singular entity, is composed of 4-Iodopyridine-2-carboxylic acid and hydrogen iodide[1]. The safety profile must therefore be considered by evaluating the hazards of its components. The primary hazards are associated with the corrosive nature of the hydroiodide salt and the irritant properties of the pyridine derivative.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity | Harmful if swallowed.[2][3][4] | May cause gastrointestinal irritation or other systemic effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | Direct contact can lead to redness, pain, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[2][3][4][5] | Can cause significant eye injury, potentially leading to permanent damage. |
| Respiratory Irritation | May cause respiratory irritation.[2][3][5] | Inhalation of dust may lead to irritation of the respiratory tract. |
| Corrosivity | Potentially corrosive due to the hydroiodide component. | Contact with skin, eyes, and mucous membranes can cause chemical burns. |
Hazard Analysis and Risk Mitigation
The inherent risks associated with this compound stem from its potential corrosivity and irritant nature. A thorough understanding of these risks is paramount for implementing effective mitigation strategies. The primary routes of exposure are inhalation of the solid powder, dermal contact, and eye contact.
Engineering Controls: The first line of defense is to minimize exposure through engineering controls.
-
Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Some workplaces may require a complete system of hoods and ducts to ensure adequate ventilation.[6]
-
Ventilation: Ensure the laboratory is well-ventilated to dissipate any potential airborne contaminants.[7]
Personal Protective Equipment (PPE): The appropriate selection and use of PPE is critical to prevent direct contact with the chemical.[8][9]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][9][10] | Provides a barrier against splashes and airborne particles, protecting against serious eye injury. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9] | Prevents skin contact and subsequent irritation or corrosion. The material safety data sheet should be consulted for the most suitable glove material.[6] |
| Body Protection | A lab coat or chemical-resistant apron.[6][9] | Protects the skin and clothing from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | To prevent inhalation of fine particles, especially when handling the powder. |
Operational Protocol: From Benchtop to Waste
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[6]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood.
-
Use a spatula for transferring the solid to minimize dust generation.
-
Keep the container tightly closed when not in use.[11]
-
-
Dissolution:
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
If dissolving in water, be aware that the solution will be acidic and corrosive.
-
-
Reaction:
-
Perform all reactions in appropriate glassware within the fume hood.
-
Maintain clear and accurate labeling of all containers.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin immediately after handling.
-
By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.
References
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
